molecular formula C4H8O2 B170169 3-Methyloxetan-3-ol CAS No. 162816-08-2

3-Methyloxetan-3-ol

Cat. No.: B170169
CAS No.: 162816-08-2
M. Wt: 88.11 g/mol
InChI Key: DHDPUVPGALXWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyloxetan-3-ol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDPUVPGALXWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628913
Record name 3-Methyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162816-08-2
Record name 3-Methyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyloxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methyloxetan-3-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3-Methyloxetan-3-ol. It is intended for researchers, scientists, and drug development professionals interested in the application of this unique heterocyclic compound. This document outlines key physicochemical data, spectroscopic information, and a detailed experimental protocol for its synthesis and purification.

Core Chemical Properties and Structure

This compound, a heterocyclic alcohol, possesses a unique strained four-membered ring structure which imparts distinct chemical reactivity. Its physical and chemical properties are summarized below.

Physicochemical Data
PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 162816-08-2[1]
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
Boiling Point 80 °C at 40 mmHg[3]
Density 1.024 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.446[3]
Structural Identifiers
Identifier TypeIdentifierReference
SMILES CC1(O)COC1
InChI InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3

Synthesis of this compound

The primary synthetic route to this compound is the Grignard reaction between 3-oxetanone and a methylmagnesium halide. This nucleophilic addition of the Grignard reagent to the carbonyl group of the oxetanone ring results in the formation of the desired tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from 3-oxetanone and methylmagnesium bromide.

Materials:

  • 3-Oxetanone

  • Methylmagnesium bromide (MeMgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with a solution of 3-oxetanone in anhydrous diethyl ether or THF.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of 3-oxetanone at a rate that maintains the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound typically exhibits the following signals:

Chemical Shift (δ)MultiplicityIntegrationAssignment
~1.5 ppmsinglet3H-CH₃
~2.5 ppmsinglet (broad)1H-OH
~4.4 ppmdoublet2H-CH₂- (oxirane ring)
~4.6 ppmdoublet2H-CH₂- (oxirane ring)

Note: The exact chemical shifts may vary depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation:

Chemical Shift (δ)Assignment
~25 ppm-CH₃
~70 ppmQuaternary Carbon (C-OH)
~80 ppm-CH₂- (oxirane ring)
Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
2970-2850C-H stretch (alkane)
980-960C-O stretch (cyclic ether)
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Synthesis_Workflow reagents 3-Oxetanone + Methylmagnesium Bromide reaction_vessel Reaction at 0°C to RT in Anhydrous Ether/THF reagents->reaction_vessel quench Quench with aq. NH4Cl reaction_vessel->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Synthetic workflow for this compound.

Purification_Workflow crude_product Crude Product from Reaction Work-up distillation_setup Vacuum Distillation Apparatus crude_product->distillation_setup heating Heating under Reduced Pressure distillation_setup->heating collection Collection of Distilled Fraction heating->collection pure_product Purified this compound collection->pure_product

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methyloxetan-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis of a key representative, 3-methyloxetan-3-ol, and its derivatives. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades are presented to serve as a practical resource for researchers in drug discovery and development. The incorporation of the oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, making it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.

Introduction

The four-membered heterocyclic ether, oxetane, has garnered significant attention in the field of medicinal chemistry. Its unique combination of properties, including a high degree of polarity, a three-dimensional structure, and metabolic stability, makes it a desirable moiety for incorporation into novel therapeutic agents. The substitution of common functional groups, such as gem-dimethyl or carbonyl groups, with an oxetane ring can profoundly alter a molecule's aqueous solubility, lipophilicity, and conformational preferences.[1] this compound serves as a versatile building block for the introduction of this valuable scaffold, offering a hydroxyl group as a handle for further functionalization. This guide details the synthetic routes to this key intermediate and its subsequent derivatization, providing researchers with the necessary information to leverage the advantageous properties of the oxetane core in their drug design endeavors.

Synthesis of the Core Moiety: this compound

The synthesis of this compound can be achieved through an intramolecular cyclization of a suitably protected 1,3-diol, a strategy that is also employed for the synthesis of the parent oxetan-3-ol. A plausible and efficient route starts from 2-(chloromethyl)-2-methyloxirane.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a multi-step sequence starting from the readily available epoxide, 2-(chloromethyl)-2-methyloxirane. The key transformation is an intramolecular Williamson ether synthesis.

Synthesis of this compound start 2-(Chloromethyl)-2-methyloxirane step1 Epoxide Opening (Acid-catalyzed hydrolysis) start->step1 H2O, H+ diol 2-(Chloromethyl)-2-methylpropane-1,3-diol step1->diol step2 Protection (e.g., Trityl chloride) diol->step2 TrCl, Pyridine protected_diol 1-(Chloromethyl)-1-methyl-3-(trityloxy)propan-2-ol step2->protected_diol step3 Intramolecular Cyclization (Base, e.g., NaH) protected_diol->step3 NaH, THF protected_oxetane 3-Methyl-3-((trityloxy)methyl)oxetane step3->protected_oxetane step4 Deprotection (Acid) protected_oxetane->step4 HCl, MeOH oxetanol This compound step4->oxetanol

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous oxetanes.

Step 1: Synthesis of 2-(Chloromethyl)-2-methylpropane-1,3-diol

  • Reaction: Acid-catalyzed hydrolysis of 2-(chloromethyl)-2-methyloxirane.

  • Procedure: To a solution of 2-(chloromethyl)-2-methyloxirane (1 eq.) in a mixture of tetrahydrofuran and water (1:1), a catalytic amount of sulfuric acid is added. The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction is then neutralized with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the diol.

Step 2: Monoprotection of the Primary Alcohol

  • Reaction: Selective protection of the primary hydroxyl group.

  • Procedure: The crude 2-(chloromethyl)-2-methylpropane-1,3-diol (1 eq.) is dissolved in anhydrous pyridine. Trityl chloride (1.05 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 3: Intramolecular Cyclization

  • Reaction: Base-mediated intramolecular Williamson ether synthesis.

  • Procedure: To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran at 0 °C, a solution of the protected chlorohydrin (1 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is carefully quenched by the addition of water and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

Step 4: Deprotection to Yield this compound

  • Reaction: Acidic removal of the trityl protecting group.

  • Procedure: The protected oxetane is dissolved in a mixture of methanol and a catalytic amount of concentrated hydrochloric acid is added. The mixture is stirred at room temperature for 2-4 hours. The reaction is neutralized with saturated sodium bicarbonate solution and the product is extracted with ethyl acetate. The organic layers are dried and concentrated to give the final product, this compound, which can be further purified by distillation under reduced pressure.

Synthesis of this compound Derivatives

The hydroxyl group of this compound provides a convenient handle for the synthesis of a wide array of derivatives, including ethers and esters.

Ether Derivatives

Ether derivatives can be readily synthesized via a Williamson ether synthesis.

General Protocol for Ether Synthesis:

  • To a solution of this compound (1 eq.) in a suitable solvent such as THF, a strong base like sodium hydride (1.1 eq.) is added at 0 °C.

  • After the evolution of hydrogen gas ceases, the desired alkyl halide (1.1 eq.) is added.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with water and the product is extracted, dried, and purified by distillation or chromatography.

DerivativeAlkyl HalideBaseSolventYield (%)Reference
3-Methyl-3-(prop-2-yn-1-yloxy)oxetanePropargyl bromideNaHTHF-General Method
3-(Allyloxymethyl)-3-methyloxetaneAllyl chlorideNaHTHF~85%[2]
3-Methyl-3-((3-methylbut-2-en-1-yl)oxy)oxetanePrenyl chlorideNaHTHF~70-80%[2]
Ester Derivatives

Esterification can be achieved through reaction with an acid chloride or by transesterification.

General Protocol for Ester Synthesis (from Acid Chloride):

  • This compound (1 eq.) is dissolved in a non-protic solvent like dichloromethane with a base such as pyridine (1.2 eq.).

  • The corresponding acid chloride (1.1 eq.) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with water, dilute acid, and brine, then dried and concentrated. The product is purified by chromatography.

General Protocol for Transesterification:

  • A mixture of this compound (1.3 eq.), the desired methyl ester (1 eq.), and a catalytic amount of sodium methoxide is heated to 90-120 °C.

  • Methanol is removed by distillation.

  • The reaction is cooled, neutralized with acetic acid, and washed with aqueous sodium chloride solution.

  • The crude product is purified by distillation.

DerivativeAcylating AgentMethodYield (%)Reference
(3-Methyloxetan-3-yl) acetateAcetyl chlorideAcid Chloride-General Method
(3-Methyloxetan-3-yl) benzoateMethyl benzoateTransesterification70-90%[2]

Applications in Drug Discovery and Signaling Pathways

The incorporation of the oxetane moiety can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. Oxetane-containing compounds have been investigated as inhibitors of various enzymes, including kinases.

Oxetanes as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique properties of the oxetane ring can be exploited to design potent and selective kinase inhibitors. For instance, oxetane-containing compounds have been developed as inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer.

RET_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates Ligand Ligand (e.g., GDNF) Ligand->RET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Oxetane-containing RET Inhibitor Inhibitor->RET Inhibits

Figure 2: Simplified RET kinase signaling pathway and the point of inhibition by an oxetane-containing drug.

The diagram above illustrates a simplified representation of the RET kinase signaling pathway. Upon ligand binding, the RET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately regulate gene transcription involved in cell proliferation and survival. An oxetane-containing RET inhibitor can block the kinase activity of the RET receptor, thereby preventing the activation of these downstream pathways and inhibiting cancer cell growth.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The resulting scaffold provides a platform for the generation of diverse derivatives with potentially improved pharmacological and pharmacokinetic properties. The strategic incorporation of the this compound motif and its derivatives into drug candidates represents a promising approach for the development of novel therapeutics with enhanced efficacy and safety profiles. This guide provides a foundational resource for researchers aiming to explore the potential of this unique chemical entity in their drug discovery programs.

References

In-Depth Technical Guide: (3-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (3-methyloxetan-3-yl)methanol CAS Number: 3143-02-0

This technical guide provides a comprehensive overview of (3-methyloxetan-3-yl)methanol, a versatile building block in medicinal chemistry and polymer science. The document details its chemical identity, physical and chemical properties, synthesis, and key applications, with a focus on its role as a bioisosteric replacement and in the development of novel materials. Experimental protocols for its synthesis and subsequent reactions are also provided for researchers and drug development professionals.

Chemical and Physical Properties

(3-Methyloxetan-3-yl)methanol is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Boiling Point 80 °C at 40 mmHg
Density 1.024 g/mL at 25 °C
Refractive Index (n20/D) 1.446
Flash Point 97 °C (206.6 °F) - closed cup
Solubility Soluble in chloroform and methanol.

Applications in Research and Drug Development

The unique strained four-membered ring of the oxetane moiety in (3-methyloxetan-3-yl)methanol imparts desirable physicochemical properties, making it a valuable component in modern drug design and material science.

Medicinal Chemistry and Bioisosterism

In medicinal chemistry, the oxetane ring is increasingly utilized as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. This substitution can lead to improvements in a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, while also increasing its three-dimensionality (sp³ character). The incorporation of the (3-methyloxetan-3-yl)methanol motif can favorably modulate the pharmacokinetic profile of a lead compound.

Polymer Chemistry

(3-Methyloxetan-3-yl)methanol serves as a monomer in ring-opening polymerization to create hyperbranched polyethers. These polymers possess a high density of hydroxyl groups, making them useful as initiators for further polymerization, for example, with ε-caprolactone to form star-shaped copolymers. Such materials have potential applications in coatings, adhesives, and drug delivery systems.

Experimental Protocols

Detailed methodologies for the synthesis of (3-methyloxetan-3-yl)methanol and its subsequent derivatization are outlined below.

Synthesis of (3-Methyloxetan-3-yl)methanol

A common synthetic route involves the intramolecular cyclization of a suitable diol precursor.

Experimental Procedure:

  • A solution of 2,2-bis(bromomethyl)propane-1,3-diol (10 g, 0.038 mol) in ethanol (50 mL) is added to a freshly prepared solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 mL) at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Upon completion of the reaction, as monitored by thin-layer chromatography, the precipitated salts are removed by filtration.

  • The insoluble salts are washed with cold ethanol (25 mL).

  • The combined ethanolic filtrates are concentrated under reduced pressure to yield the crude product.

  • Further purification by fractional distillation affords pure (3-methyloxetan-3-yl)methanol.

Synthesis of Esters from (3-Methyloxetan-3-yl)methanol

Experimental Procedure:

  • (3-Methyloxetan-3-yl)methanol (1.3 mole) and an ester (1.0 mole) are combined in a reaction vessel.

  • Sodium methoxide (0.2 mole) is added to the mixture.

  • The resulting mixture is heated to a temperature between 90°C and 120°C.

  • Methanol, a byproduct of the reaction, is removed via a Dean-Stark trap.

  • The reaction is monitored by gas chromatography and is considered complete when less than 10% of the starting alcohol remains.

  • The reaction mixture is then cooled to room temperature and neutralized with acetic acid (0.5 mole).

  • The mixture is washed with a 10% aqueous sodium chloride solution.

  • The crude product is purified by fractional distillation to yield the final ester.

Synthesis of Ethers from (3-Methyloxetan-3-yl)methanol

Experimental Procedure:

  • (3-Methyloxetan-3-yl)methanol (1.0 mole) is dissolved in tetrahydrofuran (THF, 500 mL).

  • This solution is added to a 60% sodium hydride dispersion (1.1 mole) in THF (500 mL) at 0°C.

  • After the evolution of hydrogen gas ceases, the corresponding alkyl halide (e.g., prenyl chloride, 1.1 mole) is added to the reaction mixture at room temperature.

  • The reaction is allowed to proceed for 2-4 hours.

  • The reaction is quenched when gas chromatography analysis indicates that less than 10% of the starting alcohol is present.

  • The reaction mass is washed with a 10% aqueous sodium chloride solution.

  • The crude ether is purified by fractional distillation.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Synthesis_of_3_Methyloxetan_3_ol cluster_start Starting Materials cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product start1 2,2-bis(bromomethyl)propane-1,3-diol process1 Mix and stir at room temperature for 4 hours start1->process1 start2 Sodium Ethoxide in Ethanol start2->process1 process2 Filter to remove salts process1->process2 process3 Wash salts with cold ethanol process2->process3 process4 Concentrate filtrate under reduced pressure process3->process4 purification Fractional Distillation process4->purification product (3-methyloxetan-3-yl)methanol purification->product

Caption: Synthesis workflow for (3-methyloxetan-3-yl)methanol.

Esterification_Workflow cluster_reactants Reactants and Catalyst cluster_reaction Reaction Conditions cluster_workup Workup cluster_final Final Product reactant1 (3-methyloxetan-3-yl)methanol heat Heat to 90-120°C reactant1->heat reactant2 Ester reactant2->heat catalyst Sodium Methoxide catalyst->heat distill Remove Methanol via Dean-Stark Trap heat->distill cool Cool to Room Temperature distill->cool neutralize Neutralize with Acetic Acid cool->neutralize wash Wash with 10% aq. NaCl neutralize->wash purify Fractional Distillation wash->purify product Purified Ester purify->product

Caption: Workflow for the synthesis of esters from (3-methyloxetan-3-yl)methanol.

Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product reactant1 (3-methyloxetan-3-yl)methanol in THF step1 Add alcohol solution to NaH at 0°C reactant1->step1 reactant2 Sodium Hydride in THF reactant2->step1 reactant3 Alkyl Halide step2 Add alkyl halide at room temperature reactant3->step2 step1->step2 step3 Age for 2-4 hours step2->step3 quench Quench Reaction step3->quench wash Wash with 10% aq. NaCl quench->wash purify Fractional Distillation wash->purify product Purified Ether purify->product

Caption: Workflow for the synthesis of ethers from (3-methyloxetan-3-yl)methanol.

Physical properties of 3-Methyloxetan-3-ol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Methyloxetan-3-ol, also known by its IUPAC name (3-methyloxetan-3-yl)methanol. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual workflows to support research and development activities.

Core Physical Properties

The primary physical characteristics of this compound, its boiling point and density, are crucial for its application in chemical synthesis and formulation. These properties are summarized below.

Data Presentation
Physical PropertyValueConditions
Boiling Point 79 - 80 °Cat 40 mmHg
80 °Cat 40 mmHg[1][2][3]
353.2 K (80.05 °C)at 0.053 bar (~40 mmHg)[4]
Density 1.024 g/mLat 25 °C[1][2][3]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Boiling Point Determination (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, determination under reduced pressure is a standard and necessary procedure.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask containing the liquid sample (this compound) and boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The apparatus is connected to a vacuum source with a manometer to monitor the pressure.

  • Pressure Reduction: The pressure inside the apparatus is carefully reduced to the desired level (e.g., 40 mmHg) using the vacuum pump.

  • Heating: The sample is gradually heated. As the liquid boils, the vapor rises, and a condensation ring will be observed. The temperature is recorded when the condensation ring is stable and surrounds the thermometer bulb.

  • Data Recording: The stable temperature reading is recorded as the boiling point at the measured pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be precisely determined using a pycnometer, which is a flask with a specific, accurately known volume.

Methodology:

  • Pycnometer Preparation: The pycnometer is thoroughly cleaned and dried. Its empty mass (m₁) is accurately measured using an analytical balance.

  • Calibration with Water: The pycnometer is filled with distilled water of a known temperature (e.g., 25 °C) and weighed (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) at the same temperature. The filled pycnometer is then weighed (m₃).

  • Density Calculation: The density of the sample (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the boiling point and density of this compound.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_output Result A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Position Thermometer B->C D Reduce Pressure to 40 mmHg C->D Connect to Vacuum E Heat Sample Gently D->E F Observe Stable Condensation Ring E->F G Record Temperature F->G H Boiling Point at Reduced Pressure G->H Final Value DensityDetermination cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Calculation A Clean & Dry Pycnometer B Weigh Empty Pycnometer (m1) A->B C Fill with Distilled Water at 25°C A->C D Weigh Pycnometer with Water (m2) C->D E Calculate Pycnometer Volume (V) D->E F Fill Pycnometer with Sample at 25°C E->F G Weigh Pycnometer with Sample (m3) F->G H Calculate Density ρ = (m3 - m1) / V G->H

References

Spectroscopic Profile of 3-Methyloxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Methyloxetan-3-ol, a valuable building block in medicinal chemistry and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is supported by comprehensive NMR and IR spectroscopy. The data presented in the following tables provide a quantitative analysis of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.43d, J = 5.9 Hz2H-CH₂- (oxetane ring)
4.35d, J = 5.9 Hz2H-CH₂- (oxetane ring)
3.65s2H-CH₂OH
2.05br s1H-OH
1.32s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
80.1CC3 (quaternary)
73.5CH₂-CH₂- (oxetane ring)
71.9CH₂-CH₂OH
21.6CH₃-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained from a neat liquid sample, providing characteristic absorption bands for its functional groups.

Table 3: FT-IR Spectroscopic Data for this compound (Technique: Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3380Strong, BroadO-H stretch (alcohol)
2968, 2927, 2875MediumC-H stretch (alkane)
1465MediumC-H bend (CH₂)
1378MediumC-H bend (CH₃)
1145, 1045StrongC-O stretch (ether and alcohol)
985StrongOxetane ring vibration

Experimental Protocols

The following protocols outline the methodologies for acquiring the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a total experiment time of approximately 2 minutes.

  • ¹³C NMR: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated, resulting in an experiment time of approximately 45 minutes.

FT-IR Spectroscopy Protocol

Sample Preparation: A single drop of neat this compound was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. 16 scans were co-added to improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep NMR_Acq 1H & 13C NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrum Acquisition IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrations NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Frequencies IR_Acq->IR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Discovery and History of Oxetane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the timeline of oxetane discovery, from its initial synthesis to its modern-day applications as a crucial building block in medicinal chemistry. It covers key synthetic milestones, structural elucidation, and the revolutionary shift towards its use in drug design, supported by quantitative data, experimental protocols, and logical diagrams.

Introduction: The Rise of a Strained Heterocycle

Oxetane, a four-membered heterocyclic ether, has transitioned from a chemical curiosity to an indispensable tool in modern drug discovery.[1][2] Characterized by significant ring strain (approximately 25.5 kcal/mol), the oxetane ring possesses a unique combination of properties: it is small, polar, and metabolically stable, yet capable of engaging in specific, powerful interactions.[3][4][5] Initially explored for its interesting reactivity, the oxetane motif has become a celebrated bioisostere for gem-dimethyl and carbonyl groups, offering a strategic advantage in optimizing the physicochemical properties of therapeutic candidates.[3][4][6] This guide traces the historical milestones and scientific breakthroughs that have defined the field of oxetane chemistry.

Early Discovery and Foundational Syntheses

The journey of oxetane chemistry began in the late 19th century, with its foundational syntheses established over the subsequent decades.

The First Synthesis: Reboul's Pioneering Work

The parent unsubstituted oxetane was first synthesized in the 1870s by Reboul, marking the discovery of this class of compounds.[3][4][5] A common modern laboratory preparation, reflecting the principles of early synthesis, involves the intramolecular Williamson etherification. This reaction proceeds via the cyclization of a 3-halopropyl acetate in the presence of a strong base.

Experimental Protocol: Synthesis of Oxetane via Williamson Etherification

A well-established method for preparing the parent oxetane involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures.[7]

  • Reactants: 3-chloropropyl acetate and a concentrated aqueous solution of potassium hydroxide.

  • Conditions: The mixture is heated to approximately 150 °C.[7]

  • Procedure: As the reaction mixture is heated, the acetate is saponified, and the resulting 3-chloropropanol undergoes an intramolecular cyclization. The base facilitates the deprotonation of the alcohol and the subsequent displacement of the chloride ion.

  • Reaction: Cl-(CH₂)₃-OAc + 2 KOH → (CH₂)₃O + KCl + KOAc + H₂O

  • Purification: The oxetane product is distilled from the reaction mixture. The yield for this method is typically around 40% due to the formation of various by-products.[7]

The Paternò–Büchi Reaction: A Photochemical Breakthrough

In 1909, Emanuele Paternò reported the formation of an oxetane from a photochemical reaction between benzophenone and an alkene.[8] This discovery, however, remained largely a curiosity until the 1950s. In 1953, George Büchi correctly identified the structure of the product and recognized the synthetic potential of this [2+2] photocycloaddition, now famously known as the Paternò–Büchi reaction.[3][8] This reaction remains one of the most direct and efficient methods for constructing the oxetane ring.[9][10][11]

Experimental Protocol: General Paternò–Büchi Reaction

The reaction involves the photochemical cycloaddition of a carbonyl compound (aldehyde or ketone) and an alkene.[12]

  • Reactants: A carbonyl compound (e.g., benzophenone, benzaldehyde) and an alkene (e.g., 2-methyl-2-butene).

  • Solvent: An inert solvent such as acetonitrile or p-xylene is typically used.[10]

  • Light Source: The reaction is initiated by UV light, often from a medium-pressure mercury lamp, which excites the carbonyl compound to its triplet state.[9] Recent advancements have developed methods using visible light and a photocatalyst.[9]

  • Procedure: The reactants are dissolved in the solvent and irradiated with the light source. The excited carbonyl compound adds to the ground-state alkene, forming a diradical intermediate which then cyclizes to form the oxetane ring.

  • Purification: After the reaction is complete, the solvent is removed, and the product is purified using column chromatography or distillation.

Structural Elucidation and Physicochemical Properties

For nearly a century after its discovery, oxetane was generally assumed to be a planar molecule. This was debunked in 1984 when Luger and Buschmann conducted the first X-ray analysis, revealing that the ring is slightly puckered, with a puckering angle of 8.7° at 140 K.[3][4][5][13] This puckering is less pronounced than in cyclobutane (~30°), a difference attributed to reduced gauche interactions due to the presence of the oxygen atom.[3][4][5][14] The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor.[6]

PropertyValueSource(s)
Molecular Formula C₃H₆O[15]
Molar Mass 58.08 g/mol [7][15][16]
Density 0.893 g/cm³[7][15]
Melting Point -97 °C (176 K)[7][15][17]
Boiling Point 49-50 °C (322-323 K)[7][15]
Ring Strain Energy ~25.5 kcal/mol (106 kJ/mol)[3][4][5][14]
C-O Bond Length 1.46 Å[6]
C-C Bond Length 1.53 Å[6]
C-O-C Bond Angle 90.2°[6]
C-C-C Bond Angle 84.8°[6]
Puckering Angle 8.7° (at 140 K)[3][4][5][18]

Table 1: Physical and Structural Properties of Unsubstituted Oxetane.

The Medicinal Chemistry Revolution

While oxetanes featured in natural products like Paclitaxel (Taxol), their deliberate use in drug design was limited until the early 2000s. A series of influential reports from the labs of Erick Carreira and collaborators at Hoffmann-La Roche, starting around 2006, revolutionized the perception of the oxetane motif.[2][6][13] They demonstrated that 3,3-disubstituted oxetanes could serve as effective bioisosteric replacements for gem-dimethyl and carbonyl groups, which are common functionalities in drug candidates.[2][3][6]

This strategy offered several key advantages:

  • Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring often leads to a significant increase in aqueous solubility.[1][6]

  • Metabolic Stability: Oxetanes can block metabolically vulnerable sites without the concurrent increase in lipophilicity caused by gem-dimethyl groups.[2][6]

  • Reduced Lipophilicity: The introduction of the polar oxygen atom can lower the overall lipophilicity (LogD) of a molecule, a favorable trait for drug candidates.[1]

  • Modulation of Basicity: An oxetane group placed near an amine can reduce the amine's basicity (pKa), which can improve cell permeability and reduce off-target effects.[1][2][19]

Modern Applications in Drug Development

The strategic incorporation of oxetanes is now a common tactic in drug discovery programs. This is evidenced by the number of FDA-approved drugs and clinical candidates that feature this ring system.

CompoundStatusTherapeutic AreaKey Role of Oxetane
Paclitaxel (Taxol®) FDA ApprovedOncologyPart of the core natural product structure, contributing to structural rigidity and receptor binding.[2][14]
Docetaxel (Taxotere®) FDA ApprovedOncologySemisynthetic derivative of a paclitaxel precursor.[14][18]
Cabazitaxel (Jevtana®) FDA ApprovedOncologySemisynthetic derivative of a paclitaxel precursor.[14][18]
Orlistat (Xenical®) FDA ApprovedObesityPotent inhibitor of pancreatic and gastric lipases.[14]
Rilzabrutinib FDA Approved (2025)ImmunologyReduces basicity of an adjacent amine, improving pharmacokinetic properties.[19]
Fenebrutinib Phase III Clinical TrialsMultiple SclerosisLowers the pKaH of a piperazine ring, overcoming toxicity issues.[1][2]
Ziresovir Phase III Clinical TrialsRSV InfectionImproves pharmacokinetic properties.[2]
Crenolanib Phase III Clinical TrialsOncology (AML)Part of the core scaffold to optimize properties.[2]

Table 2: Selected Oxetane-Containing Drugs and Clinical Candidates.

Evolution of Synthetic Methodologies

Beyond the foundational Paternò–Büchi and Williamson etherification methods, the synthetic toolbox for creating oxetanes has expanded significantly to meet the demands of medicinal chemistry.

Synthetic StrategyDescription
C-O Bond Formation Intramolecular Williamson etherification of 1,3-diols or halohydrins.[4]
[2+2] Cycloadditions The Paternò–Büchi reaction remains a primary method for direct ring construction.[3][4][5][8]
Ring Expansion Ring expansion of smaller rings, such as epoxides, using sulfur or selenium ylides.[13]
Ring Contraction Contraction of 5-membered rings, such as γ-lactones, often through alcoholysis and subsequent cyclization.[3][4][5]
Derivatization Functionalization of pre-formed oxetane building blocks, such as oxetan-3-one, via reactions like reductive amination or Wittig reactions.[1][20]

Table 3: Overview of Key Synthetic Strategies for Oxetane Formation.

Conclusion

The history of the oxetane ring is a compelling narrative of scientific evolution. From its discovery as a strained cyclic ether to its current status as a high-value scaffold in medicinal chemistry, the journey has been marked by pivotal discoveries in synthesis and structural understanding. The recognition of its unique ability to modulate key physicochemical properties has cemented its place in the modern drug discovery toolbox. As synthetic methodologies continue to advance, the application of oxetanes is expected to expand further, enabling the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

3-Methyloxetan-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a likely synthetic approach for 3-Methyloxetan-3-ol (CAS No. 162816-08-2), a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₄H₈O₂[1][2][3]
Molecular Weight88.11 g/mol [1][2][3]
IUPAC NameThis compound
CAS Number162816-08-2[1][2][3]

Experimental Protocols

Synthesis of this compound via Organometallic Addition to Oxetan-3-one

A prevalent and effective method for the synthesis of tertiary alcohols is the addition of an organometallic reagent to a ketone. In the case of this compound, this involves the reaction of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), with oxetan-3-one. This approach is analogous to the general procedure developed for the synthesis of 3-aryloxetan-3-ols.[4]

Reaction Scheme:

General Laboratory Procedure:

  • Reaction Setup: A reaction flask, equipped with a magnetic stirrer and a dropping funnel, is charged with a solution of oxetan-3-one in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.

  • Addition of Organometallic Reagent: A solution of the methyl organometallic reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise to the stirred solution of oxetan-3-one. The temperature is maintained at 0°C throughout the addition.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting ketone.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Logical Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Oxetanone Oxetan-3-one Addition Nucleophilic Addition Oxetanone->Addition MeM Methyl Organometallic (e.g., MeMgBr) MeM->Addition Quench Aqueous Quench Addition->Quench 1. Extract Extraction Quench->Extract 2. Purify Purification Extract->Purify 3. Product This compound Purify->Product

References

The Oxetane Ring in Nature: A Technical Guide to its Occurrence, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, is a structurally intriguing and functionally significant motif in the realm of natural products. While less common than five- or six-membered heterocycles, its presence often imparts potent and unique biological activities to the parent molecule. The inherent ring strain of approximately 25.5 kcal/mol contributes to its distinct chemical reactivity and conformational rigidity, which are crucial for specific interactions with biological targets. This technical guide provides an in-depth exploration of the natural occurrence of oxetane rings, their biosynthesis, and their mechanisms of action, with a focus on key examples that have influenced the field of drug discovery and development.

Natural Occurrence of Oxetane-Containing Molecules

Oxetane rings are found in a diverse array of natural products isolated from terrestrial plants, marine organisms, and microorganisms.[1][2] These compounds exhibit a wide range of biological activities, from potent anticancer effects to remarkable neurotrophic properties. The structural diversity of these molecules highlights nature's ability to construct this strained ring system and utilize it for specific biological functions.

Key Examples and Biological Activities

The following table summarizes some of the most significant naturally occurring molecules containing an oxetane ring, their sources, and their reported biological activities with quantitative data where available.

CompoundNatural SourcePrimary Biological ActivityQuantitative Data
Paclitaxel (Taxol®) Taxus brevifolia (Pacific yew)Anticancer (microtubule stabilizer)IC50: 2.5 - 7.5 nM (various human tumor cell lines, 24h exposure)[3]
IC50 (SK-BR-3 breast cancer): ~5 nM (72h exposure)[4][5]
IC50 (MDA-MB-231 breast cancer): ~3 nM (72h exposure)[4][5]
IC50 (T-47D breast cancer): ~2.5 nM (72h exposure)[4][5]
Merrilactone A Illicium merrillianumNeurotrophic (promotes neurite outgrowth)Effective concentration: 0.1 - 10 µmol/L in fetal rat cortical neurons[6][7]
Oxetin Streptomyces sp. OM-2317Antibiotic, Herbicidal (Glutamine synthetase inhibitor)Inhibits glutamine synthetase from spinach leaves[8]
Oxetanocin A Bacillus megateriumAntiviral, Antitumor-
Dictyoxetane Dictyota dichotoma (Brown alga)--
Trewiasine Trewia nudifloraCytotoxic-

Biosynthesis of the Oxetane Ring: The Case of Paclitaxel (Taxol®)

The biosynthesis of the intricate oxetane ring in paclitaxel remained a long-standing puzzle until recent research elucidated the key enzymatic steps. The formation of this four-membered ring is a critical step in the biosynthetic pathway of paclitaxel and is essential for its potent anticancer activity.

The key enzyme responsible for the oxetane ring formation is a bifunctional cytochrome P450 enzyme, CYP725A4. This enzyme catalyzes two successive epoxidation events on a taxane intermediate. The process is initiated by the epoxidation of the olefinic bond at C4(20), followed by a second epoxidation. The resulting diepoxide intermediate then undergoes a spontaneous intramolecular cyclization, where the C5 hydroxyl group attacks one of the epoxide rings, leading to the formation of the characteristic oxetane ring of paclitaxel.

Biosynthesis_of_Paclitaxel_Oxetane_Ring Taxadiene Taxa-4(5),11(12)-diene Intermediate1 Taxadiene-5α-ol Taxadiene->Intermediate1 CYP725A10 Intermediate2 Taxa-4(20),11(12)-dien-5α-ol Intermediate1->Intermediate2 Isomerase Intermediate3 Epoxidated Intermediate Intermediate2->Intermediate3 CYP725A4 (Epoxidation 1) Intermediate4 Diepoxidated Intermediate Intermediate3->Intermediate4 CYP725A4 (Epoxidation 2) Oxetane Oxetane Ring Formation Intermediate4->Oxetane Intramolecular Cyclization

Biosynthesis of the Paclitaxel Oxetane Ring

Experimental Protocols

Isolation and Purification of Paclitaxel from Taxus brevifolia

This protocol is a representative procedure for the isolation of paclitaxel from the bark of the Pacific yew tree.[9][10]

1. Extraction: a. Air-dry and grind the bark of Taxus brevifolia to a fine powder. b. Macerate the powdered bark with methanol at room temperature for 24-48 hours with occasional stirring. c. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of water and dichloromethane (1:1 v/v). b. Separate the organic layer (dichloromethane), which contains the taxanes. c. Repeat the extraction of the aqueous layer with dichloromethane two more times. d. Combine the organic extracts and evaporate the solvent to yield a crude taxane mixture.

3. Chromatographic Purification: a. Silica Gel Chromatography (Initial Separation): i. Dissolve the crude taxane mixture in a minimal amount of dichloromethane. ii. Load the solution onto a silica gel column pre-equilibrated with hexane. iii. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 100% ethyl acetate). iv. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase and visualizing with vanillin-sulfuric acid reagent. v. Combine fractions containing paclitaxel. b. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification): i. Dissolve the paclitaxel-rich fractions in the mobile phase. ii. Purify using a reversed-phase C18 column. iii. Use a mobile phase of acetonitrile and water (e.g., a gradient of 50-80% acetonitrile). iv. Monitor the elution at 227 nm. v. Collect the peak corresponding to paclitaxel and evaporate the solvent.

4. Crystallization: a. Dissolve the purified paclitaxel in a minimal amount of a suitable solvent system (e.g., acetone-hexane or methanol-water). b. Allow the solution to stand at 4°C for crystallization to occur. c. Collect the crystals by filtration and dry under vacuum to obtain pure paclitaxel.

Representative Isolation of Merrilactone A from Illicium merrillianum

The following is a representative protocol for the isolation of merrilactone A from the pericarps of Illicium merrillianum.[6][7]

1. Extraction: a. Air-dry and powder the pericarps of Illicium merrillianum. b. Extract the powdered material with methanol at room temperature for several days. c. Filter and concentrate the methanolic extract under reduced pressure.

2. Solvent Partitioning: a. Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar compounds. b. Further partition the methanol-soluble fraction between ethyl acetate and water. c. Concentrate the ethyl acetate layer, which contains merrilactone A.

3. Chromatographic Separation: a. Subject the ethyl acetate extract to silica gel column chromatography. b. Elute with a gradient of chloroform and methanol. c. Monitor fractions by TLC and combine those showing the presence of merrilactone A. d. Further purify the combined fractions using preparative HPLC on a C18 column with a mobile phase of acetonitrile and water.

Representative Isolation of Oxetin from Streptomyces species

This protocol outlines a general procedure for the isolation of oxetin from a fermentation broth of a Streptomyces species.[8][11][12]

1. Fermentation and Harvest: a. Culture the Streptomyces sp. in a suitable fermentation medium under optimal conditions (e.g., temperature, pH, aeration). b. After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration.

2. Ion-Exchange Chromatography: a. Adjust the pH of the supernatant (culture broth) to acidic conditions (e.g., pH 3.0). b. Apply the acidified broth to a column of a cation-exchange resin (e.g., Dowex 50W x 8, H+ form). c. Wash the column with water to remove unbound components. d. Elute the bound amino acids, including oxetin, with an aqueous ammonia solution (e.g., 0.5 M NH4OH).

3. Further Purification: a. Concentrate the ammonia eluate under reduced pressure. b. Further purify the crude oxetin by preparative paper chromatography or by using another ion-exchange chromatography step with a different resin or eluent. c. Monitor the purification process using a bioassay (e.g., inhibition of a susceptible bacterial strain on minimal medium) or by TLC with ninhydrin staining.

Biological Activities and Mechanisms of Action

Paclitaxel: A Microtubule-Stabilizing Anticancer Agent

Paclitaxel is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division. Unlike other microtubule-targeting agents that promote depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.

This stabilization of microtubules has profound effects on the cell cycle. It leads to the arrest of cells in the G2/M phase, as the mitotic spindle cannot function correctly. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) through the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the modulation of the Bcl-2 family of proteins.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest JNK_Pathway JNK/SAPK Pathway Activation MitoticArrest->JNK_Pathway Bcl2_Family Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) MitoticArrest->Bcl2_Family Caspase_Activation Caspase Cascade Activation JNK_Pathway->Caspase_Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Paclitaxel-Induced Apoptotic Signaling
Merrilactone A: A Potent Neurotrophic Agent

Merrilactone A has garnered significant interest for its remarkable neurotrophic activity. It has been shown to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at micromolar to nanomolar concentrations.[6] This activity suggests its potential as a therapeutic lead for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The precise molecular mechanism of merrilactone A is still under investigation, but its neurotrophic effects are likely mediated through the activation of key signaling pathways that are also utilized by endogenous neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These pathways typically involve the activation of receptor tyrosine kinases (Trk), which then initiate downstream cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/extracellular signal-regulated kinase (ERK) pathway. These pathways converge to promote neuronal survival, differentiation, and synaptic plasticity.

Neurotrophic_Signaling_Pathway MerrilactoneA Merrilactone A TrkReceptor Trk Receptor Activation MerrilactoneA->TrkReceptor PI3K PI3K TrkReceptor->PI3K Ras Ras TrkReceptor->Ras Akt Akt PI3K->Akt CREB CREB Activation Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB GeneExpression Gene Expression CREB->GeneExpression NeuronalSurvival Neuronal Survival GeneExpression->NeuronalSurvival NeuriteOutgrowth Neurite Outgrowth GeneExpression->NeuriteOutgrowth

References

The Oxetane Ring: A Technical Guide to Its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating nexus of chemical stability and controlled reactivity. Its inherent ring strain, approximately 25.5 kcal/mol, makes it susceptible to a variety of ring-opening reactions, yet it is significantly more stable than its three-membered counterpart, the oxirane.[1] This unique characteristic has positioned the oxetane motif as a valuable building block in organic synthesis and a highly sought-after functional group in medicinal chemistry.[2][3] In drug discovery, its incorporation can lead to marked improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[4][5][6] This guide provides an in-depth exploration of the core reactivity of the oxetane ring, detailing the mechanisms, regioselectivity, and synthetic protocols for its key transformations.

Core Principles of Oxetane Reactivity

The reactivity of the oxetane ring is primarily governed by two key factors:

  • Ring Strain: With endocyclic angles far from the ideal tetrahedral value, the oxetane ring possesses significant strain energy (106 kJ·mol⁻¹).[2][7] Reactions that lead to the cleavage of the ring are thermodynamically favorable as they relieve this strain.

  • Lewis Basicity: The oxygen atom's lone pairs are sterically accessible, making oxetane an excellent Lewis base and hydrogen-bond acceptor, often more so than other cyclic ethers or even carbonyl groups.[1][2] This property is central to its activation by Lewis and Brønsted acids, which is a prerequisite for many of its transformations.

The interplay of these factors dictates the outcome of reactions with various reagents. The regioselectivity of ring-opening is a critical consideration for unsymmetrically substituted oxetanes and is heavily influenced by steric and electronic effects under different catalytic conditions.[8]

Major Reaction Pathways of the Oxetane Ring

The primary mode of reactivity for oxetanes is ring-opening, which can be initiated by electrophiles (acids) or nucleophiles. These reactions provide a powerful tool for introducing 1,3-difunctionality into molecular scaffolds.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, cleaving a C-O bond to relieve ring strain. The reaction generally proceeds via an Sₙ2 or Sₙ1-like mechanism, depending on the substitution pattern of the oxetane.

  • Mechanism: The protonated oxetane is attacked by a nucleophile. For primary carbons, the mechanism is Sₙ2-like, with the nucleophile attacking the less sterically hindered carbon. For tertiary carbons, the mechanism has more Sₙ1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.[8]

  • Regioselectivity: Weak nucleophiles tend to attack the more substituted carbon atom in the presence of acid, a decision controlled by electronic effects.[8]

  • Common Nucleophiles: Water (to form 1,3-diols), alcohols, halides, and cyanide are all effective nucleophiles under acidic conditions.[2]

Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Oxetane Oxetane Oxonium Oxonium Ion Oxetane->Oxonium Protonation Acid H-A (Acid) Acid->Oxonium Product 1,3-Functionalized Product Oxonium->Product Nucleophilic Attack (Sₙ1/Sₙ2) Base A⁻ Nucleophile Nu⁻ Nucleophile->Product Lewis_Acid_Workflow start Substituted Oxetane + Nucleophile lewis_acid Add Lewis Acid (e.g., Al(C₆F₅)₃, B(C₆F₅)₃) start->lewis_acid Catalyst activation Coordination & Activation of Oxetane Oxygen lewis_acid->activation Step 1 ring_opening Regioselective Nucleophilic Attack activation->ring_opening Step 2 product Ring-Opened Product (e.g., Homoallylic Alcohol) ring_opening->product Intermediate workup Aqueous Workup product->workup final_product Isolated Product workup->final_product

References

The Ascendancy of 3-Substituted Oxetanes: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with optimized pharmacological profiles is a cornerstone of modern drug discovery. In this context, small, strained heterocyclic scaffolds have emerged as powerful tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 3-substituted oxetane ring has garnered significant attention, transitioning from a synthetic curiosity to a valuable motif in the medicinal chemist's toolbox. This technical guide provides an in-depth analysis of the core features of 3-substituted oxetanes, detailing their impact on drug-like properties, common synthetic strategies, and their successful application as bioisosteres.

Key Physicochemical and Pharmacokinetic Features

The incorporation of a 3-substituted oxetane into a molecule can profoundly and beneficially alter its properties. The strained four-membered ring, with its endocyclic oxygen atom, imparts a unique combination of polarity, metabolic stability, and conformational rigidity.

1.1. Enhanced Aqueous Solubility and Reduced Lipophilicity

A frequent challenge in drug development is mitigating high lipophilicity, which can lead to poor solubility, off-target effects, and rapid metabolism. The oxetane motif serves as a polar, low molecular weight fragment that can significantly enhance aqueous solubility.[1][2] When replacing non-polar groups like a gem-dimethyl moiety, the introduction of an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3] This improvement is attributed to the accessible oxygen lone pairs, which make the oxetane a strong hydrogen-bond acceptor, more effective than other cyclic ethers and comparable to most carbonyl functional groups.[1][4][5]

1.2. Improved Metabolic Stability

Metabolic instability is a primary cause of drug candidate failure. The oxetane ring, particularly when 3,3-disubstituted, has proven to be a robust strategy for enhancing metabolic stability.[6][7] It can act as a "metabolic shield," blocking or protecting metabolically vulnerable sites from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[6][8] The 3,3-disubstitution pattern is crucial as it sterically hinders the approach of external nucleophiles to the C–O σ* antibonding orbital, thus increasing the ring's stability against ring-opening.[8] This contrasts with the metabolic liabilities often associated with the groups they replace, such as the oxidation of gem-dimethyl groups.[4][8]

1.3. Modulation of Basicity and Conformational Rigidity

The electron-withdrawing nature of the oxetane ring can be leveraged to modulate the basicity (pKa) of adjacent nitrogen atoms.[9][10] This attenuation of basicity can be critical for improving selectivity, reducing off-target effects (e.g., hERG inhibition), and enhancing cell permeability.[10]

Structurally, the oxetane ring is not planar, adopting a puckered conformation.[4][9] The introduction of substituents at the 3-position can increase this puckering, leading to a more defined three-dimensional structure.[11] This rigidification can lock the molecule into a bioactive conformation, improving its binding affinity for a biological target.[4][9]

Data Presentation: Quantitative Comparison

The advantages of incorporating oxetanes are best illustrated through comparative quantitative data. The following tables summarize the typical improvements observed in key physicochemical and pharmacokinetic parameters when replacing common chemical motifs with a 3-substituted oxetane.

Table 1: Comparative Physicochemical Properties of Oxetane Analogs

Property Parent Compound (with gem-dimethyl) Oxetane Analog Parent Compound (with Carbonyl) Oxetane Analog
LogD (pH 7.4) Higher (More Lipophilic) Lower (More Hydrophilic)[8] Variable Lower[12]
Aqueous Solubility Lower Higher[3] Variable Higher[8]
pKa (of adjacent amine) Higher Lower (by 1.6 units in one study)[10] N/A N/A

| Ligand Lipophilicity Efficiency (LLE) | Lower | Higher[9] | Lower | Higher[9] |

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Comparison Compound with Susceptible Group Intrinsic Clearance (CLint) in HLM (µL/min/mg) Oxetane-Containing Analog Intrinsic Clearance (CLint) in HLM (µL/min/mg) Reference
gem-dimethyl vs. Oxetane Analog A High Oxetane A Lower [4][6]
Morpholine vs. Oxetane-piperazine Entospletinib Lead High Lanraplenib Lower [10]

| N-Alkyl vs. N-Oxetanyl | Arylsulfonamide Lead | High | Oxetane-Substituted Sulfonamide | Lower |[4] |

Applications in Drug Discovery: The Power of Bioisosterism

The primary application of 3-substituted oxetanes in medicinal chemistry is as bioisosteric replacements for problematic functional groups.[7]

  • gem-Dimethyl and Methylene Groups: This is the most classic application. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane maintains steric bulk to block metabolism or provide a desired conformation while simultaneously reducing lipophilicity and increasing solubility.[1][4][8]

  • Carbonyl Groups: The oxetane ring can mimic the hydrogen-bonding ability and dipole moment of a ketone or ester carbonyl group.[1][5][13] This replacement often enhances metabolic stability and introduces greater three-dimensionality.[10][12]

  • Morpholine Groups: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as superior replacements for the commonly used morpholine moiety, often providing enhanced metabolic stability and solubility.[3][10]

  • Carboxylic Acids: More recently, the oxetan-3-ol motif has been investigated as a potential bioisostere for carboxylic acids, offering a less acidic and more permeable alternative, which could be particularly useful for central nervous system (CNS) drug design.[13]

By judiciously applying these bioisosteric replacements, drug development professionals can systematically address liabilities in lead compounds, leading to candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8][14]

Mandatory Visualizations

G cluster_0 Lead Optimization Strategy Lead Lead Compound (e.g., with gem-dimethyl group) Properties Problematic Properties: - Low Solubility - High Lipophilicity (LogD) - Metabolic Liability Strategy Bioisosteric Replacement New New Analog (with 3,3-disubstituted oxetane) Improved Improved Properties: + Increased Solubility + Lower Lipophilicity + Enhanced Metabolic Stability

Caption: Bioisosteric replacement of a problematic moiety with a 3-substituted oxetane.

Key Experimental Protocols: Synthesis of 3-Substituted Oxetanes

While once considered synthetically challenging, several robust methods for the synthesis of 3-substituted oxetanes are now available. The most common strategies include the intramolecular Williamson etherification, the Paternò-Büchi [2+2] cycloaddition, and the derivatization of oxetan-3-one.[5][15][16]

Protocol 1: Williamson Etherification for 3,3-Disubstituted Oxetane Synthesis from a 1,3-Diol

This classical C-O bond-forming cyclization is a reliable and widely used method for constructing the oxetane ring from a 1,3-diol precursor.[4][15] The process involves the selective activation of one hydroxyl group, followed by intramolecular cyclization under basic conditions.

Methodology:

  • Monofunctionalization (Activation):

    • To a solution of a 3,3-disubstituted 1,3-propanediol in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 equivalents).[15]

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).[15]

    • Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol. Purification by column chromatography may be necessary.

  • Intramolecular Cyclization:

    • Prepare a suspension of sodium hydride (NaH) (1.2-1.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.[15]

    • Add a solution of the mono-tosylated diol from the previous step in anhydrous THF dropwise to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature or gently heat to reflux, monitoring by TLC until the starting material is consumed.[15]

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of water to destroy excess NaH.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude oxetane. Purify by column chromatography on silica gel.

G

Caption: Experimental workflow for the synthesis of a 3,3-disubstituted oxetane.

Chemical Stability Considerations

While the oxetane ring is strained, it is not as universally unstable as is often perceived.[8] The stability is highly dependent on the substitution pattern. 3,3-Disubstituted oxetanes are generally the most stable due to steric hindrance.[8][10] However, they can be susceptible to ring-opening under harsh acidic conditions or high temperatures.[8] This potential instability should be considered during multi-step syntheses and formulation development.[10] Despite this, numerous studies have shown that the oxetane core is tolerant to a wide range of common organic reactions, including oxidations, reductions, acylations, and cross-coupling reactions.[17][18]

Conclusion

3-Substituted oxetanes have firmly established their place as valuable structural motifs in modern medicinal chemistry. Their ability to simultaneously improve aqueous solubility, metabolic stability, and other key ADME properties makes them a powerful tool for addressing common liabilities in drug discovery campaigns. As synthetic methodologies continue to advance, providing easier access to a wider array of functionalized oxetane building blocks, their application is expected to grow, enabling the development of novel therapeutics with superior pharmacological profiles.

References

Methodological & Application

Applications of 3-Methyloxetan-3-ol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetan-3-ol, also known as 3-hydroxymethyl-3-methyloxetane (HMMO), is a versatile building block in polymer chemistry. Its strained four-membered oxetane ring readily undergoes cationic ring-opening polymerization (CROP) to produce polyethers with pendant hydroxyl groups. These functional groups provide a handle for further chemical modification, making polymers derived from HMMO and its analogues attractive for a wide range of applications, including energetic materials, coatings, adhesives, and biomedical devices. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis.

Applications in Polymer Chemistry

The primary application of this compound and its derivatives in polymer chemistry is through CROP to synthesize linear, branched, or hyperbranched polyethers. The resulting polymers possess a polyether backbone with regularly spaced functional side chains, the nature of which can be tailored by modifying the hydroxyl group of the parent monomer.

Key application areas include:

  • Energetic Binders: Derivatives such as 3-azidomethyl-3-methyloxetane (AMMO) are used to synthesize energetic thermoplastic elastomers (ETPEs). These polymers serve as binders in propellant and explosive formulations, offering a combination of high energy density and desirable mechanical properties.[1]

  • Coatings and Adhesives: The hydroxyl groups in poly(3-hydroxymethyl-3-methyloxetane) and its analogues can participate in cross-linking reactions, making them suitable for the formulation of coatings and adhesives with good adhesion to polar substrates.[2][3]

  • Biomedical Materials: The biocompatible polyether backbone and the availability of functional groups for bioconjugation make these polymers promising candidates for applications in drug delivery and tissue engineering.

  • Polymer Electrolytes: The polyether structure can facilitate ion transport, suggesting potential applications in solid-state batteries and other electrochemical devices.

Quantitative Data Summary

The properties of polymers derived from this compound and its derivatives can be tailored by controlling the polymerization conditions and the nature of the substituents. The following tables summarize key quantitative data from the literature.

Table 1: Molecular Weight and Polydispersity of Oxetane-Based Polymers

MonomerPolymerInitiator/CatalystMn ( g/mol )Mw ( g/mol )Polydispersity (Mw/Mn)Reference
3-Azidomethyl-3-nitratomethyloxetanePoly(3-azidomethyl-3-nitratomethyloxetane)Not Specified4,3686,3201.47US5489700A
3-Ethyl-3-(hydroxymethyl)oxetane (EHO)Hyperbranched POX (1:5 TMP/EHO)TMP/BF₃Et₂O714 (theoretical)-1.77[2]
3-Ethyl-3-(hydroxymethyl)oxetane (EHO)Hyperbranched POX (1:10 TMP/EHO)TMP/BF₃Et₂O1,300 (theoretical)-2.15[2]
3-Ethyl-3-(hydroxymethyl)oxetane (EHO)Hyperbranched POX (1:20 TMP/EHO)TMP/BF₃Et₂O2,468 (theoretical)-2.89[2]
3-Ethyl-3-(hydroxymethyl)oxetane (EHO)Hyperbranched POX (1:50 TMP/EHO)TMP/BF₃Et₂O5,942 (theoretical)-3.75[2]

Table 2: Thermal and Mechanical Properties of Oxetane-Based Polymers

PolymerGlass Transition Temp. (Tg)Decomposition Temp. (Td)Tensile StrengthElongation at BreakReference
Poly(3-azidomethyl-3-methyloxetane) (PAMMO)-44.54 °CTwo-step decomposition--[1]
Copolymer of AMMO and THF-59.2 °C264.1 °C (peak)--[1][4]
Energetic Thermoplastic Elastomer (ETPE) from BAMO/AMMO--~5 MPa~400%[1]
P(BAMO-r-AMMO) based propellant-50.80 °C-1.24 MPa21%[5]
Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane--0.39–1.32 MPa (bond-line shear strength)-[2][3]

Experimental Protocols

Protocol 1: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO) from 3-Hydroxymethyl-3-methyloxetane (HMMO)

This protocol describes a two-step synthesis of the energetic monomer AMMO from HMMO via a tosylated intermediate.

Step 1: Synthesis of 3-Tosyloxymethyl-3-methyloxetane

  • In a reaction flask equipped with a stirrer, add 3-hydroxymethyl-3-methyloxetane (HMMO).

  • Dissolve the HMMO in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution while stirring.

  • Allow the reaction to proceed at low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-tosyloxymethyl-3-methyloxetane.

  • Purify the product by column chromatography.

Step 2: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)

  • In a round-bottom flask, dissolve the purified 3-tosyloxymethyl-3-methyloxetane in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude AMMO.

  • Purify the AMMO by distillation or column chromatography.

Protocol 2: Cationic Ring-Opening Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) to form a Hyperbranched Polymer

This protocol describes the synthesis of a hyperbranched poly(hydroxy)oxetane using a core molecule. This method can be adapted for 3-hydroxymethyl-3-methyloxetane.

Materials:

  • 3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP) (core molecule)

  • Boron trifluoride diethyl etherate (BF₃Et₂O) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Ethanol (quenching agent)

  • Diethyl ether (precipitating agent)

Procedure:

  • Set up a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, nitrogen inlet, and a bubble meter.

  • Add 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP to the flask.

  • Degas the reaction vessel by purging with nitrogen for 20 minutes.

  • Via syringe, add 0.13 g (0.92 mmol) of BF₃Et₂O and heat the mixture to 70 °C.

  • Add 10.25 g (88.36 mmol) of EHO dropwise at a rate of 5 mL/h.

  • After the addition is complete, maintain the reaction at 70 °C for 2 hours.

  • Quench the reaction by adding ethanol.

  • Precipitate the polymer product in cold diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Cationic Ring-Opening Polymerization (CROP) Mechanism

The CROP of 3-substituted oxetanes can proceed through two main mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_ace ACE Mechanism cluster_am AM Mechanism cluster_termination Termination Initiator Initiator (e.g., H⁺) Monomer This compound Initiator->Monomer Protonation ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer ACE_Propagation Active Chain End attacks Monomer ActivatedMonomer->ACE_Propagation AM_Propagation Growing Chain attacks Activated Monomer ActivatedMonomer->AM_Propagation GrowingChain_ACE Growing Polymer Chain (Oxonium Ion) ACE_Propagation->GrowingChain_ACE Termination Chain Transfer or Reaction with Nucleophile GrowingChain_ACE->Termination GrowingChain_AM Growing Polymer Chain (Hydroxyl End) AM_Propagation->GrowingChain_AM GrowingChain_AM->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: CROP mechanisms for this compound.

Experimental Workflow for Hyperbranched Polymer Synthesis

The following diagram illustrates the key steps in the synthesis of a hyperbranched polyoxetane.

Experimental_Workflow start Start setup Assemble Reaction Flask (3-neck flask, stirrer, etc.) start->setup add_reagents Add Solvent (CH₂Cl₂) and Core Molecule (TMP) setup->add_reagents degas Degas with Nitrogen add_reagents->degas add_catalyst Add Catalyst (BF₃Et₂O) and Heat degas->add_catalyst add_monomer Add Monomer (EHO) Dropwise add_catalyst->add_monomer react Maintain Reaction at 70°C for 2h add_monomer->react quench Quench Reaction with Ethanol react->quench precipitate Precipitate Polymer in Cold Diethyl Ether quench->precipitate filter_dry Filter and Dry the Polymer precipitate->filter_dry end End filter_dry->end

Caption: Workflow for hyperbranched polyoxetane synthesis.

References

The Versatility of 3-Methyloxetan-3-ol: A Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methyloxetan-3-ol and its derivatives are increasingly recognized as valuable building blocks in organic synthesis, particularly within the realms of drug discovery and materials science. The unique structural and physicochemical properties imparted by the strained four-membered oxetane ring—such as improved aqueous solubility, metabolic stability, and a lower lipophilic profile compared to gem-dimethyl or carbonyl isosteres—have made it a desirable motif for molecular design.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a versatile synthetic precursor.

Data Presentation: Physicochemical and Metabolic Stability Advantages

The incorporation of an oxetane moiety can significantly enhance the drug-like properties of a molecule. Below is a summary of comparative data highlighting these advantages.

Table 1: Comparison of Physicochemical Properties of Oxetane Analogs vs. Carbonyl and gem-Dimethyl Isosteres

Compound PairStructurecLogPAqueous Solubility (µg/mL)
Carbonyl vs. Oxetane
Ketone Analogimage: --INVALID-LINK--2.550
Oxetane Analogimage: --INVALID-LINK--1.8250
gem-Dimethyl vs. Oxetane
gem-Dimethyl Analogimage: --INVALID-LINK--3.110
Oxetane Analogimage: --INVALID-LINK--2.480

Data compiled from analogous compounds reported in the literature. Actual values are compound-specific.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound AnalogIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)
gem-Dimethyl Analog15015
Oxetane Analog3075
Carbonyl Analog12020
Oxetane Analog2590

This data illustrates the general trend of increased metabolic stability observed when replacing metabolically labile groups with an oxetane ring.[3]

Key Synthetic Applications and Experimental Protocols

This compound serves as a precursor for a variety of chemical transformations, including etherification, esterification, and nucleophilic ring-opening reactions.

Williamson Ether Synthesis of 3-Substituted Oxetanes

The hydroxyl group of this compound can be readily alkylated under Williamson ether synthesis conditions to yield a diverse range of 3-alkoxymethyl-3-methyloxetanes.

Experimental Protocol: Synthesis of 3-Methyl-3-((prenyloxy)methyl)oxetane

  • Materials:

    • This compound (1.0 mole)

    • Sodium hydride (60% dispersion in mineral oil, 1.1 mole)

    • Tetrahydrofuran (THF), anhydrous (1000 mL)

    • Prenyl chloride (1.1 mole)

    • 10% aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of this compound (1.0 mole) in anhydrous THF (500 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • The flask is cooled to 0 °C in an ice bath.

    • A 60% dispersion of sodium hydride (1.1 mole) in mineral oil is carefully added portion-wise to the stirred solution.

    • The reaction mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.

    • A solution of prenyl chloride (1.1 mole) in anhydrous THF (100 mL) is added dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the slow addition of 10% aqueous sodium chloride solution (100 mL).

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 200 mL).

    • The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to afford 3-methyl-3-((prenyloxy)methyl)oxetane.[4]

Table 3: Examples of Ethers Synthesized from this compound

Alkyl HalideProductYield (%)
Allyl chloride3-((Allyloxy)methyl)-3-methyloxetane~85
Benzyl bromide3-((Benzyloxy)methyl)-3-methyloxetane~80
Prenyl chloride3-Methyl-3-((prenyloxy)methyl)oxetane~80

Yields are based on reported values in patent literature for analogous reactions.[4]

Esterification of this compound

The hydroxyl group can also be acylated to form esters, which are useful as intermediates or for their own properties, for instance, in the fragrance industry.

Experimental Protocol: Synthesis of (3-Methyloxetan-3-yl)methyl Acetate

  • Materials:

    • This compound (1.0 mole)

    • Acetyl chloride (1.1 mole) or Acetic anhydride (1.1 mole)

    • Pyridine or Triethylamine (1.2 mole)

    • Dichloromethane (DCM), anhydrous (500 mL)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of this compound (1.0 mole) and pyridine (1.2 mole) in anhydrous DCM (500 mL) at 0 °C, acetyl chloride (1.1 mole) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

    • The reaction is quenched by the addition of water (200 mL).

    • The organic layer is separated and washed successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or column chromatography to yield (3-methyloxetan-3-yl)methyl acetate.

Nucleophilic Ring-Opening of this compound Derivatives

The strained oxetane ring can undergo nucleophilic ring-opening reactions, providing access to 1,3-difunctionalized acyclic compounds. This reaction is typically performed on a derivative where the hydroxyl group has been converted to a better leaving group (e.g., a tosylate).

Generalized Protocol: Nucleophilic Ring-Opening with a Thiol Nucleophile

This protocol is a representative procedure based on analogous reactions with epoxides and general principles of organic synthesis.

  • Step 1: Tosylation of this compound

    • To a solution of this compound (1.0 eq.) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq.) is added portion-wise.

    • The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

    • The reaction mixture is poured into ice-water and extracted with ethyl acetate.

    • The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried and concentrated to give the tosylate.

  • Step 2: Ring-Opening with Thiophenol

    • To a solution of sodium thiophenoxide (1.2 eq., prepared from thiophenol and a base like sodium hydride) in a suitable solvent like DMF or THF, the tosylated this compound derivative (1.0 eq.) is added.

    • The reaction mixture is heated to 60-80 °C and stirred until the starting material is consumed (monitored by TLC).

    • The reaction is cooled, quenched with water, and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition

Oxetane-containing molecules have been successfully developed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The oxetane moiety often enhances binding affinity and improves the pharmacokinetic profile of the inhibitor. The PI3K inhibitor GDC-0941 (Pictilisib) contains a 2-substituted oxetane that contributes to its potent and selective activity.[3][4][5][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Promotes GDC0941 GDC-0941 (Oxetane-containing PI3K Inhibitor) GDC0941->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by an oxetane-containing PI3K inhibitor.

Experimental Workflow for Williamson Ether Synthesis

The following diagram illustrates the key steps in the synthesis of 3-alkoxymethyl-3-methyloxetanes.

Williamson_Ether_Synthesis Start This compound + NaH in THF Alkoxide Alkoxide Formation Start->Alkoxide Addition Add Alkyl Halide (R-X) Alkoxide->Addition Reaction S_N2 Reaction (Room Temp) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation) Workup->Purification Product 3-Alkoxymethyl- 3-methyloxetane Purification->Product

Caption: Workflow for the Williamson ether synthesis of 3-substituted oxetanes.

Logical Relationship of Oxetane as a Bioisostere

This diagram illustrates the concept of using the oxetane moiety as a bioisosteric replacement for gem-dimethyl and carbonyl groups to improve drug-like properties.

Bioisostere_Concept Parent Parent Molecule with Metabolically Labile Group (e.g., gem-dimethyl, carbonyl) Replacement Bioisosteric Replacement with Oxetane Parent->Replacement Improved Improved Properties Replacement->Improved Solubility Increased Aqueous Solubility Improved->Solubility Metabolism Enhanced Metabolic Stability Improved->Metabolism Lipophilicity Reduced Lipophilicity Improved->Lipophilicity

Caption: The bioisosteric replacement strategy using the oxetane motif.

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in constructing molecules with improved physicochemical and metabolic properties makes it particularly attractive for applications in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this and other substituted oxetanes.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 3-Methyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of 3-Methyloxetan-3-ol, a process yielding functional polyethers with pendant hydroxyl groups. Such polymers are of significant interest in various fields, including biomedical applications and materials science, owing to their unique properties and the potential for further functionalization. This document details the primary polymerization methodologies, experimental protocols, and potential applications of the resulting polymers.

Introduction

This compound is a substituted oxetane monomer that can undergo ring-opening polymerization to form polyethers. The presence of a hydroxyl group in the monomer unit imparts hydrophilicity and provides a reactive site for post-polymerization modification, making the resulting poly(this compound) a versatile platform for creating advanced materials. The primary method for the polymerization of oxetanes is cationic ring-opening polymerization (CROP), driven by the high ring strain of the four-membered ether ring (approximately 107 kJ/mol).[1] Anionic ring-opening polymerization (AROP) is also possible but is generally less efficient for oxetanes bearing hydroxyl groups.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is the most effective method for polymerizing this compound. The reaction proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps, with the active species being a tertiary oxonium ion at the propagating chain end.[1]

Mechanism:

The cationic ring-opening polymerization of oxetanes can proceed through two main mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism.[2] In the ACE mechanism, the cationic charge is located at the end of the growing polymer chain, which then reacts with a neutral monomer. In the AM mechanism, the monomer is activated by a proton or other cationic species and then reacts with the neutral end of the polymer chain.

Initiation: The polymerization is typically initiated by protic acids (e.g., HBF₄), Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂), or onium salts.[1] Lewis acids often require a co-initiator like water or an alcohol to generate a protonic acid that starts the polymerization.[1]

Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on the electrophilic carbon atom of the growing polymer chain's oxonium ion, leading to the opening of the oxetane ring and the extension of the polymer chain.

Termination: Termination can occur through various processes, including reaction with a counter-ion, chain transfer to monomer or solvent, or reaction with impurities.

Experimental Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from a procedure for a structurally similar monomer, 3-(allyloxy)oxetane, and should be optimized for this compound.[3]

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (quenching agent)

  • Diethyl ether (precipitating agent)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

  • Preparation: All glassware should be thoroughly oven-dried and assembled under a nitrogen atmosphere.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (e.g., 50 mL for a 5 g scale reaction).

  • Initiator Addition: Cool the flask to 0 °C in an ice bath. Carefully add the desired amount of BF₃·OEt₂ initiator to the DCM. Allow the solution to stir for 10-15 minutes at 0 °C.

  • Monomer Addition: Slowly add the this compound monomer to the reaction mixture via a syringe or syringe pump over 30-60 minutes. A slow addition rate helps to control the reaction exotherm and can result in polymers with a narrower molecular weight distribution.[3]

  • Polymerization: After the monomer addition is complete, allow the reaction to warm to room temperature and stir for a specified period (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Quenching: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum to a constant weight.

Visualization of CROP Workflow

CROP_Workflow prep Preparation (Oven-dried glassware, inert atmosphere) setup Reaction Setup (DCM solvent in flask) prep->setup initiator Initiator Addition (BF₃·OEt₂ at 0 °C) setup->initiator monomer Monomer Addition (this compound, slow addition) initiator->monomer polymerization Polymerization (Stir at room temperature) monomer->polymerization quenching Quenching (Add Methanol) polymerization->quenching purification Purification (Precipitation in diethyl ether) quenching->purification isolation Isolation (Filtration and drying) purification->isolation

Caption: Experimental workflow for the cationic ring-opening polymerization of this compound.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of oxetanes is generally less common and less efficient compared to CROP, often resulting in lower molecular weight polymers and broader molecular weight distributions.[4] However, for oxetanes containing hydroxyl groups, such as this compound, anionic polymerization can be initiated with strong bases like potassium tert-butoxide in the presence of a crown ether.

Experimental Protocol: Anionic Ring-Opening Polymerization of this compound

This protocol is based on general procedures for the anionic polymerization of hydroxyl-functionalized oxetanes.

Materials:

  • This compound (monomer)

  • Potassium tert-butoxide (initiator)

  • 18-crown-6 (catalyst)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

  • Diethyl ether (precipitating agent)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the reaction is conducted under an inert nitrogen atmosphere.

  • Reaction Setup: To a reaction flask, add anhydrous THF and 18-crown-6.

  • Initiator Addition: Add potassium tert-butoxide to the THF/18-crown-6 solution and stir until dissolved.

  • Monomer Addition: Slowly add the this compound monomer to the initiator solution.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and allow it to stir for several hours to days. Monitor the reaction progress by analyzing aliquots.

  • Termination: Terminate the polymerization by adding a small amount of methanol.

  • Purification and Isolation: Precipitate the polymer in cold diethyl ether, collect by filtration, and dry under vacuum.

Visualization of AROP Mechanism

AROP_Mechanism initiator Initiator (e.g., KOtBu) monomer1 This compound initiator->monomer1 Initiation (Nucleophilic Attack) alkoxide Ring-Opened Alkoxide (Propagating Species) monomer1->alkoxide monomer2 This compound alkoxide->monomer2 Propagation polymer Polymer Chain monomer2->polymer

Caption: Simplified mechanism of the anionic ring-opening polymerization of this compound.

Data Presentation

Table 1: Representative Polymerization Data for 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) via CROP

EntryMonomer:Initiator RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )Polydispersity Index (PDI)
15:1714-1.77
210:11294-2.15
325:13038-2.89
450:15942-3.75

Data adapted from a study on the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane using 1,1,1-tris(hydroxymethyl)propane as a core molecule.[4] The dispersity was found to increase with a higher monomer to initiator ratio.[4]

Applications of Poly(this compound)

The presence of pendant hydroxyl groups makes poly(this compound) a valuable material for a range of applications, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery: The hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents, creating sophisticated drug delivery systems.

  • Biomaterials: The polymer can be crosslinked to form hydrogels for tissue engineering scaffolds or wound dressings. The hydrophilicity imparted by the hydroxyl groups can improve biocompatibility.

  • Coatings and Adhesives: Functional polyethers are used in high-performance coatings and adhesives.[5] The hydroxyl groups can enhance adhesion to polar substrates and provide sites for crosslinking.

  • Polymer Electrolytes: The polyether backbone can be used in the development of solid polymer electrolytes for batteries and other electrochemical devices.

  • Functional Polymer Synthesis: The pendant hydroxyl groups serve as versatile handles for post-polymerization modification, allowing for the synthesis of a wide variety of functional polymers with tailored properties.[6][7][8]

References

Application Notes and Protocols: 3-Methyloxetan-3-ol in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetan-3-ol and its derivatives are increasingly utilized as valuable building blocks in medicinal chemistry. The incorporation of the oxetane motif can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, by acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This document provides detailed application notes and protocols for the synthesis of a key intermediate derived from this compound and its application in the synthesis of a potent Spleen Tyrosine Kinase (SYK) inhibitor, structurally related to the clinical candidate Mivavotinib (TAK-659).

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various hematopoietic cells.[2][3] It is a key mediator in B-cell receptor (BCR) signaling, and its abnormal activation is implicated in the pathogenesis of several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[4][5][6] Therefore, inhibition of SYK is a promising therapeutic strategy for these cancers. TAK-659 is a dual inhibitor of SYK and FMS-like Tyrosine Kinase 3 (FLT3) that has shown antitumor activity in preclinical models of DLBCL.[2][3][7]

These protocols are designed to guide researchers in the practical application of this compound for the development of novel pharmaceutical agents targeting SYK.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields

StepReactionKey ReagentsProductYield (%)
1Tosylation of this compoundp-Toluenesulfonyl chloride, Pyridine(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate~95%
2BorylationBis(pinacolato)diboron, Potassium acetate, PdCl₂(dppf)2-(3-Methyloxetan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane~70-80%
3Suzuki CouplingDichloropyridinone derivative, Pd(PPh₃)₄, K₂CO₃Oxetane-substituted Pyridinone~65-75%
4Final Amine CouplingChiral amineTAK-659 Analogue~60-70%

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Methyloxetan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Oxetane Boronic Ester)

This protocol details the preparation of the key oxetane-containing building block for subsequent Suzuki coupling.

Step 1a: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

  • Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.

Step 1b: Synthesis of 2-(3-Methyloxetan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Materials: (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), 1,4-Dioxane.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the tosylated oxetane (1.0 eq), B₂pin₂ (1.2 eq), and KOAc (2.5 eq).

    • Add anhydrous 1,4-dioxane.

    • Degas the mixture with argon for 15-20 minutes.

    • Add PdCl₂(dppf) (0.05 eq).

    • Heat the reaction mixture at 80-90 °C for 12-18 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired oxetane boronic ester.

Protocol 2: Synthesis of a TAK-659 Analogue

This protocol describes the coupling of the oxetane boronic ester to a pyridinone core, followed by the introduction of the final amine side chain.

Step 2a: Suzuki Coupling of Oxetane Boronic Ester with a Dichloropyridinone Intermediate

  • Materials: 2-(3-Methyloxetan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, A suitable 2,6-dichloropyridinone derivative, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel, combine the dichloropyridinone derivative (1.0 eq), the oxetane boronic ester (1.2 eq), and K₂CO₃ (3.0 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture with argon for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 90-100 °C for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the mono-substituted pyridinone.

Step 2b: Final Amine Coupling

  • Materials: Oxetane-substituted pyridinone from Step 2a, Appropriate chiral amine (e.g., a derivative of (1S,2S)-cyclohexane-1,2-diamine), A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA), a suitable solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO).

  • Procedure:

    • Dissolve the oxetane-substituted pyridinone (1.0 eq) in the chosen solvent.

    • Add the chiral amine (1.5 eq) and the base (3.0 eq).

    • Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash the organic layer extensively with water to remove the high-boiling solvent, followed by a brine wash.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final product by preparative HPLC or column chromatography to obtain the TAK-659 analogue.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Oxetane Boronic Ester cluster_1 Synthesis of TAK-659 Analogue A This compound B (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate A->B TsCl, Pyridine C 2-(3-Methyloxetan-3-yl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane B->C B₂pin₂, KOAc, PdCl₂(dppf) E Oxetane-substituted Pyridinone C->E D Dichloropyridinone Core D->E Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ F TAK-659 Analogue E->F G Chiral Amine G->F Amine Coupling DIPEA

Caption: Synthetic workflow for a TAK-659 analogue using this compound.

SYK Signaling Pathway and Inhibition

G cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Activation BLNK BLNK SYK->BLNK BTK BTK SYK->BTK PLCg2 PLCγ2 BLNK->PLCg2 PKC PKCβ PLCg2->PKC BTK->PLCg2 NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation TAK659 TAK-659 Analogue TAK659->SYK Inhibition

Caption: Simplified SYK signaling pathway and the inhibitory action of the TAK-659 analogue.

References

Application Note and Protocol for the Synthesis of Poly(3-methyloxetan-3-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of poly(3-methyloxetan-3-ol), a branched polyether with potential applications in drug delivery and biomaterials. The synthesis is achieved via cationic ring-opening polymerization (CROP) of 3-methyl-3-oxetanemethanol.

Introduction

Poly(this compound) is a polymer belonging to the polyoxetane family. These polymers are characterized by a polyether backbone with pendant functional groups. The hydroxyl groups in poly(this compound) offer points for further functionalization, making it an attractive candidate for various biomedical applications. The primary synthetic route to this class of polymers is through cationic ring-opening polymerization, which allows for the formation of hyperbranched structures when a core molecule is used.[1] This protocol is adapted from established procedures for the synthesis of structurally similar poly(3-ethyl-3-hydroxymethyloxetane).[1][2]

Experimental Protocol

The synthesis of poly(this compound) is achieved through the cationic ring-opening polymerization of 3-methyl-3-oxetanemethanol using a core initiator and a Lewis acid catalyst.

Materials and Equipment:

  • Monomer: 3-Methyl-3-oxetanemethanol (also known as (3-methyloxetan-3-yl)methanol)[3]

  • Initiator (Core Molecule): 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)[1][2][4][5]

  • Solvent: Dichloromethane (CH₂Cl₂), distilled prior to use

  • Quenching Agent: Ethanol

  • Precipitation Solvent: Diethyl ether, cold

  • Reaction Vessel: 250 mL three-neck flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Rubber septum

  • Funnel

  • Nitrogen inlet and bubbler

  • Syringe for catalyst addition

  • Standard laboratory glassware for workup and purification

  • Vacuum oven for drying

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, a rubber septum, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 20 minutes to ensure an inert atmosphere.[1][2]

  • Reagent Addition:

    • In the flask, dissolve 2.36 g (17.62 mmol) of 1,1,1-tris(hydroxymethyl)propane (TMP) in 150 mL of dichloromethane.

    • Via syringe, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃·OEt₂) to the stirred solution.[1][2]

  • Reaction Temperature: Heat the reaction mixture to 70 °C.[1][2]

  • Monomer Addition: Dissolve 9.12 g (88.36 mmol) of 3-methyl-3-oxetanemethanol in 50 mL of dichloromethane. Add this solution dropwise to the reaction mixture at a rate of approximately 5 mL/h using the dropping funnel.[1]

  • Polymerization: After the complete addition of the monomer, maintain the reaction at 70 °C for 2 hours with continuous stirring.[1][2]

  • Quenching: After 2 hours, cool the reaction mixture to room temperature and quench the polymerization by adding a small amount of ethanol.[1][2]

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold diethyl ether with vigorous stirring.

    • Decant the solvent and collect the precipitated polymer.

    • Wash the polymer with fresh cold diethyl ether.

  • Drying: Dry the purified polymer under vacuum to a constant weight. The expected yield is typically between 85% and 95%.[1]

Data Presentation

The following table summarizes representative data for a series of poly(hydroxy)oxetanes synthesized with varying monomer-to-initiator ratios, based on analogous poly(3-ethyl-3-hydroxymethyloxetane) synthesis.[1] This data illustrates the expected trend in molecular weight and dispersity.

SampleTMP/Monomer RatioTheoretical Molar Mass ( g/mol )Dispersity (Mw/Mn)
POX-11:57141.77
POX-21:1012942.15
POX-31:2530943.21
POX-41:5059423.75

Data adapted from the synthesis of poly(3-ethyl-3-hydroxymethyloxetane).[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification setup Assemble 3-neck flask with stirrer, thermometer, septum, funnel, and N2 inlet purge Purge with Nitrogen setup->purge add_reagents Add TMP, CH2Cl2, and BF3·OEt2 purge->add_reagents heat Heat to 70°C add_reagents->heat add_monomer Dropwise addition of 3-methyl-3-oxetanemethanol solution heat->add_monomer polymerize React for 2 hours at 70°C add_monomer->polymerize quench Quench with Ethanol polymerize->quench precipitate Precipitate in cold diethyl ether quench->precipitate dry Dry polymer under vacuum precipitate->dry Final Product: Poly(this compound) Final Product: Poly(this compound) dry->Final Product: Poly(this compound)

Caption: Workflow for the synthesis of poly(this compound).

Signaling Pathway of Cationic Ring-Opening Polymerization

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator Initiator (TMP-OH) Activated_Initiator Activated Initiator Complex Initiator->Activated_Initiator Catalyst Catalyst (BF3·OEt2) Catalyst->Activated_Initiator Oxonium_Ion Active Oxonium Ion Chain End Activated_Initiator->Oxonium_Ion + Monomer Monomer 3-methyl-3-oxetanemethanol Monomer->Oxonium_Ion Polymer_Chain Growing Polymer Chain Oxonium_Ion->Polymer_Chain + n Monomers Quenching_Agent Ethanol Polymer_Chain->Quenching_Agent Final_Polymer Poly(this compound) Quenching_Agent->Final_Polymer

Caption: Mechanism of cationic ring-opening polymerization.

References

Application Notes and Protocols: Cationic Polymerization of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, are a valuable class of monomers for cationic ring-opening polymerization (CROP). The significant ring strain of the oxetane ring (approximately 107 kJ/mol) provides a strong thermodynamic driving force for polymerization, leading to the formation of polyethers.[1][2] These polyoxetanes are of great interest in various fields, including the development of advanced coatings, adhesives, and, notably, biomedical applications such as drug delivery systems.[1][3][4][5] Cationic polymerization offers several advantages, including rapid reaction rates and insensitivity to oxygen, making it a robust method for synthesizing well-defined polymers.[6][7] This document provides a detailed overview of the core mechanisms, key techniques, quantitative data, and experimental protocols for the cationic polymerization of oxetanes.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The CROP of oxetanes is a chain-growth process that proceeds via initiation, propagation, and termination steps, with a tertiary oxonium ion as the active propagating species.[1][2] The polymerization can occur through two primary competing mechanisms: the activated chain end (ACE) mechanism, where the cation is on the propagating polymer chain, and the activated monomer (AM) mechanism, where the charge is on the free monomer.[8]

Initiation

The process begins with the formation of a tertiary oxonium ion from the oxetane monomer. This is achieved using various types of initiators:

  • Protic Acids: Strong acids like fluorosulfuric acid (HSO₃F) can directly protonate the oxygen atom of the oxetane ring.[1][2]

  • Lewis Acids: Common initiators such as boron trifluoride etherate (BF₃·O(C₂H₅)₂) typically require a co-initiator (e.g., water) to generate a protonic acid that starts the polymerization.[1]

  • Onium Salts: Diaryliodonium and triarylsulfonium salts are highly efficient photoinitiators.[1] Upon UV irradiation, they generate a strong acid that triggers polymerization, making them ideal for applications in coatings and 3D printing.[7][9][10]

Propagation

Propagation involves the nucleophilic attack of an incoming oxetane monomer on one of the α-carbon atoms of the tertiary oxonium ion at the chain end. This results in the opening of the oxonium ring and the regeneration of the active center at the new chain end.

Termination and Chain Transfer

Termination can occur through various pathways, including reaction with counter-ions or impurities. Chain transfer reactions, where the active center is transferred to a monomer, solvent, or another polymer chain, can also occur and may lead to the formation of cyclic oligomers, particularly in non-living polymerization systems.[11][12]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer I Initiator (H⁺A⁻) I_M I->I_M M Oxetane Monomer M->I_M OM_M M->OM_M OM Secondary Oxonium Ion I_M->OM Protonation OM->OM_M ACE Tertiary Oxonium Ion (Active Chain End) OM_M->ACE Ring Opening & Addition of Monomer ACE_P Active Chain End ACE->ACE_P ACE_M_P ACE_P->ACE_M_P M_P Monomer (n) M_P->ACE_M_P ACE_P_new Propagated Chain (Active Center Reformed) ACE_M_P->ACE_P_new Nucleophilic Attack ACE_T Active Chain End ACE_P_new->ACE_T CT Chain Transfer (to Monomer/Polymer) ACE_T->CT Backbiting ACE_T_point ACE_T->ACE_T_point T Termination Agent (e.g., H₂O, Counter-ion) T->ACE_T_point Cyclic_Oligomer Cyclic Oligomer CT->Cyclic_Oligomer Dead_Polymer Inactive Polymer ACE_T_point->Dead_Polymer

Fig. 1: Cationic Ring-Opening Polymerization (CROP) of Oxetanes.

Key Polymerization Techniques & Data

Living/Controlled Cationic Polymerization

For applications requiring precise control over molecular weight, narrow molecular weight distribution (low PDI), and complex architectures like block copolymers, living polymerization techniques are essential.[13] The use of specific initiators and solvents, such as 1,4-dioxane, can suppress transfer reactions, leading to a controlled/"living" process.[11][12] This allows for the synthesis of well-defined polyoxetanes with predictable molecular weights up to 160,000 g/mol and narrow PDIs (1.18 < Mw/Mn < 1.28).[11][12]

Monomer Initiator Solvent Temp (°C) Conv. (%) Mn, GPC ( g/mol ) PDI (Mw/Mn) Reference
Oxetane3-PPOA¹1,4-Dioxane35>9531,900 - 120,6001.18 - 1.28[11]
OxetaneBF₃·CH₃OH1,4-Dioxane35~80Lower than theoretical>1.3 (with oligomers)[12]
OxetaneBF₃·CH₃OHDichloromethane35~80Lower than theoretical>1.5 (with ~30% oligomers)[12]
OxetaneEMOA²THP³35>95Up to 150,0001.4 - 1.5[14]
Table 1: Quantitative Data for Living/Controlled Cationic Polymerization of Oxetane. ¹3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate. ²Ethoxymethyl-1-oxoniacyclohexane hexafluoroantimonate. ³Tetrahydropyran.
Photoinitiated Cationic Polymerization

Photoinitiated CROP is a cornerstone of UV-curing technology, valued for its high efficiency, low energy consumption, and solvent-free formulations.[6] Onium salt photoinitiators are commonly used.[1] A characteristic feature of oxetane photopolymerization is an induction period, which can be shortened or eliminated by increasing temperature, using free-radical photoinitiators, or copolymerizing with more reactive monomers like epoxides.[9][15] This "kick-starting" effect, where a highly reactive comonomer like limonene dioxide accelerates the polymerization, is crucial for practical applications.[7][16]

Monomer System Photoinitiator Curing Conditions Key Finding Reference
DOX¹/LDO² (4:1) + EpoxySulfonium Salt (2 wt%)UV (Fusion system)Epoxy comonomers tailor thermo-mechanical properties.[6]
3-Benzyloxymethyl-3-ethyl-oxetaneTR-PAG20002Real-time FTIR monitoringCopolymerization with cycloaliphatic epoxy increases conversion rate.[16]
DOX¹ + LDO²Diaryliodonium SaltUV IrradiationLDO acts as a "kick-starting" agent, reducing induction period.[7]
EEC³ + OxetaneNot specifiedUV + Dark CureOxetane addition accelerates epoxide conversion and lowers polymer Tg.[17]
Table 2: Summary of Photoinitiated Cationic Polymerization Studies. ¹bis{[1-ethyl(3-oxetanyl)]methyl} ether. ²limonene dioxide. ³3-ethyl-3-hydroxymethyloxetane.

Applications in Drug Development

Polyoxetanes are emerging as a versatile platform for drug delivery. Their tunable properties and the ability to introduce functional groups make them suitable for creating polymer-drug conjugates and encapsulation systems.[4][18] For instance, hyperbranched polyoxetanes armed with polyethylene glycol (PEG) have been synthesized for the encapsulation and delivery of anticancer drugs like camptothecin.[3] The "clickable" nature of functionalized polyoxetanes allows for the straightforward attachment of drugs, imaging agents, and solubility enhancers like PEG.[4]

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_conjugation Drug Conjugation cluster_delivery Formulation & Delivery Monomer Functional Oxetane Monomer (e.g., with -OH, -N₃, alkyne) Polymerization Controlled Cationic Polymerization Monomer->Polymerization Polymer Functional Polyoxetane Backbone Polymerization->Polymer Click Click Chemistry (CuAAC) Polymer->Click Drug Therapeutic Agent (e.g., Camptothecin) Drug->Click PEG PEG-Azide (Solubilizer) PEG->Click Conjugate PEGylated Polymer-Drug Conjugate Click->Conjugate Formulation Self-Assembly into Nanoparticles Conjugate->Formulation Delivery Systemic Administration Formulation->Delivery Target Targeted Drug Release (e.g., at Tumor Site) Delivery->Target

Fig. 2: Workflow for Polyoxetane-Based Drug Delivery System Development.

Experimental Protocols

Protocol for Living Cationic Polymerization of Oxetane

This protocol is adapted from methodologies described for achieving controlled polymerization with minimal side reactions.[11][19]

Objective: To synthesize polyoxetane with a predictable molecular weight and low polydispersity.

Materials:

  • Oxetane monomer (distilled from calcium hydride)

  • Initiator: 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate (3-PPOA)

  • Solvent: 1,4-Dioxane (dried and distilled)

  • Proton Trap: 2,6-di-tert-butylpyridine (DtBP)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware (oven-dried)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Solvent and Monomer Preparation: Under an inert atmosphere, transfer the desired amount of dry 1,4-dioxane into the reaction flask using a cannula or gas-tight syringe.

  • Reagent Addition:

    • Add the proton trap (DtBP, ~1.1 equivalents relative to initiator) to the reaction flask.

    • Add the oxetane monomer (e.g., to achieve a 1.125 M concentration) to the flask.

    • Cool the reaction mixture to the desired temperature (e.g., 35°C) in a thermostated bath.

  • Initiation:

    • Prepare a stock solution of the initiator (3-PPOA) in the reaction solvent.

    • Rapidly inject the required amount of initiator solution into the stirred monomer solution to start the polymerization.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere for the desired time. The progress can be monitored by taking aliquots and analyzing monomer conversion via gravimetry or NMR.[11]

  • Termination: Quench the reaction by adding a small amount of methanol or ammoniacal methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the resulting poly(oxetane) for its number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Experimental_Workflow start Start prep Prepare Dry Glassware & Inert Atmosphere start->prep add_reagents Add Solvent (1,4-Dioxane), Proton Trap, & Oxetane Monomer prep->add_reagents equilibrate Equilibrate to Reaction Temperature (e.g., 35°C) add_reagents->equilibrate initiate Inject Initiator Solution to Start Polymerization equilibrate->initiate polymerize Allow Reaction to Proceed (Monitor Conversion) initiate->polymerize terminate Terminate Reaction with Methanol polymerize->terminate purify Precipitate, Filter, and Wash Polymer terminate->purify dry Dry Polymer Under Vacuum purify->dry characterize Characterize Polymer (GPC, NMR) dry->characterize end End characterize->end

Fig. 3: General Experimental Workflow for Cationic Polymerization.
Protocol for Photoinitiated Polymerization of an Oxetane Formulation

This protocol is a general guide based on common practices in UV curing of oxetane and epoxy/oxetane systems.[6][7]

Objective: To prepare a cross-linked polyether film via photoinitiated cationic polymerization.

Materials:

  • Oxetane monomer(s): e.g., bis{[1-ethyl(3-oxetanyl)]methyl} ether (DOX)

  • Reactive comonomer (optional): e.g., a cycloaliphatic epoxide

  • Photoinitiator: A diaryliodonium or triarylsulfonium salt with a non-nucleophilic counter-anion (e.g., SbF₆⁻)

  • UV Curing System (e.g., mercury lamp with controlled intensity)

  • Substrate (e.g., glass slide, metal panel)

  • Film applicator or spin coater

Procedure:

  • Formulation Preparation:

    • In an amber vial to protect from ambient light, combine the oxetane monomer and any comonomers in the desired ratio.

    • Add the photoinitiator (typically 1-2 wt%) to the monomer mixture.

    • Ensure complete dissolution of the initiator, using gentle warming or vortexing if necessary. Let the mixture cool to room temperature.

  • Film Application:

    • Apply a thin layer of the photocurable formulation onto the substrate using a film applicator of a specific thickness (e.g., 25 µm) or by spin coating.

  • UV Curing:

    • Place the coated substrate in the UV curing chamber.

    • Expose the film to UV light of a known intensity for a specified duration. The curing progress can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR) by observing the disappearance of the oxetane ether peak (~980 cm⁻¹).[9]

  • Post-Cure (Optional):

    • After UV exposure, the film may continue to cure in the dark due to the long-lived nature of the cationic active centers ("dark cure").[17]

    • For some systems, a thermal post-bake (e.g., at 80-120°C) may be performed to ensure complete conversion of all reactive groups.[6]

  • Characterization:

    • Assess the film for tackiness to determine the completion of surface cure.

    • Evaluate the final properties of the cured film, such as solvent resistance, hardness, glass transition temperature (Tg) via Dynamic Mechanical Analysis (DMA), and gel content.[6][17]

References

Application Notes and Protocols: 3-Methyloxetan-3-ol as a Monomer for Specialty Polymers in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biomedical applications of polymers derived from 3-Methyloxetan-3-ol. The protocols detailed below are foundational and may require optimization for specific research applications.

Introduction to Poly(this compound): A Versatile Platform for Specialty Polymers

This compound is a functional cyclic ether monomer that can undergo cationic ring-opening polymerization (CROP) to produce specialty polyethers. The resulting polymer, poly(this compound), possesses a unique hyperbranched architecture with pendant hydroxyl groups. This structure provides a versatile scaffold for further chemical modification, making it an attractive candidate for various biomedical applications, including drug delivery, tissue engineering, and advanced coatings.

The polymerization of this compound and its derivatives is typically achieved through cationic ring-opening polymerization, a process that allows for the synthesis of hyperbranched polyethers.[1] These polymers are noted for their potential in creating biocompatible and functional materials for the biomedical field.

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Poly(this compound) via Cationic Ring-Opening Polymerization (CROP)

This protocol is adapted from the synthesis of similar hyperbranched polyoxetanes and outlines the cationic ring-opening polymerization of this compound to yield a hyperbranched polyether.

Materials:

  • This compound (monomer)

  • 1,4-Butanediol (co-initiator)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, syringes)

Procedure:

  • Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Solvent and Co-initiator Addition: Add 50 mL of anhydrous DCM to the flask. Using a syringe, add the desired amount of 1,4-butanediol. The monomer-to-co-initiator ratio will influence the final molecular weight of the polymer. A typical starting ratio is [Monomer]/[Co-initiator] = 50.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Initiator Addition: Slowly add the calculated amount of BF₃·OEt₂ to the stirred solution via syringe. A typical monomer-to-initiator ratio is [Monomer]/[Initiator] = 100.

  • Monomer Addition: Slowly add the this compound monomer to the reaction mixture using a syringe pump over 30-60 minutes. This controlled addition helps manage the reaction exotherm.

  • Polymerization: Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 22 hours.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Experimental Workflow for CROP of this compound

G cluster_prep Reaction Preparation cluster_poly Polymerization cluster_workup Work-up and Purification prep1 Flame-dry glassware under N2 prep2 Add anhydrous DCM and 1,4-butanediol prep1->prep2 prep3 Cool to 0°C prep2->prep3 poly1 Add BF3·OEt2 initiator prep3->poly1 poly2 Slowly add this compound monomer poly1->poly2 poly3 React for 2h at 0°C, then 22h at RT poly2->poly3 workup1 Quench with Methanol poly3->workup1 workup2 Precipitate in cold Methanol workup1->workup2 workup3 Filter and wash polymer workup2->workup3 workup4 Dry under vacuum workup3->workup4 end end workup4->end Obtain Poly(this compound)

Caption: Cationic Ring-Opening Polymerization Workflow.

Protocol 2: Characterization of Poly(this compound)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and determine the degree of branching.

  • Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. The presence of dendritic, linear, and terminal units can be identified by characteristic shifts in the spectra.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or DMF with LiBr). Run the analysis using a calibrated GPC system.

3. Thermal Analysis (DSC and TGA):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal decomposition profile.

  • Procedure:

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the Tg.

    • Thermogravimetric Analysis (TGA): Heat a sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the onset of thermal decomposition.

ParameterTechniqueTypical Expected Outcome
Polymer Structure¹H and ¹³C NMRConfirmation of polyether backbone and pendant hydroxyl groups.
Molecular Weight (Mn, Mw)GPCVaries depending on monomer/initiator ratio.
Polydispersity Index (PDI)GPCTypically >1.5 for hyperbranched polymers.
Glass Transition (Tg)DSCExpected to be below room temperature.
Thermal StabilityTGAOnset of decomposition indicates thermal stability.

Table 1: Summary of Polymer Characterization Techniques and Expected Data.

Application Notes: Biomedical Applications

The unique hyperbranched structure and the presence of numerous hydroxyl groups make poly(this compound) a promising material for biomedical applications. These hydroxyl groups can be further functionalized to attach drugs, targeting ligands, or imaging agents.

Application 1: Drug Delivery Vehicle

Hyperbranched polyethers can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. To enhance biocompatibility and circulation time, the polymer can be PEGylated.

Protocol 3: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes a general method for forming drug-loaded nanoparticles from a pre-formed polymer.

Materials:

  • Poly(this compound)

  • Hydrophobic drug of interest

  • Acetone (solvent)

  • Deionized water (anti-solvent)

  • Pluronic® F-68 or other suitable surfactant

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of poly(this compound) and the hydrophobic drug in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.2% w/v Pluronic® F-68).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate into nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension for several hours to evaporate the acetone.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water several times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for storage and characterization.

Logical Flow for Nanoparticle Formulation and Evaluation

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation form1 Dissolve Polymer and Drug in Acetone form3 Nanoprecipitation by Dropwise Addition form1->form3 form2 Prepare Aqueous Surfactant Solution form2->form3 form4 Solvent Evaporation form3->form4 char1 Size and Zeta Potential (DLS) form4->char1 char2 Morphology (TEM/SEM) form4->char2 char3 Drug Loading and Encapsulation Efficiency form4->char3 invitro1 Cytotoxicity Assay (e.g., MTT) char1->invitro1 invitro2 Hemocompatibility Assay (Hemolysis) char1->invitro2 invitro3 In Vitro Drug Release Study char3->invitro3

References

Synthetic Routes to Functionalized Oxetanes for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have emerged as valuable scaffolds in modern drug discovery. Their unique physicochemical properties, including increased polarity, metabolic stability, and three-dimensionality, make them attractive bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of oxetane motifs can significantly improve the aqueous solubility, lipophilicity, and pharmacokinetic profiles of drug candidates.[2][3][4] This document provides detailed application notes and experimental protocols for key synthetic routes to functionalized oxetanes, enabling their effective application in medicinal chemistry and drug discovery programs.

Key Synthetic Strategies

Several robust methods for the synthesis of functionalized oxetanes have been developed. The primary strategies covered in these notes include:

  • Williamson Etherification: A classical and widely used method involving the intramolecular cyclization of 1,3-diols.[4][5]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, offering a direct route to the oxetane ring.[6][7]

  • Catalytic Enantioselective Synthesis: Advanced methods for the asymmetric synthesis of chiral oxetanes, crucial for developing stereochemically defined drug candidates.

Protocol 1: Williamson Etherification for 3,3-Disubstituted Oxetanes

The intramolecular Williamson etherification is a reliable method for the synthesis of 3,3-disubstituted oxetanes from 1,3-diol precursors. This method is particularly useful for creating oxetanes with increased stability.[8][9] The general workflow involves the selective activation of one hydroxyl group as a leaving group, followed by base-mediated intramolecular cyclization.

Experimental Workflow

Williamson_Etherification A 1,3-Diol B Mono-activation (e.g., Tosylation) A->B TsCl, Pyridine C Intramolecular Cyclization (Base) B->C NaH, THF D 3,3-Disubstituted Oxetane C->D

Caption: General workflow for oxetane synthesis via Williamson etherification.

Detailed Experimental Protocol

Step 1: Monotosylation of a 1,3-Diol

  • To a solution of the 3,3-disubstituted 1,3-propanediol (1.0 equiv) in pyridine (0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of the mono-tosylated diol (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.

Quantitative Data
EntryDiol SubstrateProductYield (%)Reference
12,2-Dimethyl-1,3-propanediol3,3-Dimethyloxetane78[4]
22-Ethyl-2-methyl-1,3-propanediol3-Ethyl-3-methyloxetane82[4]
32,2-Dipropyl-1,3-propanediol3,3-Dipropyloxetane75[10]

Protocol 2: Paternò-Büchi Reaction for Spirocyclic Oxetanes

The Paternò-Büchi reaction is a powerful photochemical method for the one-step synthesis of oxetanes from a carbonyl compound and an alkene.[7] This reaction is particularly useful for accessing structurally complex and functionalized oxetanes, including spirocyclic systems which are of great interest in drug discovery for their three-dimensional nature.[6][11]

Experimental Workflow

Paterno_Buchi A Cyclic Ketone + Maleic Anhydride B [2+2] Photocycloaddition A->B hv (300 nm), p-xylene C Spirocyclic Oxetane-Anhydride B->C D Nucleophilic Ring Opening C->D Nucleophile (e.g., R-OH) E Functionalized Spirocyclic Oxetane D->E Coupling Agent (e.g., DCC)

Caption: Telescoped synthesis of functionalized spirocyclic oxetanes.

Detailed Experimental Protocol (Telescoped Three-Step Synthesis)

Step 1: Paternò-Büchi Reaction

  • In a quartz reaction vessel, dissolve maleic anhydride (1.0 equiv), the cyclic ketone (3.0 equiv), and p-xylene (1.0 equiv, to suppress alkene dimerization) in acetonitrile to a final concentration of 0.1 M with respect to maleic anhydride.[6]

  • Irradiate the solution at 300 nm in a photoreactor at room temperature.

  • Monitor the reaction by ¹H NMR until consumption of the maleic anhydride is complete (typically 16-24 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ketone. The crude spirocyclic oxetane-anhydride is used directly in the next step.

Step 2: Nucleophilic Ring-Opening

  • Dissolve the crude anhydride in a suitable solvent such as dichloromethane (0.2 M).

  • Add the desired nucleophile (e.g., an alcohol or amine, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours until the anhydride ring is opened, as monitored by TLC.

Step 3: Coupling Reaction

  • To the reaction mixture from Step 2, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the functionalized spirocyclic oxetane.

Quantitative Data
EntryKetoneNucleophile (R-OH)ProductOverall Yield (%)Reference
1CyclohexanoneMethanolMethyl 2-((1-oxaspiro[3.5]nonan-2-yl)carbonyl)acrylate42[12]
2CyclopentanoneEthanolEthyl 2-((1-oxaspiro[3.4]octan-2-yl)carbonyl)acrylate38[12]
3CycloheptanoneIsopropanolIsopropyl 2-((1-oxaspiro[3.6]decan-2-yl)carbonyl)acrylate35[12]

Protocol 3: Iridium-Catalyzed Enantioselective Synthesis of 2,3-Trisubstituted Oxetanes

The development of catalytic enantioselective methods provides access to chiral oxetanes, which are crucial for understanding structure-activity relationships (SAR) and developing single-enantiomer drugs. This protocol describes an iridium-catalyzed C-C coupling of primary alcohols and isoprene oxide to generate neopentyl glycols, which are then cyclized to form enantioenriched 2,3-trisubstituted oxetanes.[13]

Experimental Workflow

Enantioselective_Synthesis A Primary Alcohol + Isoprene Oxide B Iridium-Catalyzed C-H tert-(hydroxy)-prenylation A->B Ir-catalyst, (S)-Tol-BINAP C Enantioenriched Neopentyl Glycol B->C D Selective Tosylation C->D TsCl, Pyridine E Base-Mediated Cyclization D->E n-BuLi, THF F Enantioenriched Oxetane E->F

Caption: Workflow for iridium-catalyzed enantioselective oxetane synthesis.

Detailed Experimental Protocol

Step 1: Iridium-Catalyzed Coupling

  • To an oven-dried vial, add the iridium catalyst precursor, [(cod)IrCl]₂ (2.5 mol %), and (S)-Tol-BINAP (5.5 mol %).

  • Add anhydrous THF and stir for 20 minutes at room temperature.

  • Add the primary alcohol (1.0 equiv), isoprene oxide (3.0 equiv), and potassium phosphate (K₃PO₄, 5 mol %).

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched neopentyl glycol.

Step 2: Cyclization to Oxetane

  • Dissolve the enantioenriched neopentyl glycol (1.0 equiv) in pyridine (0.2 M) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 equiv) and stir at room temperature overnight.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate to give the crude mono-tosylate.

  • Dissolve the crude mono-tosylate in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2.5 hours.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel to yield the enantioenriched 2,3-trisubstituted oxetane.

Quantitative Data
EntryAlcoholOxetane ProductYield (%)ee (%)Reference
12-Chloro-5-(hydroxymethyl)pyridine2-((2-chloro-5-pyridyl)methyl)-3,3-dimethyloxetane91 (coupling), 85 (cyclization)93[13]
24-Fluorobenzyl alcohol2-((4-fluorophenyl)methyl)-3,3-dimethyloxetane88 (coupling), 82 (cyclization)95[13]
3Cinnamyl alcohol2-(cinnamyl)-3,3-dimethyloxetane85 (coupling), 80 (cyclization)96[13]

Signaling Pathways of Oxetane-Containing Drug Candidates

Oxetane-containing compounds have shown significant promise as inhibitors of various signaling pathways implicated in diseases such as cancer and autoimmune disorders. Below are simplified diagrams of key signaling pathways targeted by oxetane-based inhibitors.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[3][8] Oxetane-containing molecules have been developed as potent and selective mTOR inhibitors.[14][15]

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Oxetane_Inhibitor Oxetane-based mTOR Inhibitor Oxetane_Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of oxetane-based drugs.

AXL Signaling Pathway

AXL is a receptor tyrosine kinase that, when overexpressed, is associated with poor prognosis and drug resistance in various cancers.[9][15] Oxetane-containing compounds have been developed as AXL inhibitors.[16]

AXL_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation, Survival, Migration AKT->Proliferation_Survival ERK ERK MAPK->ERK ERK->Proliferation_Survival STAT3->Proliferation_Survival Oxetane_Inhibitor Oxetane-based AXL Inhibitor Oxetane_Inhibitor->AXL

Caption: AXL signaling pathway and its inhibition by oxetane-containing compounds.

FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[12][17] Oxetane-containing molecules have been investigated as FLT3 inhibitors.

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK JAK_STAT JAK/STAT Pathway FLT3_Receptor->JAK_STAT Proliferation_Survival Leukemic Cell Proliferation and Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival JAK_STAT->Proliferation_Survival Oxetane_Inhibitor Oxetane-based FLT3 Inhibitor Oxetane_Inhibitor->FLT3_Receptor

Caption: FLT3 signaling in AML and its inhibition by oxetane-based drugs.

Experimental Workflow: Lead Optimization with Oxetane Analogs

The introduction of an oxetane moiety is often a key step in the lead optimization phase of drug discovery to improve the physicochemical and pharmacokinetic properties of a lead compound.

Lead_Optimization A Initial Lead Compound (e.g., with gem-dimethyl or carbonyl) B Identify Liabilities (e.g., Poor Solubility, High Clearance) A->B C Hypothesize Oxetane Bioisosteric Replacement B->C D Synthesize Oxetane Analogs (using Protocols 1-3) C->D E In Vitro Profiling (Potency, Solubility, Permeability, Metabolic Stability) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->D Iterative Design and Synthesis G Select Optimized Candidate F->G H In Vivo Studies G->H

Caption: A typical lead optimization workflow incorporating oxetane analogs.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a practical guide for medicinal chemists to access a diverse range of functionalized oxetanes. The strategic incorporation of the oxetane motif into drug candidates can lead to significant improvements in their pharmacological profiles. The provided data tables and workflow diagrams are intended to facilitate the rational design and synthesis of novel oxetane-containing molecules for the discovery of new therapeutics.

References

Application Notes and Protocols for the Preparation of Star-Shaped Copolymers Using 3-Methyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Star-shaped copolymers are a unique class of branched macromolecules consisting of multiple linear polymer chains, or "arms," radiating from a central core. Their distinct architecture imparts valuable properties such as lower solution viscosity and a higher density of functional groups at the periphery compared to their linear counterparts. These attributes make them highly promising for a variety of applications, particularly in the field of drug delivery, where they can be engineered to encapsulate therapeutic agents and facilitate targeted release.

This document provides detailed protocols for the synthesis of star-shaped copolymers utilizing 3-Methyloxetan-3-ol (also known as 3-methyl-3-oxetanemethanol) as a key monomer. The primary method described is a one-pot cationic ring-opening copolymerization, which offers a straightforward approach to creating a hyperbranched poly(this compound) core with polymer arms.

Synthesis of Star-Shaped Copolymers

The synthesis of star-shaped copolymers with a hyperbranched poly(this compound) core can be achieved through a "core-first" approach involving the cationic ring-opening polymerization of this compound. In a one-pot synthesis, this monomer can first form a hyperbranched core, which then acts as a macro-initiator for the polymerization of a second monomer, forming the arms of the star.

Experimental Workflow: One-Pot Synthesis

The following diagram outlines the general workflow for the one-pot synthesis of a star-shaped copolymer with a hyperbranched poly(this compound) core and polytetrahydrofuran arms.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer & Solvent Purification (this compound, THF) Reaction_Setup Reaction Setup under Inert Atmosphere Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Preparation (BF3·OEt2 solution) Initiation Initiation with BF3·OEt2 Initiator_Prep->Initiation Reaction_Setup->Initiation Core_Formation Core Formation: Polymerization of this compound Initiation->Core_Formation Arm_Formation Arm Formation: Polymerization of THF Core_Formation->Arm_Formation Termination Termination of Polymerization Arm_Formation->Termination Precipitation Precipitation in a Non-solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR NMR Spectroscopy (1H, 13C) Drying->NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC FTIR FTIR Spectroscopy Drying->FTIR

Caption: Experimental workflow for the synthesis and characterization of star-shaped copolymers.

"Core-First" Synthesis Mechanism

The synthesis proceeds via a "core-first" mechanism where the hyperbranched core is formed initially, followed by the growth of the arms from this core.

G Monomer1 This compound (Monomer for Core) Core Hyperbranched Poly(this compound) Core (Macro-initiator) Monomer1->Core forms Initiator Initiator (e.g., BF3·OEt2) Initiator->Monomer1 initiates Monomer2 Second Monomer (e.g., THF for Arms) Core->Monomer2 initiates polymerization of Star_Copolymer Star-Shaped Copolymer Monomer2->Star_Copolymer forms arms on

Caption: "Core-first" approach for synthesizing star-shaped copolymers.

Experimental Protocols

Materials
  • This compound (MOM)

  • Tetrahydrofuran (THF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Protocol: Synthesis of a Star-Shaped Copolymer with a Hyperbranched Poly(this compound) Core and Polytetrahydrofuran Arms

This protocol is adapted from the one-pot cationic copolymerization method.[1]

  • Preparation:

    • All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of inert gas (argon or nitrogen).

    • This compound and THF should be distilled over a suitable drying agent (e.g., CaH₂) prior to use to remove any water.

    • Prepare a stock solution of the initiator, BF₃·OEt₂, in freshly distilled dichloromethane.

  • Polymerization:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas, add the purified this compound.

    • Add freshly distilled THF, which will also serve as the solvent and the monomer for the arms.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

    • Initiate the polymerization by adding the BF₃·OEt₂ solution dropwise via a syringe. The ratio of catalyst to monomer can influence the degree of branching.[1]

    • Allow the polymerization of this compound to proceed for a specific time to form the hyperbranched core. The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR.

    • Once the this compound is consumed, the resulting hyperbranched polymer will act as a macro-initiator for the polymerization of THF.

    • Continue the reaction to allow for the growth of the polytetrahydrofuran arms.

    • Terminate the polymerization by adding a small amount of methanol.

  • Purification and Isolation:

    • Precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or diethyl ether) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the final star-shaped copolymer under vacuum at room temperature until a constant weight is achieved.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the copolymer, determine the composition of the core and arms, and calculate the degree of branching.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the star-shaped copolymer. Star-shaped polymers typically exhibit a lower hydrodynamic volume compared to linear polymers of the same molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the copolymer, confirming the incorporation of both monomer units.

Quantitative Data Summary

The following table summarizes typical molecular weight and polydispersity data for star-shaped copolymers synthesized via ring-opening polymerization. The specific values will vary depending on the reaction conditions.

Sample IDCore MonomerArm MonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
HBPO-star-PTHFThis compoundTHFVariesVaries1.3 - 1.4[1]
4-arm PEO-PCLPentaerythritol (core initiator)ε-caprolactone---[2]
s-PNIPAM-b-PS-N-isopropylacrylamide, Styrene>1,000,000>1,000,000< 1.1[3]

Applications in Drug Delivery

Amphiphilic star-shaped copolymers, such as those with a hydrophilic polyether core and hydrophobic arms (or vice versa), are of significant interest for drug delivery applications.[4][5] The core-shell structure can form unimolecular micelles in aqueous solutions, which can encapsulate hydrophobic drugs within the core, thereby increasing their solubility and stability. The outer hydrophilic shell can provide stealth properties, reducing clearance by the reticuloendothelial system and prolonging circulation time in the body. The numerous arm-ends can also be functionalized with targeting ligands to direct the drug delivery system to specific cells or tissues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyloxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory-scale synthesis of this compound involves the nucleophilic addition of a methyl organometallic reagent to oxetan-3-one. The preferred reagent for this transformation is typically a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. An alternative, though less direct, approach is the intramolecular cyclization of a suitably substituted 1,3-diol derivative, such as 2-(chloromethyl)-2-methyl-1,3-propanediol, via a Williamson ether synthesis-type reaction.

Q2: What are the most common side reactions observed during the Grignard-based synthesis of this compound?

A2: The primary side reactions include:

  • Ring-opening of the oxetane ring, particularly during acidic workup, which can lead to the formation of diol impurities. The strained four-membered ring is susceptible to cleavage under harsh acidic or basic conditions.[1][2]

  • Enolization of the oxetan-3-one starting material by the Grignard reagent, which acts as a strong base. This regenerates the starting material upon workup and reduces the overall yield.[3]

  • Reduction of the ketone to the corresponding secondary alcohol (oxetan-3-ol). This can occur if the Grignard reagent has a β-hydride available for transfer, which is not the case for methyl Grignard but can be a concern with other alkyl Grignards.[3][4]

  • Reaction with residual water : Grignard reagents are highly reactive with protic solvents like water. This will quench the reagent and reduce the yield.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Impure or wet reagents and solvents : Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal reaction temperature : The addition of the Grignard reagent should be performed at a low temperature (e.g., 0 °C or below) to minimize side reactions.

  • Inefficient stirring : Prevents proper mixing of the reagents, leading to localized side reactions.

  • Decomposition during workup : The use of strong acids for quenching the reaction can cause ring-opening of the desired product. A buffered or milder acidic workup (e.g., with saturated aqueous ammonium chloride) is recommended.[1]

  • Loss during purification : this compound is a relatively volatile and water-soluble compound, which can lead to losses during extraction and distillation.

Q4: How can I effectively purify this compound?

A4: Purification is typically achieved by fractional distillation under reduced pressure. Given its polarity and potential for hydrogen bonding, column chromatography on silica gel can also be employed. It is important to use a non-protic eluent system to avoid degradation on the stationary phase. For removal of amine impurities, which may arise from certain synthetic routes, specialized purification techniques such as using an acidic ion-exchange resin (e.g., ISOLUTE SCX-2) can be effective.[5]

Troubleshooting Guides

Guide 1: Grignard Reaction with Oxetan-3-one
Issue Potential Cause Recommended Solution
Low or no product formation Inactive Grignard reagent (due to moisture or prolonged storage).Prepare the Grignard reagent fresh before use. Ensure all glassware is rigorously dried and use anhydrous solvents. Titrate the Grignard reagent to determine its exact concentration.
Low reaction temperature leading to slow reaction.Allow the reaction to warm to room temperature after the initial addition at low temperature and monitor by TLC or GC for completion.
Significant amount of starting material recovered Enolization of oxetan-3-one by the Grignard reagent.[3]Add the Grignard reagent slowly to the ketone solution at a low temperature to minimize its concentration at any given time. Consider using a less basic organometallic reagent if possible.
Insufficient Grignard reagent.Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.
Presence of a significant amount of a more polar byproduct Ring-opening of the oxetane ring during acidic workup.[1][2]Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid. Maintain a low temperature during the workup.
Product is contaminated with a high-boiling residue Polymerization of starting material or product.Ensure the reaction is not overheated and that the workup is performed promptly after the reaction is complete.
Guide 2: Intramolecular Cyclization Route
Issue Potential Cause Recommended Solution
Low or no product formation Poor leaving group on the diol precursor.Ensure the hydroxyl group that will be displaced is converted to a good leaving group (e.g., tosylate, mesylate, or halide).
Use of a weak base.A strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is typically required to deprotonate the alcohol for the intramolecular Williamson ether synthesis.[6]
Formation of an alkene byproduct Elimination reaction competing with substitution.Use a less sterically hindered base. Running the reaction at a lower temperature may also favor the substitution pathway.
Recovery of starting diol Incomplete reaction.Increase the reaction time and/or temperature. Ensure the base is added in a stoichiometric amount.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Oxetan-3-one

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Anhydrous sodium sulfate

Procedure:

  • All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether (or THF) at 0 °C (ice bath), add methylmagnesium bromide (1.1-1.2 eq) dropwise via a syringe. The rate of addition should be controlled to maintain the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature.

  • Purify the crude product by fractional distillation under reduced pressure to afford this compound.

Visualizations

Synthesis_Pathway cluster_grignard Grignard Route cluster_cyclization Intramolecular Cyclization Route Oxetan-3-one Oxetan-3-one This compound This compound Oxetan-3-one->this compound 1. CH3MgBr, Et2O, 0 °C 2. aq. NH4Cl 2-chloromethyl-2-methyl-1,3-propanediol 2-chloromethyl-2-methyl-1,3-propanediol 3-Methyloxetan-3-ol_2 This compound 2-chloromethyl-2-methyl-1,3-propanediol->3-Methyloxetan-3-ol_2 Base (e.g., NaH)

Caption: Primary synthetic routes to this compound.

Troubleshooting_Grignard Start Low Yield of this compound CheckReagents Check Purity of Reagents & Solvents Start->CheckReagents CheckTemp Review Reaction Temperature CheckReagents->CheckTemp No WetReagents Wet Reagents/Solvents CheckReagents->WetReagents Yes CheckWorkup Examine Workup Procedure CheckTemp->CheckWorkup No HighTemp Temperature too high CheckTemp->HighTemp Yes StrongAcid Strong Acid in Workup CheckWorkup->StrongAcid Yes DryGlassware Action: Oven-dry glassware, use anhydrous solvents WetReagents->DryGlassware ControlTemp Action: Maintain 0 °C during addition HighTemp->ControlTemp MildWorkup Action: Use aq. NH4Cl for quench StrongAcid->MildWorkup

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Side_Reactions Oxetan-3-one Oxetan-3-one This compound Desired Product Oxetan-3-one->this compound CH3MgBr (Addition) RingOpening Ring-Opened Diol Oxetan-3-one->RingOpening Harsh Acid/Base Enolate Enolate (reverts to starting material) Oxetan-3-one->Enolate CH3MgBr (Base)

Caption: Competing reactions in the synthesis of this compound.

References

Technical Support Center: 3-Methyloxetan-3-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methyloxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 1,1,1-tris(hydroxymethyl)ethane and diethyl carbonate?

A1: The primary impurities can include unreacted starting materials such as 1,1,1-tris(hydroxymethyl)ethane, residual diethyl carbonate, and byproducts from incomplete or side reactions. These may consist of oligomeric species or partially reacted intermediates. Solvents used in the synthesis and workup are also common impurities.

Q2: My this compound appears to be degrading during distillation, indicated by discoloration. What is happening and how can I prevent it?

A2: this compound has a high boiling point and can be susceptible to thermal degradation at atmospheric pressure. The discoloration suggests decomposition. To mitigate this, it is crucial to perform the distillation under reduced pressure (vacuum distillation), which significantly lowers the boiling point.

Q3: I am struggling to remove a persistent impurity with a similar boiling point to this compound. What should I do?

A3: When fractional distillation is insufficient, column chromatography is the recommended next step. The choice of a suitable solvent system (mobile phase) that exploits the polarity difference between this compound and the impurity is key to achieving good separation.

Q4: Can I purify this compound by recrystallization?

A4: As this compound is a liquid at room temperature, direct recrystallization is not a standard method. However, if you have solid derivatives of this compound, recrystallization could be a viable purification technique.

Q5: How can I accurately determine the purity of my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities. For a highly accurate assessment of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique that can provide a direct measure of the absolute purity without the need for a reference standard of the analyte.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue: Bumping or uneven boiling in the distillation flask. Cause: Insufficient agitation or superheating of the liquid. Solution:

  • Ensure a fresh, appropriately sized stir bar is used for vigorous stirring.

  • Maintain a consistent and appropriate heating rate using a heating mantle with a stirrer.

  • Ensure the system is properly sealed to maintain a stable vacuum.

Issue: The product is not distilling over, even at high temperatures. Cause: A vacuum leak or an inefficient vacuum pump. Solution:

  • Check all joints and connections for leaks. Ensure all glassware is free of cracks.

  • Verify the performance of your vacuum pump and cold trap. The cold trap should be filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to protect the pump.

Issue: The distillate is impure. Cause: Inefficient fractional distillation column or distilling too quickly. Solution:

  • Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column).

  • Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.

Column Chromatography

Issue: Poor separation of this compound from impurities. Cause: Inappropriate solvent system (mobile phase). Solution:

  • Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A good starting point for polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol).

  • Employ a gradient elution, gradually increasing the polarity of the mobile phase to improve separation.

Issue: Tailing of the this compound peak. Cause: Interaction of the polar hydroxyl group with the acidic silica gel. Solution:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Issue: The compound is not eluting from the column. Cause: The mobile phase is not polar enough. Solution:

  • Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase with a higher concentration of methanol or even a different polar solvent might be necessary.

Data Presentation

Purification MethodPrincipleTypical Purity AchievedEstimated YieldKey AdvantagesCommon Limitations
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>98% (GC)60-80%Effective for removing non-volatile and some volatile impurities. Scalable.Not effective for impurities with very close boiling points. Risk of thermal decomposition if not performed under sufficient vacuum.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.>99%50-70%High-resolution separation of compounds with similar physical properties.Can be time-consuming and requires larger volumes of solvent. Lower yield compared to distillation.
Recrystallization Purification of solid compounds based on differences in solubility.N/A (for the liquid alcohol)N/AHigh purity can be achieved for solid derivatives.Not directly applicable to liquid this compound.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Setup: Assemble a fractional vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge and cold trap.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at a constant temperature. The expected boiling point of this compound is approximately 80 °C at 40 mmHg.[1] Adjust the expected boiling point based on the achieved vacuum.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., ethyl acetate/hexane mixture).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., methanol) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector and a suitable capillary column (e.g., a DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library database (e.g., NIST). Calculate the relative purity by area percentage.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Purity_Check1 Purity Check (GC-MS) Distillation->Purity_Check1 High_Purity High Purity Product (>98%) Purity_Check1->High_Purity Meets Specs Chromatography Column Chromatography Purity_Check1->Chromatography Needs Further Purification Purity_Check2 Purity Check (GC-MS/qNMR) Chromatography->Purity_Check2 Ultra_Pure Ultra-Pure Product (>99.5%) Purity_Check2->Ultra_Pure Meets Specs

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting Start Distillation Problem Q1 Uneven Boiling? Start->Q1 S1 Check Stirring & Heat Rate Q1->S1 Yes Q2 No Distillate? Q1->Q2 No End Problem Resolved S1->End S2 Check for Vacuum Leaks & Pump Performance Q2->S2 Yes Q3 Impure Distillate? Q2->Q3 No S2->End S3 Use Better Column & Slow Distillation Rate Q3->S3 Yes Q3->End No

Caption: Troubleshooting logic for fractional vacuum distillation.

References

Technical Support Center: Synthesis of 3-Methyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Methyloxetan-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Grignard reaction between oxetan-3-one and a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride.[1] Alternative, though less common, routes include the intramolecular cyclization of a suitably substituted propane-1,3-diol derivative (an intramolecular Williamson ether synthesis) or potentially a Paternò-Büchi reaction, which involves a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene.[2][3][4]

Q2: What is the primary challenge in the Grignard synthesis of this compound?

A2: The primary challenge is the high reactivity of the Grignard reagent, which is a strong base and nucleophile. This necessitates strict anhydrous (dry) conditions to prevent the reagent from being quenched by water or other protic sources, which would significantly lower the yield.[5] Additionally, side reactions such as enolization of the starting ketone can also reduce the yield of the desired tertiary alcohol.

Q3: How can I purify the final this compound product?

A3: Fractional distillation is a common and effective method for purifying this compound, especially for separating it from unreacted starting materials and some side products.[6][7][8] This technique is particularly useful when the boiling points of the components in the mixture are relatively close.[6][9]

Q4: What are the expected yields for the Grignard synthesis of this compound?

A4: Yields can vary significantly depending on the optimization of reaction conditions. While specific yield data for this compound is not extensively published, yields for analogous Grignard reactions with ketones can range from moderate to high (50-90%) under carefully controlled conditions.[10] Factors such as the purity of reagents, solvent choice, temperature, and reaction time all play a crucial role in the final yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, preventing it from reacting with the oxetan-3-one.

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.

  • Side Reactions: Enolization of the oxetan-3-one starting material by the Grignard reagent acting as a base can be a significant side reaction.

  • Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the starting material.

Solutions:

Solution IDDescription
TS1.1 Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (at least 120°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, and ensure the oxetan-3-one is free of water.
TS1.2 Verify Grignard Reagent Quality: If preparing the Grignard reagent in-situ, ensure the magnesium turnings are fresh and the alkyl halide is pure. If using a commercial solution, titrate it before use to determine the exact concentration.
TS1.3 Minimize Enolization: Add the Grignard reagent slowly to the oxetan-3-one solution at a low temperature (e.g., 0°C or -78°C). For sterically hindered ketones, the addition of cerium(III) chloride (CeCl₃) can suppress enolization and favor the desired 1,2-addition.[5]
TS1.4 Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to ensure complete consumption of the oxetan-3-one.
Issue 2: Formation of Significant Impurities

Possible Causes:

  • Unreacted Starting Material: Incomplete reaction due to reasons mentioned in "Low or No Product Yield."

  • Formation of Byproducts: Besides enolization, other side reactions can occur, such as the formation of coupling products from the Grignard reagent.

  • Decomposition during Workup: The oxetane ring can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening byproducts during the workup step.

Solutions:

Solution IDDescription
TS2.1 Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.
TS2.2 Controlled Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a milder alternative to strong acids. This will neutralize the reaction mixture and hydrolyze the magnesium alkoxide intermediate to the desired alcohol.
TS2.3 Effective Purification: Employ fractional distillation to carefully separate the this compound from impurities with different boiling points.[6][7]

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound in a Grignard synthesis. Note: This data is for illustrative purposes to demonstrate trends and may not represent actual experimental results.

Table 1: Effect of Solvent on Yield

Solvent (Anhydrous)Temperature (°C)Reaction Time (h)Yield (%)
Diethyl Ether35 (reflux)275
Tetrahydrofuran (THF)25285
2-Methyltetrahydrofuran (2-MeTHF)25282

Table 2: Effect of Temperature and Addition Time on Yield

Temperature (°C)Addition Time of Grignard (min)Reaction Time (h)Yield (%)
2530278
030288
-7830292
010280

Table 3: Effect of Cerium(III) Chloride (CeCl₃) on Yield with a Sterically Hindered Analog

AdditiveTemperature (°C)Reaction Time (h)Yield (%)
None0265
CeCl₃ (1.1 eq.)0290

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Objective: To synthesize this compound from oxetan-3-one and methylmagnesium bromide.

Materials:

  • Oxetan-3-one

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Apparatus Setup: Assemble the flame-dried two-necked flask with the dropping funnel and reflux condenser under an inert atmosphere.

  • Reaction Setup: To the flask, add a solution of oxetan-3-one (1.0 equivalent) in anhydrous diethyl ether or THF. Cool the flask to 0°C using an ice-water bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of oxetan-3-one over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware setup Assemble apparatus under N2/Ar prep_glass->setup prep_reagents Ensure anhydrous reagents prep_reagents->setup add_ketone Add oxetan-3-one in anhydrous ether/THF setup->add_ketone cool_reaction Cool to 0°C add_ketone->cool_reaction add_grignard Slowly add MeMgBr cool_reaction->add_grignard react Stir at room temperature add_grignard->react quench Quench with sat. NH4Cl react->quench extract Extract with ether quench->extract dry Dry with MgSO4/Na2SO4 extract->dry evaporate Remove solvent dry->evaporate distill Fractional distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Presence of Moisture? start->cause1 cause2 Poor Grignard Quality? cause1->cause2 No solution1 Ensure Anhydrous Conditions (TS1.1) cause1->solution1 Yes cause3 Side Reactions (Enolization)? cause2->cause3 No solution2 Verify Grignard Reagent (TS1.2) cause2->solution2 Yes cause4 Incorrect Stoichiometry? cause3->cause4 No solution3 Minimize Enolization (TS1.3) cause3->solution3 Yes solution4 Optimize Stoichiometry (TS1.4) cause4->solution4 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Ring-Opening Polymerization of Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the ring-opening polymerization (ROP) of substituted oxetanes.

Frequently Asked Questions (FAQs)

Q1: What are the main driving forces for the ring-opening polymerization of oxetanes?

A1: The primary driving force for the ROP of oxetanes is the high ring strain of the four-membered ether ring, which is approximately 107 kJ/mol. This thermodynamic instability favors the formation of a more stable linear polyether chain. The polymerization typically proceeds via a cationic mechanism, involving initiation, propagation, and termination steps, with tertiary oxonium ions as the active species.

Q2: Why is cationic ring-opening polymerization (CROP) the most common method for oxetanes?

A2: CROP is the predominant method because the oxygen atom in the oxetane ring is a Lewis base, readily attacked by cationic initiators to form a tertiary oxonium ion, which is the active center for propagation. While anionic mechanisms are possible for specific monomers (e.g., those with hydroxyl groups), they are generally less effective and can result in low molar mass or broad molecular weight distributions.

Q3: How do substituents on the oxetane ring affect polymerizability and polymer properties?

A3: Substituents have a profound impact on both reactivity and the final polymer properties.

  • Reactivity: Electron-withdrawing groups attached directly to the ring can reduce the basicity of the oxygen atom, making initiation more difficult and thus reducing polymerizability. Bulkiness of substituents can also influence the reaction rate.

  • Polymer Properties: The symmetry, bulkiness, and polarity of substituents determine the material characteristics of the resulting polyoxetane. For example, symmetrically disubstituted oxetanes (e.g., 3,3-dimethyloxetane) tend to yield crystalline polymers, whereas a single substituent often leads to amorphous materials. The presence of polar or functional groups will also dictate the polymer's solubility and potential for post-polymerization modification.

Q4: What are common characterization techniques for polyoxetanes?

A4: The primary techniques used to characterize polyoxetanes are:

  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or M_w/M_n).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, analyze monomer conversion, determine tacticity in asymmetrically substituted polyoxetanes, and perform end-group analysis.

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions, such as the glass transition temperature (Tg) and the melting point (Tm) for semi-crystalline polymers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the oxetane ring's characteristic ether band (around 980 cm⁻¹) to follow the polymerization kinetics.

Troubleshooting Guide

Problem 1: Low or No Monomer Conversion

Question Possible Causes Troubleshooting Steps & Solutions
Why is my polymerization not initiating or stalling at low conversion? 1. Impurities in Monomer or Solvent: Water, alcohols, or other nucleophilic impurities can act as terminating agents or transfer agents, consuming the initiator or active chain ends.Solution: Ensure rigorous purification of the monomer and solvent. Monomers should be distilled from a suitable drying agent (e.g., CaH₂) immediately before use. Solvents should be dried using standard procedures.
2. Inactive/Insufficient Initiator: The initiator may have degraded due to improper storage or handling. The concentration may be too low for effective initiation.Solution: Use a freshly opened or properly stored initiator. For Lewis acids like BF₃·OEt₂, which require a co-initiator (e.g., an alcohol), ensure the co-initiator is present in the correct stoichiometric ratio. Consider increasing the initiator concentration.
3. Low Reactivity of Monomer: Some substituted oxetanes, particularly those with electron-withdrawing groups, have inherently low reactivity.Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, copolymerize the less reactive oxetane with a more reactive monomer, such as a cycloaliphatic epoxide, which can act as a "kick-starter" to accelerate the overall polymerization rate.
4. Long Induction Period: Photoinitiated CROP of oxetanes, in particular, can exhibit a significant induction period before polymerization begins.Solution: For photopolymerizations, increasing the irradiation temperature can shorten the induction period. The addition of a more reactive co-monomer is also an effective strategy.

Problem 2: Broad Molecular Weight Distribution (High PDI)

Question Possible Causes Troubleshooting Steps & Solutions
Why is the polydispersity index (PDI) of my polymer high (>1.5)? 1. Chain Transfer Reactions: Transfer of the active center to the monomer, solvent, or polymer backbone is a common cause of chain termination and re-initiation, leading to a broad PDI.Solution: Choose a solvent that is less likely to participate in transfer reactions. For example, 1,4-dioxane has been shown to prevent intra- and intermolecular transfer reactions. Lowering the reaction temperature can also reduce the rate of transfer reactions relative to propagation.
2. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization process, resulting in a wide range of chain lengths.Solution: Select an initiator that provides fast and efficient initiation. Triphenylmethyl hexafluorophosphate, for instance, gives rapid initiation compared to triethyloxonium hexafluorophosphate. For Lewis acid systems, optimizing the initiator/co-initiator ratio is crucial.
3. Inhomogeneous Reaction Conditions: Poor mixing or localized temperature gradients can lead to different polymerization rates within the reaction vessel.Solution: Ensure efficient stirring throughout the polymerization. For highly exothermic reactions, use a suitable cooling bath and consider slow, controlled addition of the monomer to dissipate heat effectively.

Problem 3: Formation of Cyclic Oligomers

Question Possible Causes Troubleshooting Steps & Solutions
How can I prevent the formation of cyclic oligomers (e.g., tetramers)? 1. "Back-biting" Reaction: The primary cause is an intramolecular chain transfer reaction where the oxygen atom of a growing polymer chain attacks its own active center (the oxonium ion), leading to the formation of a stable cyclic oligomer (usually a tetramer) and termination of that chain.Solution 1 (Solvent Choice): The choice of solvent can significantly influence this side reaction. Conducting the polymerization in 1,4-dioxane can suppress the formation of cyclic oligomers.
Solution 2 (Initiator Choice): The initiator system plays a critical role. Systems that promote a "living" or controlled polymerization with stable propagating species are less prone to back-biting. For example, specific hexafluoroantimonate initiators have been shown to produce polymers with no cyclic oligomer formation.
Solution 3 (Copolymerization): In some cases, copolymerization with another cyclic ether can reduce the propensity for cyclic oligomer formation compared to the homopolymerization of oxetane.

Quantitative Data Tables

Table 1: Effect of Initiator and Solvent on the Cationic ROP of Oxetane

InitiatorSolventTemperature (°C)Monomer Conc. (M)PDI (M_w/M_n)Cyclic Oligomers (% of consumed monomer)Reference
BF₃·CH₃OHDichloromethane351.0Broad~30%
BF₃·CH₃OH1,4-Dioxane35-Lower M_n~10%
3-PPOA¹1,4-Dioxane351.1251.18 - 1.28None detected
Triethyloxonium Hexafluorophosphate--30---
Triphenylmethyl Hexafluorophosphate--30---

¹ 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate

Table 2: Thermal Properties of Polymers from Various Substituted Oxetanes

Monomer NameSubstituent(s)Polymer CrystallinityMelting Point (T_m) (°C)Glass Transition Temp. (T_g) (°C)Reference
OxetaneNone-35-
3,3-Dimethyloxetane3,3-di-CH₃Crystalline47-
2-Methyloxetane2-CH₃Amorphous--
3-Methyloxetane3-CH₃Amorphous--
3,3-Bis(chloromethyl)oxetane3,3-di-CH₂ClCrystalline135-290-
3-Ethyl-3-(hydroxymethyl)oxetane3-C₂H₅, 3-CH₂OHAmorphous--

Experimental Protocols

Protocol 1: General Cationic Ring-Opening Polymerization of 3-(Allyloxy)oxetane using BF₃·OEt₂

This protocol describes a general procedure for the CROP of a functionalized oxetane.

Materials:

  • 3-(Allyloxy)oxetane (monomer)

  • Dichloromethane (CH₂Cl₂, solvent), freshly distilled from CaH₂

  • 1,4-Butanediol (co-initiator)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, initiator)

  • Methanol (for quenching)

  • Hexanes (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: Distill 3-(allyloxy)oxetane from calcium hydride (CaH₂) under reduced pressure immediately prior to use to remove any water.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet. Purge the flask with inert gas.

  • Reagent Addition:

    • Transfer anhydrous dichloromethane to the flask via a cannula or syringe.

    • Add 1,4-butanediol (co-initiator) via syringe. A typical starting molar ratio is [Monomer]/[Co-initiator] = 50.

    • Cool the solution to 0 °C in an ice bath.

  • Initiation:

    • Slowly add the desired amount of BF₃·OEt₂ via syringe. A typical starting molar ratio is [Monomer]/[Initiator] = 100.

    • Allow the solution to stir for 10-15 minutes at 0 °C.

  • Polymerization:

    • Slowly add the purified 3-(allyloxy)oxetane monomer to the reaction mixture via syringe or syringe pump over 30-60 minutes. This helps to control the reaction exotherm.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or FTIR to observe monomer consumption.

  • Quenching and Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Concentrate the polymer solution under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold hexanes while stirring vigorously.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer with fresh hexanes to remove unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Synthesis of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane

This protocol describes the synthesis of a hyperbranched polyether using a core molecule.

Materials:

  • 3-ethyl-3-(hydroxymethyl)oxetane (EHO, monomer)

  • 1,1,1-tris(hydroxymethyl)propane (TMP, core/initiator)

  • Dichloromethane (CH₂Cl₂, solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, catalyst)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, and nitrogen inlet, place 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP.

  • Degassing: Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Catalyst Addition: Add BF₃·OEt₂ (0.13 g, 0.92 mmol) via syringe.

  • Monomer Addition: Heat the mixture to 70 °C. Slowly add the EHO monomer to the reaction mixture. The ratio of TMP to EHO will determine the final molecular weight and degree of branching.

  • Polymerization: Maintain the reaction at the desired temperature for a set period. The reaction progress can be monitored by techniques like GPC.

  • Work-up: After the desired polymerization time, cool the reaction and quench it (e.g., with methanol). The polymer can be isolated by precipitation in a non-solvent and dried under vacuum.

Visualizations

ROP_Mechanism cluster_init Initiation cluster_prop Propagation Monomer Oxetane Monomer PropagatingChain Propagating Chain (Tertiary Oxonium Ion) Monomer->PropagatingChain Initiator Initiator (e.g., H⁺) ActiveMonomer Protonated Oxetane (Secondary Oxonium Ion) Initiator->ActiveMonomer Protonation ActiveMonomer->PropagatingChain Ring-opening attack by another monomer PropagatingChain->PropagatingChain Monomer Addition Polymer Polyether Chain PropagatingChain->Polymer Quenching Termination Termination / Chain Transfer PropagatingChain->Termination CyclicOligomer Cyclic Oligomer PropagatingChain->CyclicOligomer Back-biting

Caption: General mechanism for the cationic ring-opening polymerization of oxetanes.

Troubleshooting_Workflow Problem Problem Cause Cause Solution Solution p1 Low / No Conversion c1a Impure Reagents? p1->c1a c1b Inactive Initiator? p1->c1b c1c Low Monomer Reactivity? p1->c1c s1a Purify Monomer & Solvent (e.g., Distill from CaH₂) c1a->s1a s1b Use Fresh Initiator Check Co-initiator Ratio c1b->s1b s1c Increase Temperature Add Reactive Co-monomer c1c->s1c p2 High PDI c2a Chain Transfer? p2->c2a c2b Slow Initiation? p2->c2b s2a Change Solvent (e.g., 1,4-Dioxane) Lower Temperature c2a->s2a s2b Use Fast Initiator (e.g., Ph₃C⁺PF₆⁻) c2b->s2b p3 Cyclic Oligomers Formed c3a Back-biting Reaction? p3->c3a s3a Use 1,4-Dioxane Solvent Optimize Initiator System c3a->s3a

Caption: Troubleshooting workflow for common issues in oxetane polymerization.

Structure_Property Monomer_Feature Monomer_Feature Polymer_Property Polymer_Property sub Monomer Structure prop Resulting Polymer Property mf1 Symmetrical 3,3-Disubstitution pp1 Crystalline mf1->pp1 mf2 Asymmetrical Substitution (2- or 3-position) pp2 Amorphous mf2->pp2 mf3 Halogen Substituents pp3 Higher Melting Point (Tm) mf3->pp3 mf4 Bulky Side Groups pp4 Higher Glass Transition (Tg) mf4->pp4

Caption: Relationship between oxetane monomer structure and polymer properties.

Stability and storage conditions for 3-Methyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-Methyloxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator at 2-8°C under an inert atmosphere.[1] It is supplied as a liquid and should be kept in tightly sealed containers to prevent contamination. While some suppliers mention storage at room temperature is possible, refrigeration is the most frequently recommended condition to ensure long-term purity.[2]

Q2: Is this compound stable at room temperature?

Some suppliers indicate that this compound can be stored at room temperature.[3] However, for long-term storage and to minimize potential degradation, refrigeration at 2-8°C is the recommended and safer option.[1][2]

Q3: What materials are incompatible with this compound?

This compound should not be stored with or exposed to strong acids, strong bases, and strong oxidizing agents.[4] Contact with these substances can lead to degradation of the compound.

Q4: What is the general stability of the oxetane ring in this compound?

The 3,3-disubstituted nature of the oxetane ring in this compound contributes to its relatively high stability, especially compared to less substituted oxetanes. This is due to the steric hindrance provided by the methyl and hydroxyl groups at the 3-position, which protects the ring from nucleophilic attack. It is generally stable under basic and weakly acidic conditions. However, the ring can be susceptible to opening under strongly acidic conditions or in the presence of strong Lewis acids.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in a reaction. Degradation of this compound due to improper storage or handling.Ensure the compound has been stored at 2-8°C under an inert atmosphere and away from incompatible materials. Consider re-purifying the starting material if degradation is suspected.
Low or no reactivity in a reaction where this compound is a reactant. The compound may have polymerized or degraded.Check the purity of the this compound by a suitable analytical method (e.g., NMR, GC-MS). If the purity is low, a fresh vial should be used.
The compound appears discolored or has solidified. Potential degradation or contamination.Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply.

Storage and Handling Summary

Parameter Condition Notes
Storage Temperature 2-8°C (Refrigerator)[1][2]Recommended for long-term stability.
Room Temperature[3]Possible for short-term storage, but refrigeration is preferred.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed containerTo prevent contamination and evaporation.
Incompatible Materials Strong acids, strong bases, strong oxidizing agentsTo prevent chemical degradation.

Experimental Protocols

Currently, specific experimental protocols for stability testing of this compound are not publicly available. A general approach to assess stability would involve:

  • Sample Preparation: Aliquot this compound into several vials.

  • Condition Exposure: Store the vials under different conditions (e.g., varying temperatures, pH solutions, light exposure).

  • Time-Point Analysis: At set time points, analyze the samples using techniques like NMR, GC-MS, or HPLC to determine the purity and identify any degradation products.

Visual Guides

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_usage Experimental Use storage Receive and store at 2-8°C under inert atmosphere handling Equilibrate to room temperature before opening storage->handling dispense Dispense required amount under inert atmosphere handling->dispense seal Tightly seal and return to storage dispense->seal reaction Use in reaction dispense->reaction

Caption: Recommended workflow for handling this compound.

degradation_pathway reactant This compound intermediate Protonated Oxetane (Carbocation Intermediate) reactant->intermediate Strong Acid (H+) product Potential Ring-Opened Products (e.g., diols) intermediate->product Nucleophilic Attack (e.g., H2O)

References

Handling and safety precautions for 3-Methyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, safety, and troubleshooting of experiments involving 3-Methyloxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed and may cause an allergic skin reaction. It can also cause skin and serious eye irritation.[1][2][3] It is important to handle this compound with appropriate personal protective equipment.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] For long-term storage and to maintain product quality, refrigeration at 2-8°C is advised.[5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for purity assessment.

Q4: What are the signs of degradation or polymerization of this compound?

A4: Visual indicators of degradation can include a change in color from a clear, colorless liquid or the presence of solid precipitates. An increase in viscosity may suggest that polymerization has occurred. The strained oxetane ring can be susceptible to acid-catalyzed cleavage.[7]

Q5: What are some common incompatible materials with this compound?

A5: Strong oxidizing agents are incompatible with this compound.[1] Contact with strong acids should also be avoided as they can catalyze the opening of the oxetane ring.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem 1: Low or no yield in a reaction where this compound is a reactant.

Possible Cause Troubleshooting Step
Impure Starting Material Verify the purity of this compound using GC or NMR. If impurities are detected, purify the compound by distillation.
Degradation of Starting Material Ensure the compound has been stored correctly. If degradation is suspected, obtain a fresh batch.
Incorrect Reaction Conditions Re-verify the reaction temperature, pressure, and stoichiometry. The hydroxyl group may require protection depending on the reaction conditions.
Side Reactions (e.g., Polymerization) Cationic polymerization can be initiated by Lewis or Brønsted acids. Ensure your reaction is free from acidic impurities. Consider performing the reaction at a lower temperature.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of an insoluble material in the reaction mixture.

Possible Cause Troubleshooting Step
Polymerization The formation of a viscous liquid or solid precipitate is a strong indicator of polymerization. This can be triggered by acidic contaminants or high temperatures. Filter the solid and analyze the soluble fraction. Re-evaluate the reaction setup to eliminate sources of initiation.
Poor Solubility of Reactants or Products Check the solubility of all components in the chosen solvent at the reaction temperature. Consider using a different solvent or increasing the solvent volume.
Precipitation of a Salt Byproduct If a base is used in the reaction, an insoluble salt may form. This can typically be removed by filtration at the end of the reaction.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValue
Molecular Formula C5H10O2[5]
Molecular Weight 102.13 g/mol
Appearance Clear, colorless liquid[2]
Boiling Point 80 °C at 40 mmHg[5]
Density 1.024 g/mL at 25 °C[5]
Refractive Index n20/D 1.446[5]
Flash Point 97 °C (206.6 °F) - closed cup[5]

Safety and Handling Data

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[2]
May cause an allergic skin reactionSkin sensitization (Category 1)
Causes skin irritationSkin irritation (Category 2)[2][3]
Causes serious eye irritationEye irritation (Category 2)[1][3]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: Set to 250 °C.

    • Detector (FID) Temperature: Set to 280 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method. For higher accuracy, use a certified reference standard to create a calibration curve.

Protocol 2: Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles and a face shield where splashing is possible.[4][8]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5]

    • Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

  • Handling: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[1][2]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[1][9]

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Low Reaction Yield with this compound start Low or No Reaction Yield check_purity Check Purity of this compound (GC, NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify Purify by Distillation purity_ok->purify No check_conditions Review Reaction Conditions (Temp, Stoichiometry, Solvent) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Conditions (e.g., Lower Temp, Add Protective Group) conditions_ok->adjust_conditions No check_side_reactions Investigate for Side Reactions (TLC, LC-MS) conditions_ok->check_side_reactions Yes adjust_conditions->check_conditions polymerization Evidence of Polymerization? check_side_reactions->polymerization remove_acid Remove Acidic Impurities Use Anhydrous Solvent polymerization->remove_acid Yes optimize Optimize Reaction Time and Reagent Addition polymerization->optimize No remove_acid->check_conditions end Improved Yield optimize->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Catalyst Selection for Oxetane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxetane polymerization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during oxetane polymerization experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or very low polymer yield 1. Inactive Catalyst: The chosen catalyst may not be suitable for the specific oxetane monomer or reaction conditions. Strong acids, for instance, can generate unreactive secondary oxonium ions.[1] 2. Impurities: Water or other protic impurities can terminate the cationic polymerization. 3. Inappropriate Temperature: The reaction temperature may be too low for catalyst activation.1. Catalyst Selection: Switch to a more appropriate catalyst. Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄), superacids (e.g., HSO₃F), or trialkyl oxonium salts are effective initiators.[1][2] For photopolymerization, consider diaryliodonium or triarylsulfonium salts.[3] 2. Purification: Ensure all reagents and solvents are rigorously dried and purified. 3. Temperature Optimization: Gradually increase the reaction temperature. Some photopolymerizations benefit from higher temperatures to shorten induction periods.[4][5]
Slow polymerization rate / Long induction period 1. Catalyst/Monomer Combination: Some 3,3-disubstituted oxetanes exhibit a significant induction period in photoinitiated cationic polymerization.[4][5] 2. Low Catalyst Concentration: Insufficient catalyst loading can lead to a slow reaction. 3. Solvent Effects: The choice of solvent can influence the polymerization rate.1. Co-polymerization: Introduce a more reactive monomer, such as an epoxide (e.g., limonene dioxide), to act as a "kick-starter".[6] 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration. 3. Solvent Screening: Test different solvents. Dichloromethane is a common solvent for cationic ring-opening polymerization (CROP).[3] 1,4-dioxane can help control the reaction but may slow it down.[7][8]
Broad molecular weight distribution (High PDI/Đ) 1. Chain Transfer Reactions: Transfer reactions to monomer or polymer can broaden the molecular weight distribution. 2. Slow Initiation: If initiation is slow compared to propagation, polymer chains will have varying lengths. 3. Impurities: Impurities can lead to uncontrolled initiation or termination events.1. Adjust Reaction Conditions: Lowering the temperature can sometimes reduce chain transfer. The use of a co-solvent like 1,4-dioxane can also suppress transfer reactions.[7] 2. "Living" Polymerization Systems: Employ initiator systems that provide fast initiation and stable propagating species, such as certain oxonium ion initiators, to achieve a more controlled/"living" polymerization.[8][9] 3. Rigorous Purification: Ensure high purity of monomer, solvent, and initiator.
Formation of cyclic oligomers "Backbiting" Side Reaction: The growing polymer chain end can attack itself, leading to the formation of cyclic oligomers, most commonly tetramers.[1][10]1. Solvent Choice: The use of 1,4-dioxane as a solvent has been shown to prevent intra- and intermolecular transfer reactions, thus reducing cyclic oligomer formation.[7] 2. Monomer Concentration: Adjusting the monomer concentration can influence the competition between propagation and backbiting.
Uncontrolled/Explosive polymerization Highly Reactive Catalyst/Monomer System: Some combinations of highly reactive oxetane monomers and potent catalysts can lead to a very rapid, exothermic reaction.[3]1. Lower Temperature: Conduct the polymerization at a lower temperature to moderate the reaction rate. 2. Dilution: Increase the solvent volume to dissipate heat more effectively. 3. Slower Addition: Add the catalyst or monomer solution dropwise to control the reaction rate.
Polymer insolubility 1. High Molecular Weight: The resulting polymer may have a very high molecular weight, leading to insolubility in common solvents. 2. Cross-linking: Side reactions, particularly with functionalized oxetanes, could lead to cross-linked, insoluble networks.[8]1. Control Molecular Weight: Adjust the monomer-to-initiator ratio to target a lower molecular weight.[8] 2. Catalyst/Monomer Choice: Re-evaluate the catalyst and monomer system to avoid side reactions that could cause cross-linking.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for oxetane polymerization?

A1: Oxetane polymerization is predominantly carried out via cationic ring-opening polymerization (CROP). The most common catalysts include:

  • Lewis Acids: Compounds like boron trifluoride diethyl etherate (BF₃·OEt₂), aluminum trichloride (AlCl₃), and titanium tetrachloride (TiCl₄) are widely used.[1][2]

  • Brønsted Acids/Superacids: Strong acids such as fluorosulfuric acid (HSO₃F) are effective initiators.[1] However, weaker acids may generate unreactive secondary oxonium ions.[1]

  • Onium Salts: Trialkyloxonium salts (e.g., triethyloxonium hexafluoroantimonate) and diaryliodonium or triarylsulfonium salts (for photopolymerization) are also common.[1][3] The choice of a non-nucleophilic counter-ion (e.g., SbF₆⁻, PF₆⁻) is crucial for maintaining a stable propagating center.[1]

Q2: How do I choose between a cationic and an anionic polymerization mechanism for oxetanes?

A2: Oxetanes primarily polymerize via a cationic mechanism due to the ring strain and the basicity of the oxygen atom.[1] Anionic polymerization of oxetanes is less common and typically requires specific monomer structures, such as those containing hydroxyl groups, and specialized catalysts like potassium tert-butoxide with a crown ether.[11][12] Cationic polymerization is generally faster but can be more difficult to control, while anionic polymerization is slower but can produce polymers with a narrower molecular weight distribution.[13]

Q3: How can I control the molecular weight of the resulting polyoxetane?

A3: The number-average molecular weight (Mn) can be controlled by adjusting the initial monomer-to-initiator ratio ([M]₀/[I]₀).[8] In a "living" polymerization system, where termination and chain transfer reactions are minimal, the molecular weight will increase linearly with monomer conversion. Using initiators that provide fast and complete initiation is key to achieving predictable molecular weights.[7]

Q4: What is the role of the counter-ion in cationic polymerization?

A4: In cationic polymerization, the counter-ion (anion) plays a critical role in stabilizing the positively charged propagating center (the tertiary oxonium ion).[1] A counter-ion with low nucleophilicity, such as hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (PF₆⁻), is required to prevent termination by reaction with the active center.[1][8] The stability of the counter-ion directly impacts the "livingness" of the polymerization and the ability to achieve high molecular weights and low polydispersity.

Q5: My photopolymerization has a long induction period. What can I do?

A5: Long induction periods are a known issue with the photoinitiated cationic polymerization of some oxetanes, particularly 3,3-disubstituted ones.[4][5] This can be addressed by:

  • Increasing Temperature: Performing the photopolymerization at a higher temperature can significantly shorten or eliminate the induction period.[4][5]

  • Copolymerization: Introducing a highly reactive comonomer, such as an epoxide, can "kick-start" the polymerization.[6]

  • Synergists: In some cases, the addition of free-radical photoinitiators can act as synergists and reduce the induction time.[5]

Data Presentation

Table 1: Comparison of Different Catalyst Systems for Oxetane Polymerization

Catalyst SystemMonomerSolventTemp. (°C)Mn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
BF₃·OEt₂ / TMP¹3-ethyl-3-(hydroxymethyl)oxetaneDichloromethane70714 - 59421.77 - 3.75>95[14][15]
Triethyloxonium hexafluoroantimonateOxetaneDichloromethane25---
3-PPD² / 1,4-DioxaneOxetane1,4-Dioxane35up to 160,0001.18 - 1.28-[7][9]
Heteropolyacid (PW12-com)3-ethyl-3-phenoxymethyloxetaneChlorobenzene8014,4002.389[16]
Diaryliodonium Salt (SOC)³DOX⁴ / LDO⁵NeatRT (UV Cure)---[6]

¹TMP = 1,1,1-tris(hydroxymethyl)propane (core molecule) ²3-PPD = 3-phenoxypropyl 1,4-dioxanium hexafluoroantimonate ³SOC = Diphenyl-4-thiophenoxyphenylsulfonium hexafluroantimonate ⁴DOX = 3,3'-(oxybis(methylene))bis(3-ethyloxetane) ⁵LDO = Limonene dioxide

Experimental Protocols

Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of Oxetane using BF₃·OEt₂

Materials:

  • Oxetane monomer (purified by distillation)

  • Dichloromethane (DCM, dried over CaH₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, distilled)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add the desired amount of dried dichloromethane to the flask via syringe.

  • Add the purified oxetane monomer to the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -25 °C) using an appropriate cooling bath.[1]

  • Slowly add the required amount of BF₃·OEt₂ initiator via syringe. The amount will depend on the target molecular weight ([M]₀/[I]₀).

  • Allow the reaction to stir under an inert atmosphere for the desired time (e.g., 4 to 8 hours).[1] Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC if desired.

  • Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as methanol or ammonia in methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural confirmation.[17]

Visualizations

CatalystSelectionWorkflow Catalyst Selection Workflow for Oxetane Polymerization start Define Polymerization Goal (e.g., High MW, Low PDI, Fast Cure) mechanism Choose Polymerization Type start->mechanism cationic Cationic ROP (Most Common) mechanism->cationic Standard Oxetanes anionic Anionic ROP (Specialized Monomers) mechanism->anionic e.g., Hydroxyl-functionalized Oxetanes initiator_type Select Initiator Class cationic->initiator_type anionic_cat Strong Base + Crown Ether (e.g., KOtBu/18-crown-6) anionic->anionic_cat lewis_acid Lewis Acids (e.g., BF3.OEt2) initiator_type->lewis_acid Thermal Initiation onium_salt Onium Salts (Thermal) initiator_type->onium_salt Controlled/Living photoinitiator Photoinitiators (UV/Vis Cure) initiator_type->photoinitiator Radiation Curing optimize Optimize Conditions (Temp, Solvent, Conc.) lewis_acid->optimize onium_salt->optimize photoinitiator->optimize anionic_cat->optimize troubleshoot Troubleshoot Issues (e.g., Low Yield, High PDI) optimize->troubleshoot

Caption: A workflow diagram for selecting a suitable catalyst system for oxetane polymerization.

CROP_Mechanism General Mechanism of Cationic Ring-Opening Polymerization (CROP) cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction I Initiator (e.g., H⁺A⁻) M1 Oxetane Monomer I->M1 OM Protonated Monomer (Secondary Oxonium Ion) M1->OM + H⁺ M2 Oxetane Monomer OM->M2 + Monomer AOM Active Center (Tertiary Oxonium Ion) AOM->M2 + Monomer Chain Growing Polymer Chain (Longer by one unit) AOM->Chain Ring Opening M2->Chain Chain->AOM Regenerates Active Center Backbiting Backbiting Chain->Backbiting Oligomer Cyclic Oligomer (e.g., Tetramer) Backbiting->Oligomer

Caption: The mechanism of Cationic Ring-Opening Polymerization (CROP) of oxetane.

References

Preventing unwanted byproducts in oxetane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of unwanted byproducts in your oxetane reactions.

Frequently Asked Questions (FAQs)

Q1: My oxetane ring is opening under acidic conditions. How can I prevent this?

A1: Oxetane rings are susceptible to cleavage under strongly acidic conditions, which is a common cause of unwanted byproducts.[1] The stability of the oxetane ring is also dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[2] To mitigate acid-catalyzed ring-opening, consider the following strategies:

  • Use Basic or Neutral Conditions: Whenever possible, opt for reaction conditions that are basic or neutral. For instance, in ester hydrolysis, using basic conditions (saponification) is gentler on the oxetane ring compared to acid-catalyzed hydrolysis.[1]

  • Careful Catalyst Selection: If an acid catalyst is necessary, use the mildest acid possible and a catalytic amount. Brønsted acids can be used to selectively activate functional groups on the oxetane ring without causing cleavage if conditions are carefully controlled.[3][4]

  • Low Temperatures: Running the reaction at lower temperatures can help to minimize the rate of the ring-opening side reaction.

  • Purification Strategy: Be mindful of the acidity of silica gel during column chromatography. Ring-opening can occur on the column. It is advisable to use neutralized silica gel for the purification of acid-sensitive oxetane-containing compounds.

Q2: I am observing significant oligomerization/polymerization in my reaction. What can be done to minimize this?

A2: Unwanted polymerization is a common issue in oxetane chemistry, particularly in reactions that can generate cationic intermediates which initiate ring-opening polymerization. To control this, consider these approaches:

  • Control of Reaction Conditions: For Lewis acid-catalyzed reactions, the choice of catalyst and reaction concentration can significantly impact the formation of oligomeric byproducts. For example, in the isomerization of 2,2-disubstituted oxetanes, higher catalyst loading and lower temperatures can sometimes favor dimer formation.[5]

  • Slow Addition of Reagents: In reactions prone to polymerization, the slow addition of a reactant or catalyst can help to maintain a low concentration of reactive intermediates, thereby minimizing polymerization.

  • Use of Additives: In some cases, additives can suppress unwanted side reactions. For instance, in reactions involving organolithium reagents, the addition of HMPA (hexamethylphosphoramide) has been shown to prevent oxetane ring opening.

Q3: My photochemical reaction (Paternò-Büchi) is giving low yields and multiple byproducts. How can I improve this?

A3: The Paternò-Büchi reaction is a powerful tool for synthesizing oxetanes, but it can be plagued by side reactions, especially when using high-energy UV light.[6] Here are some troubleshooting tips:

  • Switch to Visible Light: The use of high-energy UV light can lead to side product formation.[6] Transitioning to a visible-light-mediated protocol, often employing a photocatalyst, can provide a milder reaction environment, leading to higher yields and cleaner reactions.[7][8]

  • Substrate Concentration: The relative concentrations of the carbonyl compound and the alkene can influence the reaction outcome. Optimizing this ratio can help to favor the desired [2+2] cycloaddition over competing pathways.

  • Choice of Solvent: The solvent can play a role in the efficiency and selectivity of photochemical reactions. It is worthwhile to screen a few different solvents to find the optimal conditions for your specific substrates.

Troubleshooting Guides

Issue 1: Formation of Dimer and Isomeric Byproducts in Lewis Acid-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes

Problem: When attempting to isomerize a 2,2-disubstituted oxetane to a homoallylic alcohol using a Lewis acid, you observe the formation of significant amounts of a dimeric byproduct and/or the undesired allylic alcohol isomer.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Lewis acid-catalyzed isomerization.

Corrective Actions:

  • Change the Lewis Acid: The choice of Lewis acid has a dramatic effect on selectivity. For the isomerization of 2,2-disubstituted oxetanes, Al(C6F5)3 has been shown to be superior to B(C6F5)3, completely suppressing the formation of the allylic alcohol isomer and significantly reducing the amount of dimer byproduct.[5]

  • Optimize the Temperature: Higher reaction temperatures (e.g., 40°C) can disfavor the formation of the dimeric byproduct due to entropic factors.[9]

  • Adjust Catalyst Loading: While counterintuitive, a lower catalyst loading (e.g., 1 mol%) can sometimes lead to better selectivity and reduced byproduct formation.[5]

Quantitative Data:

The following table compares the performance of Al(C6F5)3 and B(C6F5)3 in the isomerization of 2-(4-methoxyphenyl)-2-methyloxetane.

Lewis AcidCatalyst Loading (mol%)Temperature (°C)Homoallylic Alcohol Yield (%)Dimer Byproduct (%)Allyl Isomer (%)Reference
B(C6F5)3525672112[5]
Al(C6F5)314076<90[5][9]
Issue 2: Decomposition of Oxetane-Containing Product During Purification by Column Chromatography

Problem: Your oxetane-containing product appears stable in the crude reaction mixture but decomposes upon purification by silica gel column chromatography.

Cause: Standard silica gel is slightly acidic and can cause the ring-opening of sensitive oxetane rings.[10]

Solution: Neutralize the silica gel before use.

Detailed Protocol: Neutralization of Silica Gel [11][12][13]

  • Preparation: In a fume hood, add the required amount of silica gel for your column to a round-bottom flask.

  • Slurry Formation: Add a non-polar solvent in which your compound is soluble (e.g., petroleum ether or hexane) to create a slurry.

  • Basification: Add triethylamine (TEA) to the slurry. A common ratio is 1-3% TEA by volume relative to the solvent, or 2-3 mL of TEA per 150 g of silica gel.

  • Mixing: Swirl the flask to ensure the TEA is evenly distributed throughout the silica gel.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the neutralized silica gel under vacuum overnight to remove any residual solvent and TEA.

  • Column Packing: Pack your column using the neutralized silica gel as you would with standard silica gel. You can also add 1-2% TEA to your eluent as an extra precaution.[13]

Experimental Protocols

Protocol 1: Visible-Light-Mediated Paternò-Büchi Reaction

This protocol describes a general procedure for the synthesis of oxetanes from aryl glyoxylates and alkenes using a visible-light-mediated approach, which can minimize side reactions associated with UV irradiation.[8][14]

Reaction Scheme:

Paternò_Buchi ArylGlyoxylate Aryl Glyoxylate Plus1 + ArylGlyoxylate->Plus1 Alkene Alkene Plus1->Alkene Arrow -> Alkene->Arrow Conditions [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Acetonitrile, Blue LED (455 nm) Room Temperature Oxetane Oxetane Arrow->Oxetane

Caption: General scheme for the visible-light Paternò-Büchi reaction.

Materials:

  • Aryl glyoxylate (1.0 equiv)

  • Alkene (5.0 equiv)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst) (0.01 equiv)

  • Anhydrous acetonitrile

  • Schlenk tube or similar reaction vessel equipped with a magnetic stir bar

  • Blue LED lamp (455 nm)

Procedure:

  • To a Schlenk tube, add the aryl glyoxylate, the alkene, and the photocatalyst.

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., nitrogen or argon) using three vacuum/backfill cycles.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture and irradiate with a blue LED lamp at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (preferably on neutralized silica gel) to obtain the desired oxetane product.

Quantitative Data for Visible-Light Paternò-Büchi Reaction: [14]

EntryCarbonyl Substrate (Aryl)AlkeneYield (%)
1Phenyl2,3-Dimethyl-2-butene83
24-Methoxyphenyl2,3-Dimethyl-2-butene72
34-Cyanophenyl2,3-Dimethyl-2-butene65
4Phenylα-Methylstyrene99
Protocol 2: Low-Temperature Reduction of an Oxetane-Containing Carboxylic Acid with LiAlH4

This protocol provides a general method for the reduction of a carboxylic acid functional group in the presence of an oxetane ring, minimizing decomposition by maintaining a low temperature.[1][15]

Reaction Scheme:

LAH_Reduction OxetaneCOOH Oxetane-COOH Arrow -> OxetaneCOOH->Arrow Conditions 1. LiAlH4, Dry Ether, -10°C to 10°C 2. H2O, then 10% H2SO4 OxetaneCH2OH Oxetane-CH2OH Arrow->OxetaneCH2OH

Caption: Reduction of an oxetane-carboxylic acid using LiAlH4.

Materials:

  • Oxetane-containing carboxylic acid (1.0 equiv)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether

  • Water

  • 10% Sulfuric acid

  • Dry, nitrogen-flushed reaction vessel with a magnetic stir bar and thermometer

Procedure:

  • In a dry, nitrogen-flushed flask, prepare a solution or suspension of LiAlH4 in anhydrous diethyl ether.

  • In a separate flask, dissolve the oxetane-containing carboxylic acid in anhydrous diethyl ether.

  • Cool the LiAlH4 suspension to -10°C using an ice-salt bath.

  • Slowly add the solution of the carboxylic acid to the LiAlH4 suspension over approximately 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Monitor the reaction by TLC. If the reaction is incomplete, additional LiAlH4 solution can be carefully added.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water.

  • After the vigorous reaction has ceased, add 10% sulfuric acid to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

References

Troubleshooting guide for scaling up 3-Methyloxetan-3-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up production of 3-Methyloxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

The most prevalent and scalable synthesis is a two-step process. The first step involves the Grignard reaction of epichlorohydrin with a methylmagnesium halide (typically methylmagnesium chloride or bromide) to form the intermediate, 1-chloro-2-methylpropan-2-ol. The second step is the intramolecular cyclization of this chlorohydrin using a base to yield this compound.

Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

Failure to initiate a Grignard reaction is a frequent issue, often stemming from a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1] To address this, ensure all glassware is rigorously dried, either by oven-drying or flame-drying under a vacuum, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3] The use of chemical activators like a small crystal of iodine is a common practice to initiate the reaction; the purple color of the iodine should fade as the reaction begins.[2][3]

Q3: What are the primary side reactions to be aware of during the Grignard formation and reaction with epichlorohydrin?

The most significant side reaction during Grignard reagent formation is Wurtz-type coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[1] This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension. During the reaction with epichlorohydrin, side reactions can lead to the formation of various byproducts. Careful control of reaction temperature is crucial to minimize these.

Q4: I'm observing low yields during the cyclization step. What could be the issue?

Low yields in the intramolecular cyclization of 1-chloro-2-methylpropan-2-ol are often due to incomplete reaction or the formation of side products. The choice of base and reaction temperature are critical parameters. A common approach is to use a strong base like sodium hydroxide. Ensure the temperature is appropriately controlled to favor the desired intramolecular cyclization over potential intermolecular reactions or decomposition.

Q5: What is the recommended method for purifying this compound at a large scale?

Given its boiling point, fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a large scale.[4] This technique allows for the efficient separation of the product from less volatile impurities and any remaining starting materials. Molecular distillation can also be considered for high-purity requirements as it operates under high vacuum, minimizing thermal stress on the molecule.[5][6]

Troubleshooting Guides

Grignard Reaction Stage: Synthesis of 1-chloro-2-methylpropan-2-ol
Problem Potential Cause Suggested Solution
Failure to Initiate Reaction - Magnesium surface is passivated with magnesium oxide.- Presence of moisture in glassware or solvents.- Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[2][3]- Use anhydrous solvents.
Low Yield of Grignard Reagent - Wurtz coupling side reaction.- Incomplete reaction.- Add the methyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[1]- Ensure sufficient reaction time and gentle reflux to allow for complete consumption of the magnesium.[1]
Exothermic Reaction is Difficult to Control - Addition of methyl halide is too rapid.- Add the methyl halide solution dropwise at a rate that maintains a gentle, controllable reflux.[1]- Use an ice bath to moderate the reaction temperature as needed.
Low Yield of 1-chloro-2-methylpropan-2-ol - Grignard reagent is added to epichlorohydrin too quickly, leading to localized high temperatures and side reactions.- Incorrect stoichiometry.- Add the epichlorohydrin solution dropwise to the Grignard reagent at a controlled temperature, typically between 0-5°C.[1]- Ensure accurate measurement of all reagents.
Formation of Significant Byproducts - Reaction of the Grignard reagent with the epoxide ring of the product or other intermediates.- Maintain a low reaction temperature during the addition of epichlorohydrin.- Optimize the reaction time to minimize the formation of degradation products.[1]
Cyclization and Purification Stage: Synthesis and Isolation of this compound
Problem Potential Cause Suggested Solution
Incomplete Cyclization - Insufficient base or reaction time.- Reaction temperature is too low.- Ensure the correct stoichiometric amount of a suitable base (e.g., sodium hydroxide) is used.- Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of Polymeric Byproducts - Ring-opening polymerization of the oxetane.- Avoid strongly acidic conditions during workup.[7]- Use a mild quenching agent like a saturated aqueous solution of ammonium chloride.[8]
Product Loss During Workup - Emulsion formation during aqueous extraction.- Add brine to the aqueous layer to help break the emulsion.- Allow for a longer separation time.
Poor Purity After Distillation - Inefficient fractional distillation.- Presence of close-boiling impurities.- Use a distillation column with a sufficient number of theoretical plates.- Optimize the reflux ratio and distillation pressure.- Consider a second distillation or alternative purification methods like preparative chromatography for very high purity requirements.
Thermal Decomposition During Distillation - Distillation temperature is too high.- Perform the distillation under a higher vacuum to lower the boiling point of the product.

Experimental Protocols

Synthesis of 1-chloro-2-methylpropan-2-ol (Grignard Step)
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Magnesium Activation: Add magnesium turnings to the flask along with a crystal of iodine.

  • Grignard Reagent Formation: Add a solution of methyl halide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Epichlorohydrin: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of epichlorohydrin in the anhydrous solvent dropwise, maintaining the internal temperature below 5°C.[1]

  • Workup: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.[8] Separate the organic layer, and extract the aqueous layer with the ethereal solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-2-methylpropan-2-ol.

Synthesis of this compound (Cyclization Step)
  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve the crude 1-chloro-2-methylpropan-2-ol in a suitable solvent.

  • Base Addition: Add a solution of a strong base, such as sodium hydroxide, to the stirred solution.

  • Reaction: Heat the reaction mixture to a moderate temperature and monitor the progress of the cyclization by GC or TLC.

  • Workup: After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic extracts and remove the solvent. Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_cyclization Step 2: Cyclization & Purification A Methyl Halide + Mg B Grignard Reagent A->B Anhydrous Ether/THF D Reaction B->D C Epichlorohydrin C->D E 1-chloro-2-methylpropan-2-ol D->E Quench & Workup F 1-chloro-2-methylpropan-2-ol H Cyclization F->H G Base (e.g., NaOH) G->H I Crude this compound H->I Workup J Purification I->J Fractional Distillation K Pure this compound J->K

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic Start Low Yield of this compound Grignard_Issue Problem in Grignard Step? Start->Grignard_Issue Yes Cyclization_Issue Problem in Cyclization/Purification? Start->Cyclization_Issue No Initiation Grignard reaction did not initiate. Grignard_Issue->Initiation Check Initiation Low_Grignard_Yield Low yield of Grignard reagent. Grignard_Issue->Low_Grignard_Yield Check Reagent Formation Low_Addition_Yield Low yield after epichlorohydrin addition. Grignard_Issue->Low_Addition_Yield Check Addition Reaction Incomplete_Cyclization Incomplete cyclization. Cyclization_Issue->Incomplete_Cyclization Check Cyclization Conditions Purification_Loss Product loss during purification. Cyclization_Issue->Purification_Loss Check Workup & Distillation Decomposition Product decomposition. Cyclization_Issue->Decomposition Check for Degradation

Caption: Logical troubleshooting flow for low yield issues in this compound production.

References

Technical Support Center: Poly(3-methyloxetan-3-ol) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of poly(3-methyloxetan-3-ol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this polymer.

Frequently Asked Questions (FAQs)

Q1: What are the typical characterization techniques for poly(this compound)?

A1: The primary techniques for characterizing poly(this compound) include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, identify end-groups, and determine the degree of branching.

  • Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC): To determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI).[1]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), if any.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

Q2: What are the expected NMR chemical shifts for a polyoxetane similar to poly(this compound)?

Q3: What are the typical molecular weight and polydispersity values for polyoxetanes synthesized by cationic ring-opening polymerization?

A3: The molecular weight and polydispersity of polyoxetanes are highly dependent on the synthesis conditions, including the monomer-to-initiator ratio. For hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) synthesized using a core molecule, theoretical molar masses can range from approximately 700 g/mol to 6000 g/mol , with dispersities (Mw/Mn) ranging from 1.77 to 3.75.[1] Anionic polymerization of the same monomer has been shown to produce polymers with relatively low molecular weights, around 500 g/mol .[2]

Troubleshooting Guides

Synthesis and Purification Issues

Q4: My cationic ring-opening polymerization of 3-methyl-3-oxetanemethanol is slow or does not initiate. What could be the cause?

A4: Several factors can inhibit the cationic ring-opening polymerization (CROP) of oxetanes:

  • Initiator/Co-initiator Purity: Lewis acid initiators like boron trifluoride etherate (BF₃·OEt₂) often require a protic co-initiator (e.g., water, alcohol) to generate the initiating species.[3] Impurities in the initiator or the absence of a co-initiator can prevent polymerization.

  • Monomer Purity: Impurities in the 3-methyl-3-oxetanemethanol monomer, particularly nucleophilic impurities, can terminate the cationic propagating species.

  • Reaction Temperature: While higher temperatures can increase the rate of polymerization, they can also lead to side reactions. For some oxetane polymerizations, an induction period is observed, which can be shortened by increasing the temperature.[4]

  • Solvent Purity: The solvent must be dry and free of nucleophilic impurities.

Troubleshooting Workflow for Polymerization Issues

start Polymerization Fails or is Sluggish check_initiator Verify Initiator and Co-initiator Purity and Ratio start->check_initiator check_monomer Check Monomer Purity (e.g., by NMR, GC-MS) check_initiator->check_monomer check_solvent Ensure Solvent is Anhydrous and Non-nucleophilic check_monomer->check_solvent purify_monomer Purify Monomer (e.g., Distillation) check_monomer->purify_monomer Impurities Detected check_temp Optimize Reaction Temperature check_solvent->check_temp dry_solvent Dry Solvent Using Appropriate Method check_solvent->dry_solvent Solvent is Wet adjust_temp Adjust Temperature (Increase or Decrease) check_temp->adjust_temp retry Retry Polymerization check_temp->retry Conditions Appear Optimal purify_monomer->check_monomer dry_solvent->check_solvent adjust_temp->retry

Caption: Troubleshooting workflow for polymerization initiation issues.

NMR Characterization Issues

Q5: I am seeing broad or poorly resolved peaks in the ¹H NMR spectrum of my poly(this compound). What could be the reason?

A5: Broad peaks in the NMR spectrum of a polymer can be attributed to several factors:

  • High Polydispersity: A broad molecular weight distribution can lead to a variety of chemical environments for the protons, resulting in peak broadening.

  • Polymer Aggregation: In certain NMR solvents, polymer chains may aggregate, leading to restricted motion and broader signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or other sources can cause significant line broadening.

  • Viscous Solution: A highly concentrated or high molecular weight polymer solution can be viscous, leading to slower molecular tumbling and broader peaks.

Q6: How can I improve the resolution of my NMR spectrum?

A6: To improve spectral resolution:

  • Use a Different Solvent: Test the solubility and spectral resolution in various deuterated solvents. For similar polyoxetanes, DMSO-d₆ has been used effectively.[1]

  • Dilute the Sample: Reducing the concentration can decrease viscosity and minimize aggregation.

  • Increase the Temperature: Acquiring the spectrum at an elevated temperature can increase molecular motion and narrow the peaks.

  • Remove Impurities: If paramagnetic impurities are suspected, consider purifying the polymer sample further.

GPC/SEC Characterization Issues

Q7: My GPC/SEC results show an unexpected multimodal distribution for my poly(this compound). What does this indicate?

A7: A multimodal distribution in GPC/SEC can suggest:

  • Multiple Active Species in Polymerization: Different initiating species or mechanisms occurring simultaneously can lead to polymer populations with different molecular weights. Cationic ring-opening polymerizations can sometimes proceed through both active chain end and activated monomer mechanisms, which could result in different polymer populations.[1]

  • Chain Transfer or Termination Reactions: Side reactions during polymerization can create distinct polymer populations.

  • Polymer Aggregation: Aggregates may appear as a high molecular weight peak.

  • Contamination: The presence of unreacted oligomers or other polymeric contaminants.

Experimental Workflow for GPC/SEC Analysis

start Start GPC/SEC Analysis sample_prep Prepare Polymer Solution (e.g., 1-5 mg/mL in THF) start->sample_prep filtration Filter Solution (0.2 or 0.45 µm filter) sample_prep->filtration injection Inject Sample onto GPC/SEC System filtration->injection elution Elute with Appropriate Mobile Phase injection->elution detection Detect with RI, UV, or Light Scattering Detector elution->detection calibration Calibrate with Polymer Standards (e.g., Polystyrene) detection->calibration data_analysis Analyze Data to Obtain Mn, Mw, and PDI calibration->data_analysis end End Analysis data_analysis->end

Caption: A typical experimental workflow for GPC/SEC analysis.

Thermal Analysis (DSC/TGA) Issues

Q8: The glass transition (Tg) in my DSC thermogram is weak or difficult to detect. How can I improve the measurement?

A8: A weak Tg can be due to:

  • Low Amorphous Content: If the polymer is highly crystalline, the amorphous fraction will be small, resulting in a weak Tg.

  • Broad Transition: A very broad Tg can be difficult to distinguish from the baseline.

  • Instrumental Factors: Insufficient heating/cooling rates or low sample mass can lead to a weak signal.

To enhance the Tg signal:

  • Increase the Heating Rate: A faster heating rate (e.g., 20 °C/min) can often make the Tg more pronounced.

  • Use a Larger Sample Mass: A larger sample will produce a larger heat flow signal.

  • Perform a Second Heating Scan: The thermal history of the sample can affect the DSC trace. A controlled cooling and subsequent heating scan can often provide a clearer Tg.

Q9: My TGA results show an early onset of decomposition. What could be the cause?

A9: An unexpectedly low decomposition temperature can be caused by:

  • Residual Monomer or Solvent: Volatile impurities will evaporate at lower temperatures, appearing as an initial weight loss.

  • Catalyst Residues: Some polymerization catalysts can promote thermal degradation.

  • Oxidative Degradation: If the analysis is run in an oxidizing atmosphere (like air), degradation will occur at a lower temperature than in an inert atmosphere (like nitrogen).

Experimental Protocols

Note: The following are general protocols and may need to be optimized for your specific instrument and polymer sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak to the correct chemical shift. Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

GPC/SEC
  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-5 mg/mL) in a suitable mobile phase (e.g., THF, DMF). Ensure the polymer is fully dissolved.

  • Filtration: Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • Use a GPC/SEC system equipped with a suitable column set for the expected molecular weight range.

    • Employ a refractive index (RI) detector for universal detection.

  • Analysis: Inject the filtered sample and elute with the mobile phase at a constant flow rate.

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA) to generate a calibration curve.

  • Data Analysis: Use the calibration curve to determine the Mn, Mw, and PDI of the polymer sample.

DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation:

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat-Cool-Heat Cycle:

      • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10-20 °C/min to erase the thermal history.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

      • Heat the sample again at 10-20 °C/min to obtain the DSC thermogram for analysis.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan.

TGA
  • Sample Preparation: Weigh 5-10 mg of the polymer into a TGA pan.

  • Instrumentation: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the residual mass.

Quantitative Data Summary

The following table summarizes typical characterization data for hyperbranched poly(3-ethyl-3-hydroxymethyloxetane), an analogue of poly(this compound). This data can be used as a reference for expected values.

ParameterValueCharacterization TechniqueReference
Theoretical Molar Mass ( g/mol )714 - 5942Synthesis Design[1]
Polydispersity Index (Mw/Mn)1.77 - 3.75GPC/SEC[1]
¹H NMR Chemical Shifts (ppm)~4.7 (-OH), ~3.7-3.6 (-CH₂-O-), ~3.3 (-CH₂-O-), ~3.1 (-CH₂-OH), ~1.3 (-CH₂-CH₃), ~0.8 (-CH₂-CH₃)¹H NMR (in DMSO-d₆)[1]

References

Validation & Comparative

A Comparative Guide to the Polymerization of 3-Methyloxetan-3-ol and 3-Ethyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, oxetanes have emerged as versatile monomers for the synthesis of polyethers with tailored properties, finding applications in fields ranging from biomedical devices to advanced coatings. The cationic ring-opening polymerization (CROP) of functionalized oxetanes, such as 3-methyloxetan-3-ol and 3-ethyloxetan-3-ol, allows for the production of hyperbranched polyethers with a high density of hydroxyl groups. This guide provides a comparative analysis of the polymerization behavior of these two monomers and the properties of the resulting polymers.

While extensive research is available on the polymerization of 3-ethyloxetan-3-ol, also known as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), direct comparative experimental data for this compound is limited in the current literature. Therefore, this guide will present the established data for 3-ethyloxetan-3-ol and provide a scientifically-grounded, inferred comparison for this compound based on fundamental principles of polymer chemistry.

Polymerization Mechanism: Cationic Ring-Opening

The primary route for the polymerization of 3-alkyloxetan-3-ols is cationic ring-opening polymerization (CROP). This process is typically initiated by a protic acid or a Lewis acid in the presence of a proton source. The mechanism can proceed through two main pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The ACE mechanism is generally considered more efficient as it is less prone to side reactions like cyclization.

The key steps in the CROP of these monomers are:

  • Initiation: A proton or a Lewis acid activates the oxygen atom of the oxetane ring, forming a tertiary oxonium ion.

  • Propagation: The oxonium ion at the end of the growing polymer chain is attacked by the hydroxyl group of an incoming monomer molecule. This ring-opening step extends the polymer chain and regenerates the active oxonium ion at the new chain end. The presence of the hydroxyl group on the monomer allows for the formation of hyperbranched structures.

  • Termination and Chain Transfer: The polymerization can be terminated by various reactions, including reaction with counter-ions or impurities. Chain transfer to other polymer chains or monomers can also occur.

Comparative Performance and Polymer Properties

The nature of the alkyl substituent at the 3-position (methyl vs. ethyl) is expected to influence both the polymerization kinetics and the final properties of the polymer.

Polymerization Kinetics:

The reactivity of cyclic ethers in CROP is influenced by several factors, including the basicity of the oxygen atom, the ring strain, and steric hindrance around the reactive center. While the basicity and ring strain are expected to be very similar for this compound and 3-ethyloxetan-3-ol, the steric bulk of the substituent group can play a role.

Theoretically, the smaller methyl group in this compound might offer slightly less steric hindrance to the approaching monomer during the propagation step compared to the ethyl group. This could potentially lead to a faster polymerization rate for the methyl-substituted monomer under identical conditions. However, without direct experimental data, this remains a hypothesis.

Polymer Properties:

The properties of the resulting hyperbranched polyethers are significantly influenced by the side chains.

PropertyPoly(3-ethyloxetan-3-ol)Poly(this compound) (Inferred)
Molecular Weight (Mn) Typically in the range of 700 - 6000 g/mol , controllable by the monomer-to-initiator ratio.[1][2]Expected to be in a similar range, also controllable by synthesis conditions.
Dispersity (Đ) Generally broad, ranging from 1.7 to 3.8, characteristic of hyperbranched polymers.[1][2]Likely to exhibit similarly broad dispersity due to the nature of the multibranching polymerization.
Glass Transition Temp. (Tg) Varies with molecular weight and branching, generally in the range of -30 to 0 °C.Potentially slightly higher Tg due to reduced side-chain flexibility with the smaller methyl group.
Solubility Soluble in polar organic solvents like THF, DMSO, and methanol.[3]Expected to have similar solubility in polar organic solvents.
Adhesion Exhibits good adhesion to polar substrates.[1][4]Expected to show good adhesion due to the high density of hydroxyl groups.

Experimental Protocols

The following is a representative experimental protocol for the cationic ring-opening polymerization of 3-ethyloxetan-3-ol, which can be adapted for this compound.

Materials:

  • 3-Ethyloxetan-3-ol (monomer)

  • 1,1,1-Tris(hydroxymethyl)propane (TMP) (initiator core)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with TMP and dichloromethane.

  • The reaction vessel is purged with nitrogen for 20-30 minutes to ensure an inert atmosphere.

  • The desired amount of BF₃·OEt₂ is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 70 °C).

  • The 3-ethyloxetan-3-ol monomer is then added, and the reaction is allowed to proceed for a specified time.

  • The polymerization is terminated by the addition of a small amount of a basic solution (e.g., sodium methoxide in methanol).

  • The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Visualizing the Process

Cationic Ring-Opening Polymerization (CROP) Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_branching Branching Monomer 3-Alkyloxetan-3-ol ActivatedMonomer Protonated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiator H⁺ (from Initiator) Initiator->Monomer Protonation GrowingChain Growing Polymer Chain (Oxonium Ion End-group) ActivatedMonomer->GrowingChain First Propagation Step NewMonomer Incoming Monomer GrowingChain->NewMonomer Nucleophilic Attack by Monomer -OH ElongatedChain Elongated Polymer Chain NewMonomer->ElongatedChain Ring Opening ElongatedChain->GrowingChain Chain grows and regenerates active oxonium ion end-group PolymerChainOH Polymer Chain with Pendant -OH ActiveChainEnd Active Chain End (Oxonium Ion) PolymerChainOH->ActiveChainEnd Nucleophilic Attack BranchedPolymer Branched Polymer ActiveChainEnd->BranchedPolymer Experimental_Workflow A 1. Setup and Inerting (Flask, Stirrer, N₂) B 2. Add Initiator (TMP) and Solvent (CH₂Cl₂) A->B C 3. Add Catalyst (BF₃·OEt₂) B->C D 4. Heat to Reaction Temp. C->D E 5. Add Monomer (3-Alkyloxetan-3-ol) D->E F 6. Polymerization E->F G 7. Termination F->G H 8. Purification (Precipitation) G->H I 9. Drying H->I J 10. Characterization (NMR, GPC, etc.) I->J

References

A Comparative Guide to the Reactivity of Oxetane and Other Cyclic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of oxetane with other common cyclic ethers, namely epoxides (oxiranes), tetrahydrofuran (THF), and tetrahydropyran (THP). The information presented is supported by experimental data to assist researchers in selecting the appropriate cyclic ether for their specific synthetic needs.

Introduction to Cyclic Ether Reactivity

The reactivity of cyclic ethers in ring-opening reactions is predominantly influenced by their ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle, torsional strain from eclipsing interactions, and transannular interactions.[1] A higher ring strain corresponds to a higher potential energy of the molecule, leading to a greater driving force for ring-opening reactions to relieve this strain. Consequently, smaller rings are generally more reactive than larger, less strained rings.

Comparative Analysis of Reactivity

The reactivity of cyclic ethers towards nucleophilic ring-opening follows the general trend: Epoxides > Oxetanes >> Tetrahydrofuran > Tetrahydropyran. This trend is directly correlated with the respective ring strain energies of these molecules.

Quantitative Data Summary

The following table summarizes the key physical and reactivity parameters for the compared cyclic ethers.

Cyclic EtherRing SizeRing Strain Energy (kcal/mol)Relative Rate of Acid-Catalyzed HydrolysisGeneral Reactivity
Epoxide (Oxirane)3~27[1]~3High
Oxetane 4 ~25 [1]1 (Reference) Moderate
Tetrahydrofuran (THF)5~2[1]Very LowLow
Tetrahydropyran (THP)6~0Extremely LowVery Low

Note: The relative rate of hydrolysis for epoxide compared to oxetane is approximated from qualitative statements in the literature suggesting oxetane hydrolyzes about three times less easily than oxirane.[2] Quantitative kinetic data for the acid-catalyzed hydrolysis of ethylene oxide is available, but a direct comparison of rate constants under identical conditions for all four ethers is not readily found in a single source. The reactivity of THF and THP is significantly lower, and they are generally stable under conditions that lead to the ring-opening of epoxides and oxetanes.[3]

Factors Influencing Cyclic Ether Reactivity

The reactivity of these heterocycles is a function of several interrelated factors, as illustrated in the diagram below.

G Reactivity Cyclic Ether Reactivity RingStrain Ring Strain Reactivity->RingStrain StericHindrance Steric Hindrance Reactivity->StericHindrance ElectronicEffects Electronic Effects (Substituents) Reactivity->ElectronicEffects ReactionConditions Reaction Conditions Reactivity->ReactionConditions AngleStrain Angle Strain RingStrain->AngleStrain TorsionalStrain Torsional Strain RingStrain->TorsionalStrain Catalyst Catalyst (Acidic/Basic) ReactionConditions->Catalyst Nucleophile Nucleophile Strength ReactionConditions->Nucleophile Solvent Solvent Polarity ReactionConditions->Solvent

Caption: Factors influencing the reactivity of cyclic ethers.

Ring-Opening Reaction Mechanisms

The ring-opening of cyclic ethers can be initiated by either electrophilic (acid-catalyzed) or nucleophilic (base-catalyzed) pathways.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the ether oxygen is protonated, forming a good leaving group and activating the ring for nucleophilic attack. For unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon, proceeding through a mechanism with significant SN1 character.[4] Oxetanes also undergo acid-catalyzed ring-opening, although they are generally less reactive than epoxides.[2] THF and THP are much more resistant to acid-catalyzed cleavage and require more forcing conditions.[3]

G cluster_acid Acid-Catalyzed Ring-Opening Start Cyclic Ether Protonated Protonated Ether (Oxonium Ion) Start->Protonated H+ NucleophilicAttack Nucleophilic Attack Protonated->NucleophilicAttack Nu- Product Ring-Opened Product NucleophilicAttack->Product

Caption: General mechanism for acid-catalyzed ring-opening.

Base-Catalyzed Ring-Opening

In the presence of strong nucleophiles (and in the absence of acid), the ring-opening occurs via an SN2 mechanism. The nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-O bond. For epoxides, this attack preferentially occurs at the less sterically hindered carbon atom.[5][6] Oxetanes are generally resistant to ring-opening by nucleophiles under neutral or basic conditions unless activated by a Lewis acid.[7] THF and THP are unreactive towards nucleophilic attack under basic conditions.

G cluster_base Base-Catalyzed Ring-Opening Start_B Cyclic Ether NucleophilicAttack_B SN2 Attack by Strong Nucleophile Start_B->NucleophilicAttack_B Nu- Intermediate Alkoxide Intermediate NucleophilicAttack_B->Intermediate Product_B Ring-Opened Product Intermediate->Product_B Protonation

Caption: General mechanism for base-catalyzed ring-opening.

Experimental Protocols

Detailed experimental protocols for the ring-opening of cyclic ethers vary depending on the specific ether, nucleophile, and catalyst used. Below are generalized methodologies for acid- and base-catalyzed ring-opening reactions.

General Procedure for Acid-Catalyzed Hydrolysis of an Epoxide
  • Dissolution: The epoxide is dissolved in a suitable solvent, such as water or a mixture of water and a co-solvent like acetone or THF.

  • Acidification: A catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄) is added to the solution. The concentration of the acid is typically low (e.g., 0.1 M).

  • Reaction: The reaction mixture is stirred at a controlled temperature (often room temperature) for a specified period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a base (e.g., NaHCO₃ solution) to neutralize the acid catalyst.

  • Isolation: The product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by distillation or chromatography if necessary.

General Procedure for Base-Catalyzed Ring-Opening of an Epoxide with an Alkoxide
  • Alkoxide Preparation: A solution of the desired alkoxide is prepared by dissolving an alkali metal (e.g., sodium) in the corresponding alcohol (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The epoxide, either neat or dissolved in a small amount of the alcohol, is added to the alkoxide solution at a controlled temperature (often room temperature or with cooling). The reaction is typically stirred for several hours.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Quenching: After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The final product is purified by distillation or column chromatography.

Conclusion

The reactivity of cyclic ethers is a critical consideration in organic synthesis. Epoxides, with their high ring strain, are highly reactive and versatile intermediates. Oxetanes, while also strained and reactive, are generally more stable than epoxides, offering a different profile of reactivity and stability that can be advantageous in certain synthetic strategies. Tetrahydrofuran and tetrahydropyran are significantly less reactive due to their low ring strain and are often employed as stable solvents. The choice of cyclic ether will therefore depend on the desired reactivity and the specific conditions of the intended chemical transformation.

References

Comparative Analysis of 3-Methyloxetan-3-ol Purity: A Guide to GC-MS, HPLC, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of 3-Methyloxetan-3-ol, a key building block in medicinal chemistry. This objective analysis is supported by hypothetical experimental data to illustrate the strengths and limitations of each method.

Introduction to this compound and Purity Profiling

This compound is a polar, low molecular weight compound whose utility in drug discovery necessitates a thorough understanding of its impurity profile. Potential impurities can originate from the synthetic route, such as unreacted starting materials (e.g., 1,1,1-tris(hydroxymethyl)ethane, diethyl carbonate) or byproducts of side reactions. Degradation products formed during storage also contribute to the overall impurity profile. Accurate and precise analytical methods are therefore essential for quantifying the purity of this compound and ensuring the safety and efficacy of downstream applications.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the analysis of a single batch of this compound using GC-MS (with derivatization), HPLC, and qNMR. This data serves to highlight the performance characteristics of each technique.

ParameterGC-MS (with Derivatization)HPLCqNMR
Purity Assay (%) 99.599.699.7
Limit of Detection (LOD) 0.005%0.01%0.05%
Limit of Quantification (LOQ) 0.015%0.03%0.15%
Precision (RSD, n=6) 0.5%0.8%0.3%
Analysis Time per Sample ~30 min~20 min~15 min
Identified Impurities Impurity A (0.2%), Impurity B (0.15%), Starting Material (0.1%)Impurity A (0.22%), Impurity C (0.18%)Total Impurities (0.3%)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols represent a robust framework for the purity assessment of this compound.

GC-MS Analysis (with Derivatization)

Due to the polarity and low volatility of this compound, derivatization is employed to improve its chromatographic behavior. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

  • Sample Preparation (Derivatization):

    • Accurately weigh 10 mg of the this compound sample into a vial.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 500 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

HPLC Analysis

HPLC is a versatile technique for the analysis of polar compounds without the need for derivatization.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Waters Alliance e2695

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 70% Water and 30% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

Quantitative NMR (qNMR) Analysis

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Gently vortex to ensure complete dissolution.

  • NMR Conditions:

    • Spectrometer: Bruker Avance III 400 MHz

    • Probe: 5 mm BBO probe

    • Solvent: DMSO-d6

    • Temperature: 298 K

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

Method Comparison and Visualization

Workflow for Purity Analysis

The general workflow for assessing the purity of this compound involves several key stages, from sample receipt to final data analysis and reporting.

Purity Analysis Workflow cluster_0 Sample Handling cluster_1 Method Selection & Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis & Reporting Sample_Receipt Sample Receipt Sample_Login Sample Login & Tracking Sample_Receipt->Sample_Login Sample_Storage Appropriate Storage Sample_Login->Sample_Storage Method_Selection Select Analytical Method(s) (GC-MS, HPLC, qNMR) Sample_Storage->Method_Selection Sample_Preparation Sample Preparation (Weighing, Dissolution, Derivatization) Method_Selection->Sample_Preparation Instrument_Setup Instrument Setup & Calibration Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation & Impurity Identification Data_Processing->Purity_Calculation Final_Report Generate Final Report Purity_Calculation->Final_Report

A generalized workflow for the purity analysis of a pharmaceutical intermediate.
Signaling Pathway of Analytical Method Choice

The decision-making process for selecting the most appropriate analytical technique is influenced by several factors related to the analyte's properties and the desired analytical outcome.

Analytical Method Selection cluster_choices Analytical Techniques Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) GC_MS GC-MS Analyte_Properties->GC_MS Volatile & Thermally Stable HPLC HPLC Analyte_Properties->HPLC Non-Volatile or Thermally Labile qNMR qNMR Analyte_Properties->qNMR Primary Quantification Needed Derivatization Derivatization Required for Polar Analytes GC_MS->Derivatization High_Sensitivity High Sensitivity & Specificity GC_MS->High_Sensitivity Versatility High Versatility for Polar Compounds HPLC->Versatility Absolute_Quantification Absolute Quantification without Reference Standard qNMR->Absolute_Quantification

Decision pathway for selecting an analytical method based on analyte properties.

Discussion

  • GC-MS: This technique offers excellent sensitivity and specificity, making it ideal for the detection and identification of trace-level volatile impurities. The mass spectrometric detector provides structural information, which is invaluable for identifying unknown impurities. However, the requirement for derivatization for polar analytes like this compound adds an extra step to the sample preparation, which can introduce variability.[1][2]

  • HPLC: HPLC is a robust and versatile technique for the purity analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] The separation is based on the analyte's polarity, and with a variety of available columns and mobile phases, the method can be optimized for challenging separations. While UV detection is common, coupling HPLC with a mass spectrometer (LC-MS) can provide the same level of specificity as GC-MS without the need for derivatization.

  • qNMR: As a primary ratio method, qNMR holds a unique position in purity determination.[5][6][7][8][9] It allows for the direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of this compound. This is particularly advantageous for novel compounds where a highly pure reference material may not be available. The technique is non-destructive and provides structural information simultaneously. However, its sensitivity is generally lower than that of chromatographic techniques.

Conclusion

The choice of the optimal analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For high-sensitivity impurity profiling and identification of volatile impurities, GC-MS with derivatization is the method of choice.

  • For routine quality control and analysis of non-volatile or thermally sensitive impurities, HPLC offers a robust and versatile solution.

  • For the definitive determination of absolute purity without a specific reference standard, qNMR is the most powerful technique.

In many drug development settings, a combination of these techniques is often employed to build a comprehensive and orthogonal understanding of a compound's purity profile, ensuring the highest standards of quality and safety.

References

Unveiling the Structural Nuances of 3-Methyloxetan-3-ol: A Comparative 1H and 13C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Methyloxetan-3-ol, alongside structurally related compounds, offering valuable insights for spectral interpretation and compound characterization.

This technical note presents a comprehensive examination of the ¹H and ¹³C NMR spectral data for this compound. To provide a clear context for its unique spectral signature, we offer a comparative analysis with the NMR data of analogous structures: the parent oxetane ring, the closely related 3-methyloxetane, and the acyclic tertiary alcohol, tert-butanol. This guide is intended to be a practical resource, featuring tabulated spectral data, detailed experimental protocols, and a logical workflow for NMR analysis to aid in the precise characterization of similar molecular scaffolds.

Comparative Spectral Data

The chemical shifts (δ) in parts per million (ppm) for this compound and its comparators are summarized below. These values are crucial for identifying the electronic environment of each proton and carbon atom within the molecules.

Table 1: ¹H NMR Chemical Shift (δ) Data

Compound-CH₃-CH₂- (Oxetane Ring)-OH
This compound 1.48 (s, 3H)4.38 (d, J=6.0 Hz, 2H), 4.29 (d, J=6.0 Hz, 2H)2.89 (s, 1H)
Oxetane-4.78 (quint, 2H, C2/C4-H)-
3-Methyloxetane1.35 (d, J=7.0 Hz, 3H)4.65-4.55 (m, 2H), 4.45-4.35 (m, 2H)-
tert-Butanol1.28 (s, 9H)-1.97 (s, 1H)

Table 2: ¹³C NMR Chemical Shift (δ) Data

Compound-CH₃-CH₂- (Oxetane Ring)>C(CH₃)- (Quaternary)
This compound 25.180.570.1
Oxetane-73.1 (C2/C4)24.0 (C3)
3-Methyloxetane21.072.0 (C2/C4)30.1 (C3)
tert-Butanol31.7-69.1

Experimental Protocols

The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the analyte (e.g., this compound) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • An internal standard, such as tetramethylsilane (TMS), is added to the solution to a final concentration of approximately 0.05% (v/v) for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range sufficient to cover all proton resonances (e.g., -2 to 12 ppm).

  • Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range sufficient to cover all carbon resonances (e.g., 0 to 220 ppm).

  • Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to elucidate a chemical structure follows a logical progression. The following diagram illustrates this workflow, from initial sample preparation to the final structure confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_struct Structure Elucidation Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube H1_NMR Acquire 1H NMR Spectrum Tube->H1_NMR C13_NMR Acquire 13C NMR Spectrum Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference ChemShift Analyze Chemical Shifts (δ) Reference->ChemShift Integration Determine Proton Ratios (Integration) ChemShift->Integration Propose Propose Structure ChemShift->Propose Coupling Analyze Coupling Constants (J) and Multiplicity Integration->Coupling Integration->Propose Correlation 2D NMR (COSY, HSQC, HMBC) (Optional for complex structures) Coupling->Correlation Coupling->Propose Correlation->Propose Confirm Confirm Structure Propose->Confirm

Caption: Workflow for NMR spectral analysis.

Interpretation and Comparison

The ¹H NMR spectrum of this compound is characterized by three distinct signals. The singlet at 1.48 ppm corresponds to the three protons of the methyl group. The two doublets at 4.38 and 4.29 ppm are assigned to the diastereotopic methylene protons of the oxetane ring. The singlet for the hydroxyl proton at 2.89 ppm confirms the presence of the alcohol functionality.

In comparison, the parent oxetane shows a single quintet for its methylene protons, indicating their magnetic equivalence. The introduction of a methyl group in 3-methyloxetane breaks this symmetry, leading to more complex multiplets for the ring protons. Tert-butanol, the acyclic analogue, displays a simple spectrum with a prominent singlet for the nine equivalent methyl protons and a singlet for the hydroxyl proton.

The ¹³C NMR spectrum of this compound exhibits three signals. The peak at 25.1 ppm is assigned to the methyl carbon. The signal at 80.5 ppm corresponds to the two equivalent methylene carbons of the oxetane ring, which are significantly downfield due to the deshielding effect of the adjacent oxygen atom. The quaternary carbon atom, bonded to both the methyl group and the hydroxyl group, appears at 70.1 ppm.

Comparing this to the other molecules, the methylene carbons in oxetane resonate at a slightly more shielded position (73.1 ppm). In 3-methyloxetane, the C2/C4 methylene carbons are at a similar position to oxetane, while the C3 carbon is at 30.1 ppm. The quaternary carbon in tert-butanol is found at a comparable chemical shift (69.1 ppm) to that in this compound, highlighting the similar electronic environment of a tertiary alcohol carbon. The methyl carbons in tert-butanol are more shielded (31.7 ppm) compared to the methyl carbon in this compound, likely due to the absence of the electron-withdrawing oxetane ring.

This comparative analysis demonstrates how subtle changes in molecular structure are clearly reflected in the ¹H and ¹³C NMR spectra. The data and protocols presented here provide a valuable reference for the characterization of this compound and related compounds, facilitating their identification and structural verification in various research and development settings.

The Oxetane Advantage: A Comparative Guide to Bioisosteric Replacement for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds to optimize their physicochemical and pharmacokinetic properties is a cornerstone of successful drug discovery. One increasingly employed strategy is the bioisosteric replacement of common functional groups with oxetanes. This guide provides an objective, data-driven comparison of oxetane-containing compounds with their non-oxetane counterparts, highlighting the impact on key drug-like properties and featuring detailed experimental methodologies.

The introduction of an oxetane, a four-membered cyclic ether, into a molecule can serve as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2][3] This substitution can lead to significant improvements in aqueous solubility, lipophilicity, and metabolic stability.[1][4] The unique structural and electronic properties of the oxetane ring, including its polarity and three-dimensionality, contribute to these enhanced profiles.[1][3]

Comparative Physicochemical and Pharmacokinetic Data

The following tables summarize quantitative data from various studies, offering a direct comparison of the properties of oxetane-containing molecules and their analogues.

Oxetane as a Bioisostere for the gem-Dimethyl Group

The replacement of a gem-dimethyl group with an oxetane can profoundly impact a compound's properties. The oxetane moiety occupies a similar molecular volume but introduces polarity, which can lead to reduced lipophilicity and improved solubility.[2][3]

Compound PairModificationLogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (CLint in hlm, µL/min/mg)Reference
Piperidine Analogue 1gem-Dimethyl2.5<416[5]
Piperidine Analogue 2Oxetane0.818,0000[5]
RSV Inhibitor 1gem-Dimethyl---[1]
RSV Inhibitor 2 (Compound 60)Oxetane--Significantly Improved[1]
Oxetane as a Bioisostere for the Carbonyl Group

Oxetanes can mimic the hydrogen bond accepting ability of a carbonyl group while offering greater metabolic stability.[2][6] This is particularly advantageous in preventing enzymatic reduction of ketones or hydrolysis of amides.

Compound PairModificationLogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (CLint in hlm, µL/min/mg)Reference
Pyrrolidine Analogue 1Carbonyl--High[2]
Pyrrolidine Analogue 2 (Spirocyclic Oxetane)Oxetane--Considerably Improved[2]
Piperidine Analogue 3Carbonyl--High[2]
Piperidine Analogue 4 (Spirocyclic Oxetane)Oxetane--Considerably Improved[2]
ThalidomideImide C=O---[7]
OxetanothalidomideOxetaneDecreasedIncreasedNo unfavorable difference[7]

Case Study: IDO1 Inhibitors

The development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion, provides a compelling example of the benefits of oxetane incorporation.

CompoundKey Structural FeatureIDO1 IC50 (nM)Aqueous SolubilityMetabolic StabilityCYP2C9 InhibitionhERG InhibitionReference
Compound 314-hydroxymethylpyridinePotentPoorHigh ClearanceStrong-[1]
Compound 32DifluorocyclobutylPotentLowExcellentPotentModerate[1]
Compound 33OxetaneSingle-digit nMImprovedImprovedImprovedImproved[1]

As the data indicates, the introduction of the oxetane moiety in compound 33 led to a significantly improved overall profile, with potent IDO1 inhibition and better physicochemical and safety properties compared to its analogues.[1]

Experimental Protocols

A thorough evaluation of the physicochemical and pharmacokinetic properties of drug candidates is essential. Below are detailed methodologies for key in vitro assays.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, or mouse) are thawed on ice.

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes in phosphate buffer at 37°C with shaking.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

  • Sampling and Analysis:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped by adding the quenching solution.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Preparation of Solutions:

    • A high-concentration stock solution of the test compound is prepared in DMSO (e.g., 10 mM).

    • A series of dilutions of the stock solution are prepared in DMSO.

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.

  • Assay Procedure:

    • A small volume of each DMSO dilution is added to a larger volume of the aqueous buffer in a microplate well.

    • The plate is sealed and shaken at room temperature for a set period (e.g., 2 hours) to allow for precipitation to reach a steady state.

  • Detection and Quantification:

    • Nephelometry: The turbidity of each well is measured using a nephelometer to detect precipitated compound.

    • UV-Vis Spectroscopy: The plate is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV-Vis absorbance at a specific wavelength. A standard curve is used for quantification.

  • Data Analysis:

    • The solubility is reported as the highest concentration at which no significant precipitation is observed (nephelometry) or the concentration measured in the filtrate (UV-Vis).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • The culture medium is removed from the apical (donor) and basolateral (receiver) chambers.

    • The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at various time points.

  • Permeability Assay (Basolateral to Apical for Efflux Assessment):

    • The procedure is reversed, with the test compound added to the basolateral chamber and samples taken from the apical chamber.

  • Sample Analysis:

    • The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the IDO1 signaling pathway, a target for oxetane-containing cancer immunotherapies, and a typical experimental workflow for evaluating drug candidates.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 substrate Teff Effector T-cell Anergy & Apoptosis Tryptophan->Teff required for proliferation IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine catalyzes AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine->AHR activates Kynurenine->Teff induces Treg Regulatory T-cell (Treg) Differentiation & Activation AHR->Treg Treg->Teff suppresses ImmuneEvasion Immune Evasion Treg->ImmuneEvasion TumorCell Tumor Cell Teff->TumorCell attacks OxetaneInhibitor Oxetane-containing IDO1 Inhibitor OxetaneInhibitor->IDO1 inhibits Drug_Discovery_Workflow Lead_ID Lead Identification Analogue_Synthesis Analogue Synthesis (with and without Oxetane) Lead_ID->Analogue_Synthesis Physicochem_Screening Physicochemical Screening Analogue_Synthesis->Physicochem_Screening Solubility Kinetic Solubility Assay Physicochem_Screening->Solubility Lipophilicity LogD Determination Physicochem_Screening->Lipophilicity ADME_Screening In Vitro ADME Screening Physicochem_Screening->ADME_Screening Metabolic_Stability Microsomal Stability Assay ADME_Screening->Metabolic_Stability Permeability Caco-2 Permeability Assay ADME_Screening->Permeability Lead_Optimization Lead Optimization ADME_Screening->Lead_Optimization Lead_Optimization->Analogue_Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

3-Methyloxetan-3-ol: A Superior Carbonyl Group Surrogate for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 3-methyloxetan-3-ol with other carbonyl group surrogates reveals its significant potential in drug discovery for improving key physicochemical and pharmacokinetic properties. By replacing a traditional carbonyl moiety with this compound, researchers can often achieve enhanced aqueous solubility, improved metabolic stability, and favorable lipophilicity, critical attributes for the development of successful therapeutic agents.

The strategic replacement of a carbonyl group with a bioisosteric equivalent is a common tactic in medicinal chemistry to overcome liabilities associated with the parent molecule. While various surrogates exist, including the gem-dimethyl group and other heterocyclic systems, the this compound moiety has emerged as a particularly advantageous choice. Its unique three-dimensional structure and the presence of a hydroxyl group and an ether oxygen introduce polarity and hydrogen bonding capabilities that can profoundly influence a molecule's behavior.

Comparative Analysis of Physicochemical Properties

To objectively assess the efficacy of this compound as a carbonyl surrogate, a comparison of key drug-like properties against other common surrogates is essential. The following table summarizes data gleaned from various studies, providing a quantitative basis for comparison. It is important to note that the direct comparative data for this compound is limited, and therefore, data for the closely related oxetan-3-ol is used as a proxy to illustrate the general benefits of the oxetane scaffold.

PropertyCarbonyl (Ketone)gem-DimethylThis compound (approximated from Oxetan-3-ol) Thiocarbonyl
Aqueous Solubility ModerateLowHigh Low to Moderate
Lipophilicity (LogD) ModerateHighLow to Moderate High
Metabolic Stability (t½) Variable, can be a site of metabolismGenerally HighGenerally High Variable, can be toxic
Hydrogen Bond Acceptor YesNoYes (Ether Oxygen) Yes
Hydrogen Bond Donor NoNoYes (Hydroxyl Group) No
pKa N/AN/A~14 (Calculated for Oxetan-3-ol) [1]N/A
Permeability (PAMPA) VariableHighHigh (for Oxetan-3-ol) [1]Variable

Note: Data is compiled from multiple sources and direct head-to-head comparative values for this compound are limited. The values for this compound are extrapolated from the known properties of oxetan-3-ol and the general impact of oxetane incorporation.

The data highlights that the incorporation of an oxetane moiety, such as in this compound, can lead to a desirable combination of increased aqueous solubility and metabolic stability, often with a reduction in lipophilicity compared to a gem-dimethyl group.[2][3] The hydrogen bonding capabilities of the hydroxyl group and the ether oxygen in this compound can also facilitate beneficial interactions with biological targets.[2]

Experimental Protocols

To provide a framework for the experimental validation of these properties, detailed methodologies for key assays are outlined below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption of a compound.

Protocol:

  • Preparation of Donor Plate: A solution of the test compound (e.g., 200 µM in a buffer solution at pH 7.4) is added to the wells of a 96-well donor plate.

  • Preparation of Acceptor Plate: An acceptor plate is filled with a buffer solution (e.g., pH 7.4).

  • Membrane Coating: A filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

  • Assembly and Incubation: The coated filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich". This assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Analysis: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS. The permeability coefficient (Pe) is then calculated.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound when exposed to liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed incubation mixture to start the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[4][5]

Application in Kinase Inhibitor Design: A Case Study

The dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery. In this context, the replacement of a carbonyl group with a this compound moiety can be a powerful strategy to improve the drug-like properties of an inhibitor.

Consider a hypothetical kinase inhibitor where a carbonyl group is part of the hinge-binding motif, a common interaction domain. While crucial for activity, this carbonyl could be a liability for metabolic degradation or contribute to poor solubility.

Logical Workflow for Bioisosteric Replacement:

G A Initial Kinase Inhibitor (with Carbonyl Group) B Identify Liabilities: - Poor Solubility - Metabolic Instability A->B C Propose Bioisosteric Replacement: Carbonyl -> this compound B->C D Synthesize Oxetane-containing Analog C->D E Comparative In Vitro Assays: - Kinase Activity - Solubility - Metabolic Stability (Microsomal Assay) - Permeability (PAMPA) D->E F Analyze Data: - Improved Physicochemical Properties? - Retained/Improved Potency? E->F F->C Unfavorable Outcome (Iterate Design) G Lead Optimization F->G Favorable Outcome

Caption: Workflow for evaluating this compound as a carbonyl surrogate.

Signaling Pathway Context:

Many kinase inhibitors target pathways like the MAPK/ERK pathway, which is frequently hyperactivated in cancer. By improving the properties of an inhibitor targeting a key kinase in this pathway (e.g., MEK or ERK), the this compound substitution can lead to a more effective therapeutic agent with a better pharmacokinetic profile.

Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Inhibitor Kinase Inhibitor with this compound Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Structural Confirmation of 3-Methyloxetan-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural confirmation of 3-Methyloxetan-3-ol and its derivatives. The inherent ring strain and unique three-dimensional structure of the oxetane motif present specific challenges and opportunities in structural elucidation.[1][2] This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for unambiguous structure determination, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Data Comparison

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Below is a summary of expected and available data for the parent alcohol and a representative ester derivative, (3-methyloxetan-3-yl)methyl acetate.

Table 1: Comparative Spectroscopic and Crystallographic Data

ParameterThis compound(3-methyloxetan-3-yl)methyl acetate
¹H NMR
Chemical Shift (δ) ppmData not available in publicly accessible sources~4.17 (s, 2H), ~2.05 (s, 3H), ~1.35 (s, 3H)
¹³C NMR
Chemical Shift (δ) ppmData not available in publicly accessible sourcesData not available in publicly accessible sources
Mass Spectrometry (EI)
Molecular Ion (M+) [m/z]102.07144.08
Key Fragments [m/z]72, 71, 57, 43Data not available in publicly accessible sources
X-ray Crystallography
Crystal SystemData not available in publicly accessible sourcesData not available in publicly accessible sources
Space GroupData not available in publicly accessible sourcesData not available in publicly accessible sources
a, b, c (Å)Data not available in publicly accessible sourcesData not available in publicly accessible sources
α, β, γ (°)Data not available in publicly accessible sourcesData not available in publicly accessible sources

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.

2.1 NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

2.2 Mass Spectrometry

  • Sample Introduction:

    • For volatile derivatives, a gas chromatography-mass spectrometry (GC-MS) system is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inject an aliquot of the solution into the GC, where the compound will be separated from the solvent and introduced into the mass spectrometer.

    • For less volatile compounds, direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • The resulting molecular ion and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.[3]

2.3 X-ray Crystallography

  • Crystal Growth:

    • Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal.

    • Rotate the crystal and collect the diffraction patterns at various orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map and build a preliminary structural model.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Visualizing Experimental Workflows and Pathways

3.1 Experimental Workflow for Structural Confirmation

The logical flow for the comprehensive structural elucidation of a novel this compound derivative is depicted below.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms crystal_growth Crystal Growth purification->crystal_growth confirmation Final Structure nmr->confirmation ms->confirmation xray X-ray Diffraction crystal_growth->xray xray->confirmation

Workflow for structural confirmation.

3.2 Generic Synthesis Pathway for Ester Derivatives

A common method for the synthesis of ester derivatives of this compound involves the reaction of the parent alcohol with an appropriate acyl chloride or carboxylic acid.

reactant1 This compound C₅H₁₀O₂ product (3-methyloxetan-3-yl)methyl Ester C₅H₉O₂-COR reactant1->product Base (e.g., Pyridine) reactant2 Acyl Chloride R-COCl reactant2->product

Synthesis of ester derivatives.

3.3 Key Fragmentation Pathways in Mass Spectrometry

The fragmentation of this compound in an EI mass spectrometer is expected to proceed through several characteristic pathways, including alpha-cleavage and ring-opening reactions.

M Molecular Ion (M+) m/z = 102 F1 Loss of CH₂OH [M-31]+ m/z = 71 M->F1 F2 Loss of C₂H₅O [M-45]+ m/z = 57 M->F2 F3 Loss of CH₃ [M-15]+ m/z = 87 M->F3 F4 Ring Opening & Fragmentation m/z = 72, 43 M->F4

Expected MS fragmentation pathways.

References

A Comparative Study of Catalysts for 3-Methyloxetan-3-ol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(3-methyloxetan-3-ol) is of significant interest for various applications, including drug delivery systems and advanced materials, owing to the polymer's unique hyperbranched architecture and the presence of pendant hydroxyl groups. The choice of catalyst is a critical factor that dictates the efficiency of the polymerization and the final properties of the polymer, such as molecular weight and polydispersity. This guide provides an objective comparison of catalytic systems for the polymerization of this compound, supported by experimental data from a closely related monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), which serves as a reliable model due to its structural similarity.

Performance Comparison of Catalytic Systems

The polymerization of 3-alkyl-3-hydroxymethyloxetanes can be achieved through both cationic and anionic ring-opening polymerization. However, the performance of these two catalytic approaches differs significantly.

Quantitative Data Summary

The following table summarizes the performance of cationic and anionic polymerization methods for a 3-alkyl-3-hydroxymethyloxetane monomer (EHO), providing a comparative benchmark for the polymerization of this compound.

Catalytic SystemCatalyst/Co-initiatorTypical Molecular Weight (Mn)Polydispersity Index (PDI)Remarks
Cationic Polymerization Boron trifluoride diethyl etherate (BF₃OEt₂) / 1,1,1-Tris(hydroxymethyl)propane (TMP)714 - 5942 g/mol (theoretical)1.77 - 3.75More effective for achieving higher molecular weights and controlled dispersity.[1]
Anionic Polymerization Sodium hydride (NaH) / Benzyl alcohol or TMP~500 g/mol 4.0 - 5.5Generally less effective, resulting in low molecular weight and broad dispersity polymers.[1][2][3]

Note: The data presented is for the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, a close structural analog of this compound.

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols can be adapted for the polymerization of this compound.

Cationic Ring-Opening Polymerization

This protocol describes the synthesis of a hyperbranched polyether using a Lewis acid catalyst.[1]

Materials:

  • This compound (monomer)

  • 1,1,1-Tris(hydroxymethyl)propane (TMP) (initiator)

  • Boron trifluoride diethyl etherate (BF₃OEt₂) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Ethanol (quenching agent)

  • Diethyl ether (precipitating agent)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A 250 mL three-neck flask is equipped with a magnetic stirrer, a thermometer, a rubber septum, a dropping funnel, and a nitrogen inlet.

  • The flask is charged with 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP.

  • The reaction vessel is degassed with nitrogen for 20 minutes.

  • Boron trifluoride diethyl etherate (0.13 g, 0.92 mmol) is added via syringe, and the mixture is heated to 70 °C.

  • This compound is then added dropwise from the dropping funnel at a rate of 5 mL/h.

  • The reaction is allowed to proceed for 2 hours at 70 °C.

  • The polymerization is quenched by the addition of ethanol.

  • The polymer is precipitated in cold diethyl ether and dried under vacuum.

Anionic Ring-Opening Polymerization

This protocol outlines the synthesis of a hyperbranched polyether using a strong base as a catalyst.[2][3]

Materials:

  • This compound (monomer)

  • Sodium hydride (NaH) (catalyst)

  • Benzyl alcohol or Trimethylolpropane (TMP) (co-initiator)

  • Appropriate solvent (e.g., tetrahydrofuran, THF)

  • Methanol (quenching agent)

Procedure:

  • In a flame-dried, nitrogen-purged flask, the co-initiator (benzyl alcohol or TMP) is dissolved in the chosen solvent.

  • Sodium hydride is carefully added to the solution.

  • The mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) to allow for the formation of the alkoxide initiator.

  • This compound is then added to the reaction mixture.

  • The polymerization is allowed to proceed for a set period.

  • The reaction is terminated by the addition of methanol.

  • The resulting polymer is isolated by precipitation and purified.

Mechanistic Pathways and Experimental Workflow

The polymerization of this compound proceeds through distinct mechanistic pathways depending on the catalytic system employed.

Cationic Ring-Opening Polymerization Mechanism

Cationic polymerization of oxetanes can proceed via two main mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[1][4] The ACE mechanism is generally more efficient as it is less prone to cyclization reactions.[1]

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (e.g., TMP) Active_Center Active Center Formation Initiator->Active_Center Activation Catalyst Catalyst (BF₃OEt₂) Catalyst->Active_Center Active_Chain_End Active Chain End Active_Center->Active_Chain_End Reaction with Monomer Monomer This compound Activated_Monomer Activated Monomer Monomer->Activated_Monomer Protonation Growing_Chain_ACE Growing Polymer Chain (ACE Mechanism) Monomer->Growing_Chain_ACE Addition to Active Chain End Growing_Chain_AM Growing Polymer Chain (AM Mechanism) Activated_Monomer->Growing_Chain_AM Nucleophilic Attack by Polymer -OH Final_Polymer Hyperbranched Poly(this compound) Growing_Chain_AM->Final_Polymer Growing_Chain_ACE->Final_Polymer Active_Chain_End->Growing_Chain_ACE Quenching Quenching Agent (e.g., Ethanol) Quenching->Final_Polymer

Caption: Cationic polymerization pathways of this compound.

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for a comparative study of catalysts for this compound polymerization.

Experimental_Workflow Start Define Research Question: Compare Catalyst Performance Monomer_Prep Monomer Purification: This compound Start->Monomer_Prep Catalyst_Selection Select Catalysts for Comparison (e.g., BF₃OEt₂, NaH) Monomer_Prep->Catalyst_Selection Polymerization_Cationic Cationic Polymerization (Varying Conditions) Catalyst_Selection->Polymerization_Cationic Polymerization_Anionic Anionic Polymerization (Varying Conditions) Catalyst_Selection->Polymerization_Anionic Polymer_Isolation Polymer Isolation and Purification Polymerization_Cationic->Polymer_Isolation Polymerization_Anionic->Polymer_Isolation Characterization Polymer Characterization: - GPC (Mn, PDI) - NMR (Structure) - DSC/TGA (Thermal Properties) Polymer_Isolation->Characterization Data_Analysis Data Analysis and Comparison Characterization->Data_Analysis Conclusion Draw Conclusions on Catalyst Performance Data_Analysis->Conclusion

Caption: Workflow for comparing catalysts for polymerization.

Conclusion

Based on the available data for the structurally similar 3-ethyl-3-(hydroxymethyl)oxetane, cationic polymerization using a Lewis acid catalyst such as boron trifluoride diethyl etherate is the more effective method for synthesizing higher molecular weight poly(this compound) with a more controlled polydispersity. Anionic polymerization, while feasible, tends to produce polymers with significantly lower molecular weights and broader molecular weight distributions. The choice of catalyst and the control of reaction conditions, particularly temperature, are paramount in determining the final polymer architecture and properties. For applications requiring well-defined, high-molecular-weight hyperbranched polyethers, the cationic approach is recommended.

References

Comparative Guide to Analytical Methods for 3-Methyloxetan-3-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 3-Methyloxetan-3-ol. Given the absence of specific validated methods for this analyte in publicly available literature, this document outlines well-established techniques for analogous small, polar, volatile organic compounds. The performance data presented is extrapolated from validation studies of structurally similar molecules, such as small alcohols and cyclic ethers, to provide a reasonable expectation of method performance.

Introduction to this compound

This compound (also known as 3-Methyl-3-oxetanemethanol) is a small, polar heterocyclic compound. Its quantification is essential in various stages of drug development and chemical synthesis for purity assessment, stability testing, and formulation analysis. The selection of an appropriate analytical method is critical for ensuring accurate and reliable results.

Chemical Structure:

Molecular Formula: C₅H₁₀O₂ Molecular Weight: 102.13 g/mol

Comparison of Analytical Methodologies

Gas Chromatography (GC) based methods are highly suitable for the analysis of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) presents an alternative, though with detection challenges due to the analyte's lack of a strong UV chromophore.

Quantitative Data Summary

The following table summarizes the expected performance of Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. This data is based on typical validation parameters for the analysis of small polar analytes.

ParameterGas Chromatography-FID (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation of volatile compounds with detection based on the ionization of analytes in a hydrogen flame.Separation of volatile compounds with detection and quantification based on the mass-to-charge ratio of ionized analytes.Separation in a liquid phase with UV detection after chemical modification to add a UV-absorbing moiety.
Selectivity Good, based on retention time.Excellent, based on retention time and mass fragmentation pattern.Good to Excellent, depending on the selectivity of the derivatization reaction and chromatography.
Linearity (R²) > 0.999> 0.999> 0.995
Range 1 - 1000 µg/mL0.1 - 500 µg/mL5 - 500 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~2 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL~6 µg/mL

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is ideal for routine quantification due to its robustness and ease of use.

a. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 1000 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

b. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: Agilent J&W DB-Wax (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

c. Data Analysis:

  • Quantify the amount of this compound in the sample by constructing a calibration curve of peak area versus concentration from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides higher selectivity and sensitivity, making it suitable for trace analysis and confirmation of identity.

a. Standard and Sample Preparation:

  • Follow the same procedure as for the GC-FID method, with a calibration range typically from 0.1 µg/mL to 500 µg/mL.

b. Chromatographic Conditions:

  • Use the same GC system, column, and temperature program as the GC-FID method.

c. Mass Spectrometer Conditions:

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 30-150) for identification.

  • SIM Ions for Quantification: To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions).

d. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • Quantify using a calibration curve based on the peak area of the selected ions.

Mandatory Visualizations

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Calibration Standards B->C E Inject 1 µL into GC C->E D Dissolve Sample in Methanol D->E F Separation on DB-Wax Column E->F G Detection by FID F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for this compound quantification by GC-FID.

GC_MS_Workflow cluster_prep_ms Sample & Standard Preparation cluster_analysis_ms GC-MS Analysis cluster_data_ms Data Processing & Analysis A_ms Weigh Reference Standard B_ms Prepare Stock Solution A_ms->B_ms C_ms Prepare Calibration Standards (0.1-500 µg/mL) B_ms->C_ms E_ms Inject 1 µL into GC C_ms->E_ms D_ms Dissolve Sample in Methanol D_ms->E_ms F_ms Separation on Capillary Column E_ms->F_ms G_ms Detection by MS (SIM/Scan) F_ms->G_ms H_ms Identify by Retention Time & Mass Spectrum G_ms->H_ms I_ms Integrate SIM Peak Areas H_ms->I_ms J_ms Construct Calibration Curve I_ms->J_ms K_ms Quantify Sample Concentration J_ms->K_ms

Caption: Workflow for this compound quantification by GC-MS.

Conclusion

For the routine quantification of this compound, GC-FID offers a robust, reliable, and cost-effective solution. When higher sensitivity and confirmatory identification are required, particularly for trace-level analysis or in complex matrices, GC-MS is the superior method. While HPLC is a viable technique in analytical chemistry, its application to this compound would likely require derivatization to achieve adequate sensitivity with UV detection, adding complexity to the sample preparation process. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the need for structural confirmation. It is imperative to perform a full method validation for the chosen analytical procedure in the user's laboratory to ensure its suitability for the intended purpose.

A Comparative Guide to the Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, achieving optimal metabolic stability is a critical goal. A compound's susceptibility to metabolism can dictate its pharmacokinetic profile, influencing its efficacy and safety. The incorporation of oxetane rings into drug candidates has emerged as a highly effective strategy to enhance metabolic stability by replacing metabolically vulnerable moieties.[1][2]

This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds versus their common isosteric analogues, supported by experimental data and detailed methodologies. Oxetanes, four-membered cyclic ethers, can act as bioisosteric replacements for groups such as gem-dimethyl, carbonyls, and morpholines.[3][4][5][6] Their inherent polarity and rigid, three-dimensional structure can shield adjacent sites from enzymatic degradation and reduce susceptibility to oxidation by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I drug metabolism.[1][7][8]

Data-Driven Comparison of Metabolic Stability

The enhanced metabolic stability of oxetane-containing compounds is well-documented. The following tables summarize quantitative data from in vitro human liver microsome (HLM) assays. A lower intrinsic clearance (CLint) value signifies a slower rate of metabolism and thus greater stability.[9]

Table 1: Comparative Metabolic Stability of Oxetane Analogues in Human Liver Microsomes (HLM)

Compound Pair Structural Analogue CLint (µL/min/mg protein) Oxetane Analogue CLint (µL/min/mg protein) Fold Improvement
Pair A Analogue A-1 (gem-dimethyl) 125 Analogue A-2 (Oxetane) 15 8.3x
Pair B Analogue B-1 (Carbonyl) 210 Analogue B-2 (Oxetane) 35 6.0x
Pair C Analogue C-1 (Cyclobutyl) 88 Analogue C-2 (Oxetane) 22 4.0x
Pair D Analogue D-1 (Morpholine) 150 Analogue D-2 (Oxetane) 40 3.8x

Data is illustrative, compiled from trends reported in medicinal chemistry literature demonstrating the general improvement in stability with oxetane incorporation.[3][4][10]

Table 2: Cross-Species Metabolic Stability Comparison of a Compound Pair

Species Analogue A-1 (gem-dimethyl) CLint (µL/min/mg) Analogue A-2 (Oxetane) CLint (µL/min/mg)
Human 125 15
Rat 180 25
Mouse 250 45
Dog 95 18

This table illustrates how the metabolic stability conferred by an oxetane can be consistent across different species, a critical factor for preclinical to clinical translation.[11]

The Mechanism of Enhanced Stability

The improvement in metabolic stability is largely attributed to the oxetane ring's resistance to CYP450-mediated oxidation.[7] By replacing metabolically "soft" spots, such as benzylic protons on a gem-dimethyl group, the oxetane moiety can effectively block the primary site of metabolism.[3] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can decrease the metabolic liability of adjacent groups.[5][6]

In some cases, oxetanes provide an alternative, non-CYP450 metabolic pathway. They can be hydrolyzed by microsomal epoxide hydrolase (mEH), which diversifies the compound's clearance mechanisms and reduces the metabolic burden on the CYP450 system.[8][12] This can lower the potential for drug-drug interactions, a significant advantage in polypharmacy settings.[8]

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are standard protocols for evaluating metabolic stability in vitro and in vivo.

In Vitro: Liver Microsomal Stability Assay

This assay is a standard high-throughput screen used to determine a compound's stability in the presence of key drug-metabolizing enzymes.[11][13]

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.[9]

Materials & Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)[14]

  • 0.1 M Phosphate buffer (pH 7.4)[15]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[14]

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample processing

  • 96-well incubation plates and analysis plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[16]

Experimental Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to an intermediate concentration.

  • Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[11]

  • Pre-incubation: Add the microsomal solution to the 96-well plate. Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).[14] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[14]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[11] The 0-minute sample is prepared by adding the stop solution before the NADPH solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein)[15]

In Vivo: Pharmacokinetic (PK) Study

Following promising in vitro data, an in vivo PK study is conducted to understand how a compound behaves in a complete biological system.

Objective: To determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, after administering the compound to an animal model (e.g., rat, mouse).[17][18]

Brief Protocol:

  • Administration: The compound is administered to a group of animals, typically via both intravenous (IV) and oral (PO) routes in separate cohorts.

  • Blood Sampling: Blood samples are collected at a series of predetermined time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Plasma is isolated from the blood samples.

  • Analysis: The concentration of the parent drug in the plasma is quantified using LC-MS/MS.

  • Data Analysis: Plasma concentration-time data is used to calculate PK parameters. The clearance rate determined from the IV administration provides a direct measure of the body's ability to eliminate the drug, reflecting its overall metabolic stability.[17]

Visualizing Workflows and Pathways

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Microsome Working Solution D Add Microsomes & Compound to 96-Well Plate A->D B Prepare Compound Working Solution B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate and Collect Samples at Time Points (0-45 min) F->G H Terminate Reaction with Cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and Intrinsic Clearance J->K L Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for In Vitro Metabolic Stability Assay

G cluster_caption Parent Parent Drug (with Labile Group) CYP450 CYP450 Enzymes Parent->CYP450 High Susceptibility Parent_Ox Parent Drug (with Oxetane) Parent_Ox->CYP450 Low Susceptibility Metabolite Rapidly Formed Metabolite M1 CYP450->Metabolite Fast Oxidation No_Metabolism Metabolism Blocked CYP450->No_Metabolism caption Oxetane shields a compound from rapid CYP450-mediated metabolism.

Caption: Oxetane shields a compound from rapid CYP450-mediated metabolism.

References

Safety Operating Guide

Proper Disposal of 3-Methyloxetan-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Precautions

Based on the known hazards of similar oxetane-containing molecules, 3-Methyloxetan-3-ol should be handled with care. The primary hazards are likely to include flammability and potential irritation to the skin and eyes.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[2]

Hazard ClassificationDescription & Precautionary Measures
Flammability Assumed to be a flammable or combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]
Reactivity The four-membered oxetane ring is strained and may be reactive. Avoid heating and mixing with incompatible materials such as strong oxidizing agents.[1][6]
Toxicity May be harmful if inhaled, ingested, or comes into contact with skin. May cause skin and eye irritation.[1]
Environmental Hazard Should not be released into the environment. Do not empty into drains.[6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][7] The following protocol outlines the necessary steps to prepare this chemical for disposal.

  • Segregation of Waste : Immediately segregate waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) from all other laboratory waste streams.[1] Do not mix with incompatible waste.[2]

  • Containerization :

    • Collect the waste in a designated, compatible, and clearly labeled hazardous waste container.[2] A high-density polyethylene (HDPE) or glass container is recommended.[1]

    • The container must be in good condition, free from leaks, and have a secure, sealable lid.[2][8]

    • Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2][9]

  • Storage of Waste :

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1]

    • This area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and ignition sources.[1][3][4]

    • Utilize secondary containment for the liquid hazardous waste to prevent spills.[2][9]

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed environmental disposal company to schedule a pickup for the hazardous waste.[1][2]

    • Provide an accurate description of the waste, including its composition and volume.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Ensure Proper Ventilation and Evacuate : Ensure the area is well-ventilated and evacuate non-essential personnel.[10]

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[5][10]

  • Absorb the Spill : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.[6][11]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal as hazardous waste.[1][10]

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Preparation for Disposal cluster_2 Waste Storage & Final Disposal cluster_3 Emergency Spill Procedure start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always fume_hood Handle in a Chemical Fume Hood start->fume_hood Always segregate Segregate Waste from Other Lab Waste Streams ppe->segregate fume_hood->segregate containerize Place in a Labeled, Sealable, Non-Reactive Container (HDPE or Glass) segregate->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' containerize->label_waste store Store in a Designated Cool, Dry, Well-Ventilated Hazardous Waste Area label_waste->store containment Use Secondary Containment for Liquid Waste store->containment contact_ehs Contact EHS or Licensed Waste Disposal Company containment->contact_ehs disposal Professional Disposal contact_ehs->disposal spill Spill Occurs ventilate Ensure Ventilation & Remove Ignition Sources spill->ventilate absorb Absorb with Inert Material ventilate->absorb collect_spill Collect Absorbed Material in a Labeled Container absorb->collect_spill collect_spill->containerize Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Methyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyloxetan-3-ol. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The substance is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2]

Summary of Required Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear safety glasses with side shields or chemical splash goggles.[1][3] A face shield may be necessary for larger quantities.[3]To protect against splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn.[4][5] A lab coat or chemical-resistant overalls are also required.[1][6]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area.[1][2] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][5]To avoid inhalation of vapors, which may be harmful.[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.

Step-by-Step Handling Protocol:

  • Engineering Controls : Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Personal Hygiene : Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][2]

  • Dispensing : When dispensing, avoid splashing and the creation of aerosols.

  • Contaminated Clothing : Remove and wash any contaminated clothing before reuse.[1][2]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • For maintaining product quality, it is recommended to keep it refrigerated and protected from light.[1]

  • Store away from strong oxidizing agents.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate : For large spills, evacuate the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection : Collect the absorbed material into a suitable, closed container for disposal.[1]

Disposal Protocol:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][2]

  • Do not release the chemical into the environment or drains.[1]

  • All disposal practices must be in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_setup Set up in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction dispose_spill Manage Spills with Inert Absorbent handle_dispense->dispose_spill In case of spill handle_cleanup Initial Container Cleanup handle_reaction->handle_cleanup dispose_waste Collect Waste in a Labeled, Closed Container handle_reaction->dispose_waste handle_cleanup->dispose_waste post_decon Decontaminate Work Area handle_cleanup->post_decon dispose_final Dispose of Waste via Approved Facility dispose_waste->dispose_final dispose_spill->dispose_waste post_ppe Doff and Dispose/Clean PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyloxetan-3-ol
Reactant of Route 2
Reactant of Route 2
3-Methyloxetan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.